molecular formula C11H19NO4 B111745 (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid CAS No. 137170-89-9

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Cat. No.: B111745
CAS No.: 137170-89-9
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-JGVFFNPUSA-N
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Description

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361461
Record name (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137170-89-9, 136315-70-3
Record name (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Introduction

This compound is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its constrained cyclopentane scaffold and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a valuable component for creating structurally complex and biologically active molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: Chemical Identifiers and General Data
PropertyValueReference
IUPAC Name (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
CAS Number 137170-89-9[1]
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol [1][2][3]
Appearance White powder/solid[4][5]
Purity ≥97%[1][2]
Storage Conditions Room temperature, dry; or 2-8°C[1][3]
Table 2: Computed and Predicted Physical Properties
PropertyValueReference
Boiling Point 382.5 ± 31.0 °C (Predicted)[3]
Density 1.15 ± 0.1 g/cm³ (Predicted)[3]
pKa 4.53 ± 0.40 (Predicted)[3]

Applications in Research and Development

This compound is a versatile reagent with significant applications in medicinal chemistry and drug discovery.

  • Peptide and Peptidomimetic Synthesis : It is widely utilized as a key intermediate in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for controlled and selective reactivity during peptide coupling reactions, making it highly valuable in solid-phase peptide synthesis (SPPS).[1]

  • Pharmaceutical Development : This compound serves as an essential building block for constructing complex molecules in the development of novel pharmaceuticals.[1][4] The constrained cyclopentane ring system is often incorporated into drug candidates to enhance stability, bioavailability, and to confer specific conformational properties.

  • Chiral Building Block : As a chiral molecule, it is employed in organic synthesis to create complex targets with specific stereochemistry, which is a critical aspect of modern drug design.[6]

Logical Workflow: From Building Block to Application

The following diagram illustrates the role of this compound as a foundational building block in the synthesis of more complex molecules like peptides and drug candidates.

cluster_start Starting Materials cluster_intermediate Core Compound cluster_application Applications Cyclopentane Precursor Cyclopentane Precursor Boc_Protected_Acid This compound Cyclopentane Precursor->Boc_Protected_Acid Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->Boc_Protected_Acid Peptide_Synthesis Peptide Synthesis (SPPS) Boc_Protected_Acid->Peptide_Synthesis Coupling Agent Drug_Discovery Drug Discovery Peptide_Synthesis->Drug_Discovery Leads to Bioactive Molecules

Caption: Logical flow from precursors to the title compound and its applications.

Experimental Protocols

Synthesis Protocol: A Representative Method

While a specific, detailed synthesis for this compound is proprietary to manufacturers, a general, illustrative two-step procedure starting from the corresponding amino acid hydrochloride is outlined below. This is based on standard organic chemistry techniques.

Step 1: Free Amine Generation from Hydrochloride Salt The commercially available amino acid hydrochloride salt is neutralized to yield the free amino acid.

  • Dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride in a suitable aqueous solvent (e.g., a mixture of diethyl ether and water).

  • Cool the solution in an ice bath.

  • Slowly add an aqueous base solution (e.g., potassium carbonate) while stirring until the pH of the aqueous layer is basic (pH 9-10).

  • Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the free amine.[7]

Step 2: Boc Protection of the Amino Acid The free amino acid is then protected with a Boc group.

  • Dissolve the free (1S,2R)-2-aminocyclopentanecarboxylic acid in a mixture of a suitable organic solvent (like dioxane or THF) and water.

  • Add a base, such as sodium hydroxide, to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature for several hours or overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture with a weak acid (e.g., citric acid solution) to pH ~3.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product, this compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

  • Hazards : The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Precautions for Safe Handling :

    • Avoid contact with skin, eyes, and clothing.[8]

    • Use only in a well-ventilated area or outdoors.[11]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

    • Wash hands and any exposed skin thoroughly after handling.[12]

    • Do not eat, drink, or smoke when using this product.[11]

  • First Aid Measures :

    • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][12]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][9]

    • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Peptide Coupling Workflow

The diagram below outlines a typical experimental workflow for using this compound in a peptide coupling reaction, a primary application of this compound.

Start Start Resin Amino Acid-loaded Resin Start->Resin Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection 1 Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 2 Coupling Coupling Reaction: - Boc-Protected Acid - Coupling Agent (HBTU/HATU) - Base (DIEA) Neutralization->Coupling 3 Wash Wash Resin Coupling->Wash 4 Repeat Repeat Cycle for Next Amino Acid Wash->Repeat 5 Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification End End Purification->End

Caption: A standard workflow for solid-phase peptide synthesis using the title compound.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the fields of peptide chemistry and pharmaceutical sciences. Its defined stereochemistry and the presence of the Boc protecting group provide chemists with a reliable tool for the synthesis of complex, chiral molecules. Proper understanding of its physical properties, safe handling procedures, and experimental applications is essential for its effective use in a research and development setting.

References

A Comprehensive Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in modern medicinal chemistry and peptide research. Its constrained cyclopentane scaffold and stereochemically defined structure are instrumental in the design of peptidomimetics, enzyme inhibitors, and complex pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function allows for its seamless integration into standard peptide synthesis protocols, providing selective reactivity. This guide details the physicochemical properties, a representative synthetic protocol, and the primary applications of this versatile compound, underscoring its importance in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a white crystalline powder. Its defined stereochemistry is crucial for its application in asymmetric synthesis and for creating molecules with specific three-dimensional conformations to interact with biological targets.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 137170-89-9[1][2]
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2][3]
IUPAC Name (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid[4]
Appearance White powder / White solid[2]
Purity ≥95% - ≥97%[2][3]
Boiling Point 382.5°C at 760 mmHg (Predicted)[1]
Density 1.15 g/cm³ (Predicted)[1]
pKa 4.53 ± 0.40 (Predicted)[1]
Storage Temperature 2-8°C, dry conditions[1][5]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the core amino acid followed by N-protection. One effective strategy involves the asymmetric reductive amination of a ketoester precursor, followed by resolution and hydrolysis. The final step is the protection of the amino group with a Boc moiety.

Representative Synthetic Protocol

The following protocol is a representative method adapted from literature procedures for the synthesis of the precursor (1S,2R)-2-aminocyclopentanecarboxylic acid and a standard Boc-protection step.

Step 1: Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid

This step is based on the resolution of racemic precursors. A common method involves diastereomeric salt formation to separate the desired stereoisomer.

  • Reductive Amination: Racemic ethyl 2-oxocyclopentanecarboxylate is reacted with an enantiomerically pure chiral amine (e.g., (S)-α-phenylethylamine) under reductive conditions (e.g., H₂, Pd/C) to form a mixture of diastereomeric amino esters.

  • Diastereomeric Resolution: The resulting mixture of diastereomers is separated using a resolving agent like (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid. The desired diastereomeric salt is selectively crystallized from a suitable solvent such as acetonitrile.

  • Liberation of the Amine: The purified diastereomeric salt is treated with a base (e.g., K₂CO₃) to liberate the free amino ester.

  • Hydrogenolysis and Hydrolysis: The chiral auxiliary (phenylethyl group) is removed via hydrogenolysis. Subsequently, the ethyl ester is hydrolyzed under acidic conditions (e.g., heating in 10% HCl) to yield the hydrochloride salt of (1S,2R)-2-aminocyclopentanecarboxylic acid.[2] The product is isolated by evaporation and washing with a cold solvent like acetone.[2]

Step 2: Boc-Protection of (1S,2R)-2-aminocyclopentanecarboxylic acid

  • Reaction Setup: The (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride salt is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: The solution is cooled in an ice bath, and a base (e.g., sodium hydroxide or triethylamine) is added to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same organic solvent, is added dropwise to the reaction mixture while maintaining the cool temperature and basic pH.

  • Reaction and Workup: The mixture is stirred and allowed to warm to room temperature overnight. The solvent is then partially removed under reduced pressure, and the aqueous residue is acidified (e.g., with citric acid or KHSO₄) to pH 2-3.

  • Extraction and Purification: The acidified aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. The final compound, this compound, can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value chiral building block.

  • Peptide and Peptidomimetic Synthesis: Its primary application is as a constrained amino acid analogue in the synthesis of peptides. The Boc protecting group makes it ideal for use in solid-phase peptide synthesis (SPPS). Incorporation of this moiety can induce specific secondary structures (e.g., turns or helices) and enhance metabolic stability compared to natural peptide counterparts.[5][6]

  • Enzyme Inhibitors and Receptor Ligands: The rigid cyclopentane ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a biological target. This makes it a valuable component in the design of potent and selective enzyme inhibitors and receptor ligands.[5][7]

  • Asymmetric Synthesis: As an enantiomerically pure compound, it serves as a chiral starting material for the synthesis of complex molecules and natural products, ensuring the stereochemical integrity of the final compound.[6]

  • Cyclic Peptides: It is used to create cyclic peptides, which are of significant interest in drug discovery due to their improved stability, bioavailability, and binding affinity compared to their linear analogues.[5]

Visualizations

Chemical Structure

The diagram below illustrates the two-dimensional structure of this compound, highlighting the cis relationship between the amino and carboxylic acid groups on the cyclopentane ring.

Caption: 2D Structure of this compound.

General Synthesis Workflow

The following flowchart outlines the key logical steps for the synthesis of the target compound, starting from a common precursor.

synthesis_workflow start Ethyl 2-oxocyclopentanecarboxylate (Racemic Precursor) step1 Asymmetric Reductive Amination (with Chiral Amine) start->step1 step2 Diastereomeric Salt Formation & Crystallization (Resolution) step1->step2 step3 Liberation of Free Amino Ester (Base Treatment) step2->step3 step4 Hydrogenolysis & Ester Hydrolysis (Removal of Chiral Auxiliary & Deprotection) step3->step4 intermediate (1S,2R)-2-Aminocyclopentanecarboxylic Acid (Hydrochloride Salt) step4->intermediate step5 N-Boc Protection (Reaction with (Boc)₂O) intermediate->step5 end_product This compound step5->end_product

Caption: Logical workflow for the synthesis of the target molecule.

References

A Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 137170-89-9

This technical guide provides an in-depth overview of (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Valued for its constrained cyclic structure, this compound serves as a crucial intermediate in the synthesis of sophisticated peptides, peptidomimetics, and pharmaceuticals, enabling precise control over molecular architecture and biological activity.

Chemical and Physical Properties

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a white to off-white solid at room temperature. Its rigid cyclopentane scaffold and the presence of the Boc protecting group make it an ideal component for introducing conformational constraints into peptide backbones, a strategy often employed to enhance stability, selectivity, and bioavailability in drug candidates.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 137170-89-9[3][4]
Molecular Formula C₁₁H₁₉NO₄[3]
Molecular Weight 229.27 g/mol [3]
Appearance White to off-white powder/solidVendor Data
Purity Typically ≥97%[3]
Storage Condition Room temperature, dry; or 2-8°C[4][5]
Predicted Boiling Point 382.5 ± 31.0 °C[5]
Predicted Density 1.15 ± 0.1 g/cm³[5]
Predicted pKa 4.53 ± 0.40[5]
Spectroscopic Data
Spectrum TypeExpected Key Features
¹H NMR - Broad singlet (~9H) around δ 1.4 ppm (Boc group)- Multiplets for cyclopentane ring protons (CH)- Signal for the N-H proton of the carbamate
¹³C NMR - Signal around δ 80 ppm (quaternary carbon of Boc group)- Signal around δ 28 ppm (methyl carbons of Boc group)- Signals for two carbonyl carbons (Boc and carboxylic acid)- Signals for the five carbons of the cyclopentane ring
IR (Infrared) - Broad O-H stretch from carboxylic acid (~3300-2500 cm⁻¹)- N-H stretch from carbamate (~3350 cm⁻¹)- Strong C=O stretches from carboxylic acid and carbamate (~1740 cm⁻¹ and ~1690 cm⁻¹)
Mass Spec (MS) - Expected [M+H]⁺ at m/z 230.13- Expected [M+Na]⁺ at m/z 252.11

Synthesis and Experimental Protocols

The synthesis of this compound involves the stereoselective synthesis of its precursor, (1S,2R)-2-aminocyclopentanecarboxylic acid, followed by the protection of the amino group.

Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic Acid Precursor

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing access to the required (1S,2R) precursor. The general strategy is outlined below.[6]

Synthesis_Workflow General Synthesis of 2-Aminocyclopentanecarboxylic Acid Stereoisomers cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Diastereomer Separation cluster_2 Step 3: Deprotection Ketoester Ethyl 2-oxocyclopentanecarboxylate Diastereomers Mixture of Diastereomeric Amino Esters Ketoester->Diastereomers 1. Toluene, Azeotropic Distillation 2. NaBH4, Isobutyric Acid ChiralAmine (R)-α-phenylethylamine ChiralAmine->Diastereomers Separation Fractional Crystallization (e.g., with Dibenzoyl-L-tartaric acid) Diastereomers->Separation IsolatedIsomer Isolated (1S,2R,R) Amino Ester Separation->IsolatedIsomer Hydrogenolysis Hydrogenolysis (H₂, Pd/C) IsolatedIsomer->Hydrogenolysis Removes phenylethyl group Hydrolysis Ester Hydrolysis (e.g., HCl, heat) Hydrogenolysis->Hydrolysis FinalAmine (1S,2R)-2-aminocyclopentanecarboxylic acid Hydrolysis->FinalAmine

General synthesis of the amino acid precursor.
Protocol: Boc Protection of the Amino Group

This protocol describes a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), which is directly applicable to (1S,2R)-2-aminocyclopentanecarboxylic acid.[1][5]

Materials:

  • (1S,2R)-2-aminocyclopentanecarboxylic acid (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Solvent: 1:1 mixture of Dioxane and Water

  • Base: 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. Use enough solvent to fully dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cold, stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 using 1 M HCl. The product may precipitate at this stage.

  • Extraction: Extract the aqueous solution three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Development

The primary application of this compound is as a specialized building block in peptide synthesis. Its constrained cyclic nature is particularly valuable in the design of peptidomimetics that target protein-protein interactions.

Role in Integrin Antagonists

A significant application is in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are potent inhibitors of integrin receptors.[7][8] Integrins like αvβ3 are overexpressed on endothelial cells during angiogenesis (new blood vessel formation) and on certain tumor cells, making them a key target in oncology.[9][10] The drug Cilengitide , a cyclic RGD pentapeptide, was developed as an anti-angiogenic agent targeting these integrins.[9][10][11] (1S,2R)-2-aminocyclopentanecarboxylic acid has been successfully incorporated into Cilengitide analogues to create novel integrin inhibitors with high affinity and selectivity.[7][12]

Integrin_Signaling_Pathway Integrin Signaling and Antagonist Action cluster_cell Tumor/Endothelial Cell cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Integrin αvβ3 Integrin FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Proliferation/ Survival Ras->Proliferation Migration Migration/ Invasion Ras->Migration PI3K->Proliferation PI3K->Migration Angiogenesis Angiogenesis Migration->Angiogenesis ECM_Protein ECM Proteins (e.g., Vitronectin) with RGD sequence ECM_Protein->Integrin Binds & Activates Antagonist Cyclic RGD Antagonist (containing 1S,2R-ACPC) Antagonist->Integrin Blocks Binding

Integrin signaling pathway and its inhibition.
Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is ideally suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the peptide is assembled step-by-step while anchored to an insoluble resin support. The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle to allow for the coupling of the next amino acid.[13][14][15]

SPPS_Workflow Boc-SPPS Cycle for Incorporating (1S,2R)-ACPC Resin Peptide-Resin (Free N-terminus) Coupling Step 1: Coupling Resin->Coupling Wash1 Step 2: Wash (remove excess reagents) Coupling->Wash1 Forms new peptide bond ACPC (1S,2R)-2-(Boc-amino) cyclopentanecarboxylic Acid ACPC->Coupling Activator Activating Agent (e.g., DCC, HBTU) Activator->Coupling Deprotection Step 3: Boc Deprotection Wash1->Deprotection Wash2 Step 4: Wash (remove TFA) Deprotection->Wash2 Exposes new N-terminus TFA TFA in DCM TFA->Deprotection Neutralization Step 5: Neutralization (e.g., DIEA in DCM) Wash2->Neutralization NextCycle Ready for Next Coupling Cycle Neutralization->NextCycle

References

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a conformationally constrained amino acid analog that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclopentane backbone imparts unique structural properties to peptides and peptidomimetics, influencing their bioactivity and metabolic stability. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound, with a molecular formula of C₁₁H₁₉NO₄, possesses a molecular weight of 229.27 g/mol .[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[1]

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
CAS Number 137170-89-9[1]
Appearance White solid
Storage Conditions Room temperature, dry[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in its utilization as a building block. A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a pathway to obtain the desired (1S,2R) isomer. The process typically involves stereoselective reactions to introduce the amino and carboxylic acid functionalities onto the cyclopentane ring with the correct relative and absolute stereochemistry.

A general synthetic approach involves the resolution of stereoisomers, followed by protection of the amino group. For instance, a scalable synthesis has been described using ethyl 2-oxocyclopentanecarboxylate and a chiral amine as starting materials.

Illustrative Experimental Workflow:

G start Start Materials: Ethyl 2-oxocyclopentanecarboxylate (R)-α-phenylethylamine reductive_amination Reductive Amination start->reductive_amination diastereomeric_separation Separation of Diastereomers reductive_amination->diastereomeric_separation hydrolysis Ester Hydrolysis diastereomeric_separation->hydrolysis boc_protection Boc Protection (Boc)₂O, base hydrolysis->boc_protection final_product This compound boc_protection->final_product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics.[1] The conformational rigidity of the cyclopentane ring helps in designing peptides with well-defined secondary structures, which is crucial for their interaction with biological targets.

Application AreaDescription
Peptide Synthesis Serves as a key intermediate for creating peptides with constrained conformations, enhancing their stability and bioavailability.[1]
Peptidomimetics Used in the development of non-peptide molecules that mimic the structure and function of natural peptides.[1]
Drug Discovery Employed in the synthesis of complex molecules for pharmaceuticals, particularly for targeting protein-protein interactions.[1]
Chiral Resolution Its derivatives are utilized in studies involving chiral resolution.[]

Role in Modulating Biological Pathways

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its incorporation into larger molecules is intended to influence various biological processes. As a component of peptidomimetic drugs, it can contribute to the inhibition of enzymes or the antagonism of receptors involved in disease pathways. For example, derivatives of related aminocyclopentanecarboxylic acids have been investigated as metabotropic glutamate receptor (mGluR) ligands, which are targets for neurological disorders.

Conceptual Role in Drug Development:

G compound (1S,2R)-2-(Boc-amino) cyclopentanecarboxylic Acid peptide_synthesis Peptide/Peptidomimetic Synthesis compound->peptide_synthesis drug_candidate Bioactive Drug Candidate peptide_synthesis->drug_candidate target_interaction Interaction with Biological Target (e.g., Receptor, Enzyme) drug_candidate->target_interaction cellular_response Modulation of Cellular Response target_interaction->cellular_response therapeutic_effect Therapeutic Effect cellular_response->therapeutic_effect

Caption: Role in the drug development and mechanism of action pipeline.

References

An In-Depth Technical Guide on the Stereochemistry of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a conformationally constrained cyclic β-amino acid derivative. Its rigid cyclopentane backbone imparts a specific three-dimensional structure, making it a valuable building block in the design of peptidomimetics, foldamers, and pharmacologically active compounds. The defined stereochemistry at the C1 and C2 positions is crucial for controlling the spatial orientation of the amino and carboxylic acid functionalities, which in turn dictates molecular recognition and biological activity. This technical guide provides a comprehensive overview of the synthesis, stereochemical control, and characterization of this compound, tailored for professionals in chemical research and drug development.

Stereochemistry and Physicochemical Properties

The stereochemical designation (1S,2R) indicates a cis relationship between the carboxylic acid group at C1 and the Boc-protected amino group at C2 on the cyclopentane ring. The absolute configuration is 'S' at the first carbon and 'R' at the second. This specific arrangement distinguishes it from its trans diastereomers, (1S,2S) and (1R,2R), and its enantiomer, (1R,2S).

Table 1: Physicochemical Properties of this compound and Related Stereoisomers

PropertyThis compound(1S,2S)-Boc-aminocyclopentane carboxylic acid(1R,2R)-Boc-aminocyclopentane carboxylic acid
CAS Number 137170-89-9[1]143679-80-5[2]245115-25-7[3]
Molecular Formula C₁₁H₁₉NO₄[1]C₁₁H₁₉NO₄[2]C₁₁H₁₉NO₄[3]
Molecular Weight 229.27 g/mol [1]229.28 g/mol [2]229.28 g/mol [3]
Appearance White solid (Expected)White solid[2]White powder[3]
Optical Rotation Data not available[a]D25 = +38 to +48º (C=1 in MeOH)[2][a]D25 = -40 ± 2º (C=1 in MeOH)[3]
Purity ≥97% (Commercially available)[1]≥96% (HPLC)[2]≥98% (NMR)[3]

Synthesis and Stereochemical Control

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been developed, providing access to the necessary precursors for Boc-protection.[4] The key to obtaining the desired (1S,2R) stereoisomer lies in the separation of the cis and trans diastereomers followed by resolution of the enantiomers.

Synthetic Workflow

The overall synthetic strategy involves the reductive amination of a β-ketoester, followed by diastereomeric separation, deprotection, and finally Boc-protection.

G cluster_0 Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid Precursor cluster_1 Boc Protection Ethyl_2_oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Amino_ester_mixture Diastereomeric Amino Ester Mixture Ethyl_2_oxocyclopentanecarboxylate->Amino_ester_mixture Reductive Amination (e.g., with (R)-α-phenylethylamine, NaBH4) Separated_cis_trans Separation of cis/trans Diastereomers Amino_ester_mixture->Separated_cis_trans Crystallization or Chromatography cis_amino_ester cis-Amino Ester Separated_cis_trans->cis_amino_ester Hydrolysis_and_Deprotection Hydrolysis & Deprotection cis_amino_ester->Hydrolysis_and_Deprotection Acid Hydrolysis 1S_2R_amine (1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrolysis_and_Deprotection->1S_2R_amine Enantiomeric Resolution (if necessary) Boc_protection Boc Protection 1S_2R_amine->Boc_protection Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) Final_Product This compound Boc_protection->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid (Adapted from scalable synthesis of ACPC stereoisomers) [4]

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with an appropriate chiral amine (e.g., (R)-α-phenylethylamine) via azeotropic distillation with toluene, followed by reduction with sodium borohydride in isobutyric acid to yield a mixture of diastereomeric amino esters.

  • Diastereomer Separation: The resulting mixture of cis and trans amino esters is separated. This can often be achieved through fractional crystallization of their salts (e.g., with dibenzoyltartaric acid) or by column chromatography.

  • Hydrolysis and Deprotection: The separated cis-amino ester is subjected to acid hydrolysis (e.g., with 10% HCl at elevated temperature) to cleave the ester and any chiral auxiliary groups, yielding the free amino acid hydrochloride salt.

2. Boc-Protection of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

  • Procedure: To a solution of (1S,2R)-2-aminocyclopentanecarboxylic acid in a mixture of dioxane and water, a base such as sodium bicarbonate is added. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise while maintaining the pH between 9 and 10. The reaction mixture is stirred at room temperature overnight.

  • Workup: The reaction mixture is washed with a nonpolar solvent (e.g., hexane) to remove excess (Boc)₂O. The aqueous layer is then acidified to a pH of 2-3 with a suitable acid (e.g., cold 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted and Reference NMR Data

NucleusCompoundPredicted/Reference Chemical Shifts (ppm) and Multiplicities
¹H NMR This compound Expected Regions: - ~1.45 (s, 9H): tert-butyl protons of the Boc group. - 1.5-2.2 (m): Cyclopentane ring protons (CH₂). - ~2.8-3.0 (m, 1H): C1-H proton. - ~4.0-4.2 (m, 1H): C2-H proton. - ~5.0 (br s, 1H): NH proton. - ~12.0 (br s, 1H): COOH proton.
Fmoc-(1S,2R)-ACPC (in complex with quinine)[5]Fragments of the ¹H NMR spectrum show the HN proton signals around 6.48 and 6.55 ppm at 275 K in CDCl₃.[5]
¹³C NMR This compound Expected Regions: - ~25-35: Cyclopentane ring carbons (CH₂). - ~28.5: tert-butyl methyl carbons. - ~48-50: C1 carbon. - ~54-56: C2 carbon. - ~80: Quaternary carbon of the Boc group. - ~156: Carbonyl carbon of the Boc group. - ~177-180: Carboxylic acid carbon.
(1S,2S)-2-Aminocyclopentanecarboxylic acid (in D₂O)[4]δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7.[4]

Applications in Drug Development and Research

This compound and its derivatives are valuable tools for medicinal chemists and peptide scientists.

  • Peptidomimetics and Foldamers: The constrained cyclic structure helps to induce stable secondary structures, such as turns and helices, in peptides.[1] This is crucial for mimicking the bioactive conformations of natural peptides and enhancing their stability against proteolytic degradation.

  • Chiral Building Blocks: It serves as a chiral scaffold for the synthesis of complex molecules with specific stereochemistry, which is a critical aspect of modern drug design.[2]

  • Pharmaceutical Intermediates: These constrained amino acids are key intermediates in the synthesis of a variety of pharmaceuticals.[1][2] Their incorporation into drug candidates can improve potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Stereochemical Analysis

The confirmation of the (1S,2R) stereochemistry is a critical step. The following workflow outlines the analytical process.

G Start Synthesized Boc-protected ACPC Polarimetry Optical Rotation Measurement Start->Polarimetry NMR_Analysis ¹H and ¹³C NMR Spectroscopy Start->NMR_Analysis XRay_Crystallography X-ray Crystallography (if crystalline) Start->XRay_Crystallography Unambiguous Confirmation Compare_Data Compare with Data of Other Stereoisomers Polarimetry->Compare_Data NMR_Analysis->Compare_Data Chiral_HPLC Chiral HPLC Analysis Compare_Data->Chiral_HPLC If ambiguous Stereochemistry_Confirmed Stereochemistry Confirmed Compare_Data->Stereochemistry_Confirmed If consistent Chiral_HPLC->Stereochemistry_Confirmed XRay_Crystallography->Stereochemistry_Confirmed Unambiguous Confirmation

Caption: Workflow for the stereochemical analysis of this compound.

Conclusion

This compound is a stereochemically defined and valuable building block for the development of novel therapeutics and advanced materials. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application. While a complete public NMR dataset for this specific isomer is elusive, the information provided in this guide, based on the synthesis of its precursors and data from related stereoisomers, offers a solid foundation for researchers in the field. The detailed synthetic and analytical workflows provide a practical framework for the preparation and confirmation of this important molecule.

References

Chiral Synthesis of Boc-Protected Aminocyclopentanecarboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of Boc-protected aminocyclopentanecarboxylic acids. These compounds are crucial building blocks in medicinal chemistry and drug development, particularly in the synthesis of peptide analogs and other complex bioactive molecules.[1] This document details established strategies, including asymmetric synthesis and the resolution of racemic mixtures, complete with experimental protocols and comparative data to aid in methodology selection and implementation.

Introduction

Aminocyclopentanecarboxylic acids are conformationally constrained amino acid analogs that, when incorporated into peptides, can induce specific secondary structures and enhance biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amine functionality during multi-step syntheses due to its stability under various conditions and its facile removal under acidic conditions.[2][3][4] The stereochemistry of these building blocks is critical for their biological function, necessitating robust methods for their enantioselective synthesis.

This guide explores two primary strategies for obtaining enantiomerically pure Boc-protected aminocyclopentanecarboxylic acids:

  • Asymmetric Synthesis: This approach establishes the desired stereochemistry during the formation of the cyclopentane ring or the introduction of the amino group.

  • Resolution of Racemates: This strategy involves the synthesis of a racemic mixture of the aminocyclopentanecarboxylic acid or a derivative thereof, followed by separation of the enantiomers.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers an elegant and often efficient route to enantiomerically pure compounds. A key strategy involves the conjugate addition of a chiral amine to a cyclopentene precursor.

Conjugate Addition of a Chiral Lithium Amide

One of the most effective methods for the asymmetric synthesis of 2-aminocyclopentanecarboxylic acid precursors involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester.[5][6] This approach allows for the stereoselective formation of the C-N bond and control of the stereocenter at the adjacent carbon. The resulting amino ester can then be further processed and protected with a Boc group.

A logical workflow for this asymmetric synthesis is depicted below:

Asymmetric_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product start1 tert-butyl cyclopentene-1-carboxylate step1 Conjugate Addition start1->step1 start2 Homochiral Lithium Amide (e.g., Lithium N-benzyl-N-α-methylbenzylamide) start2->step1 step2 Diastereoselective Protonation step1->step2 cis-Adduct step3 Deprotection (e.g., Hydrogenolysis) step2->step3 Chiral Amino Ester step4 Boc Protection step3->step4 Chiral Amino Acid product Enantiopure Boc-protected Aminocyclopentanecarboxylic Acid step4->product Resolution_Workflow cluster_start Starting Material cluster_process Resolution Process cluster_product Final Product start Racemic Boc-protected Aminocyclopentanecarboxylic Acid step1 Salt formation with Chiral Resolving Agent (e.g., Ephedrine) start->step1 step2 Fractional Crystallization step1->step2 Diastereomeric Salts step3 Isolation of Diastereomeric Salt step2->step3 step4 Liberation of Enantiopure Acid step3->step4 product Enantiopure Boc-protected Aminocyclopentanecarboxylic Acid step4->product

References

A Technical Guide to the Spectroscopic and Synthetic Profile of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key chemical properties of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid. This compound is a valuable chiral building block in medicinal chemistry and peptide synthesis, prized for its role in creating peptidomimetics and other complex pharmaceutical agents.

Chemical Properties and Structure

This compound is a synthetic, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its use in controlled, stepwise peptide synthesis.

PropertyValue
CAS Number 137170-89-9[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White powder[1]
Stereochemistry (1S, 2R)

Spectroscopic Data

  • ¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~4.8-5.5Broad Doublet1HNH
~3.8-4.2Multiplet1HCH-NHBoc
~2.7-3.1Multiplet1HCH-COOH
~1.4-2.2Multiplet6HCyclopentane CH₂
~1.45Singlet9HC(CH₃)₃ (Boc)
  • ¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~175-180COOH
~155-157C=O (Boc)
~79-81C (CH₃)₃ (Boc)
~55-60C H-NHBoc
~45-50C H-COOH
~28-35Cyclopentane C H₂
~28.5C(C H₃)₃ (Boc)
~20-25Cyclopentane C H₂
Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3350 (sharp)N-H stretch (Amine)
2980-2850C-H stretch (Aliphatic)
~1740C=O stretch (Boc Carbonyl)
~1700C=O stretch (Carboxylic Acid)
~1520N-H bend (Amide II)
m/zIon
230.1392[M+H]⁺
252.1211[M+Na]⁺
174.1025[M-C₄H₈+H]⁺ (Loss of isobutylene)
130.0868[M-Boc+H]⁺ (Loss of Boc group)

Experimental Protocols

The synthesis of the title compound is typically achieved in a two-step process starting from a suitable precursor, followed by the protection of the amino group.

Step 1: Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

The precursor can be synthesized via various stereoselective routes. One common method involves the resolution of a racemic mixture or an asymmetric synthesis approach. A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, which can be adapted to produce the desired (1S,2R) isomer.

Step 2: Boc Protection

  • Dissolution: Dissolve (1S,2R)-2-Aminocyclopentanecarboxylic Acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group, making it nucleophilic.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Acidify the reaction mixture with a mild acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product Precursor (1S,2R)-2-Aminocyclopentanecarboxylic Acid Reaction Boc Protection (Dioxane/Water, NaOH) Precursor->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction Workup Acidification and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide to the NMR Spectra of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid, a chiral building block of significant interest in peptide synthesis and drug discovery. Due to the limited availability of complete experimental spectra for this specific stereoisomer in the public domain, this guide combines available experimental data for its precursor with high-quality predicted NMR data for the title compound. This approach offers a valuable reference for compound identification, structural verification, and quality control.

Introduction

This compound is a conformationally constrained amino acid analog. The cyclopentane ring restricts the phi (φ) and psi (ψ) dihedral angles, making it a valuable tool for designing peptidomimetics with specific secondary structures. The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for controlled, stepwise assembly of peptide chains. Accurate NMR data is crucial for confirming the stereochemistry and purity of this compound, which are critical for its application in the synthesis of stereochemically defined peptides and pharmaceuticals.

Data Presentation: NMR Spectral Data

The following tables summarize the available experimental NMR data for the precursor amine and the predicted NMR data for the final Boc-protected compound.

Table 1: Experimental NMR Data for (1R,2S)-2-aminocyclopentanecarboxylic acid (Precursor) in D₂O

Atom Number¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
13.10-3.16m45.5
23.82-3.86m52.7
3,4,51.69-2.20m21.2, 27.2, 29.7
Carboxyl--176.6

Note: Data is for the enantiomer of the direct precursor, but provides a reference for the cyclopentane ring signals.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H1~2.8 - 2.9m1H
H2~3.9 - 4.1m1H
H3, H4, H5~1.5 - 2.1m6H
NH~6.5 - 6.7d1H
COOH~12.0br s1H
Boc (CH₃)~1.4s9H

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C1~45 - 47
C2~53 - 55
C3, C4, C5~21 - 32
Carboxyl (C=O)~175 - 177
Boc (C=O)~155 - 157
Boc (quaternary C)~78 - 80
Boc (CH₃)~28 - 29

Experimental Protocols

Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing access to the necessary precursor. The synthesis of the (1R,2S) enantiomer is detailed in the literature and can be adapted for the (1S,2R) stereoisomer by using the appropriate chiral auxiliary. The final step of the reported synthesis involves the hydrolysis of an intermediate ester to yield the free amino acid.

Boc-Protection of (1S,2R)-2-aminocyclopentanecarboxylic acid

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis. A general protocol is as follows:

  • Dissolution: Dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid in a suitable solvent mixture, such as aqueous dioxane or a mixture of tetrahydrofuran and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation and Data Acquisition

A general protocol for acquiring NMR spectra of small molecules is provided below:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum and improve sensitivity.

    • Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the unambiguous assignment of all proton and carbon signals.

Visualization of Workflows

Synthesis and Protection Workflow

G Synthesis and Protection Workflow A Starting Materials (e.g., ethyl 2-oxocyclopentanecarboxylate) B Asymmetric Synthesis A->B C (1S,2R)-2-aminocyclopentanecarboxylic acid precursor B->C D Hydrolysis C->D E (1S,2R)-2-aminocyclopentanecarboxylic acid D->E F Boc Protection (Boc₂O, Base) E->F G This compound F->G

Caption: A flowchart illustrating the key stages in the synthesis of the title compound.

NMR Analysis Workflow

G NMR Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing and Analysis A Sample Preparation B 1D NMR (¹H, ¹³C) A->B D Spectral Processing (Fourier Transform, Phasing, Baseline Correction) B->D C 2D NMR (COSY, HSQC, HMBC) C->D E Peak Picking and Integration D->E F Chemical Shift Assignment E->F G Structural Verification F->G

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecules. Its widespread use stems from its unique combination of stability under a range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the function, application, and methodology of the Boc protecting group in the context of amino acid chemistry, offering valuable insights for professionals in research and drug development.

Core Function and Chemical Principles

The primary function of the Boc group is to temporarily block the nucleophilic and basic α-amino group of an amino acid.[1] This protection is crucial during peptide synthesis to prevent unwanted side reactions, such as self-polymerization, and to ensure the controlled, sequential formation of peptide bonds.[2] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3] This reaction converts the primary or secondary amine into a carbamate, which is significantly less nucleophilic.[1]

The key to the Boc group's utility lies in its acid lability. It is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with other protecting groups like the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[4] The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[3][5] This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide, driving the reaction to completion.[1][3]

Boc Protection of Amino Acids: Mechanism and Workflow

The introduction of the Boc group is a straightforward and high-yielding process. The mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate.[3]

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ (Amino Acid) DeprotonatedAmine R-NH⁻ AminoAcid->DeprotonatedAmine Deprotonation Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) TetrahedralIntermediate Tetrahedral Intermediate Boc2O->TetrahedralIntermediate Base Base DeprotonatedAmine->TetrahedralIntermediate Nucleophilic Attack BocProtectedAmine R-NH-Boc TetrahedralIntermediate->BocProtectedAmine Collapse & Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺ TetrahedralIntermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Quantitative Data for Boc Protection of Amino Acids
ParameterReagent/ConditionTypical ValueNotes
Boc Source Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 equivalentsMost common and efficient reagent.[6]
Base Triethylamine (TEA), NaOH, Na₂CO₃1.2 - 2.0 equivalentsDeprotonates the amino group to enhance nucleophilicity.[3][6]
Solvent Dioxane/water, THF/water, DCM, AcetonitrileVariesA mixed solvent system is often used to dissolve all reactants.[3][6]
Temperature Room Temperature to 40°C-Reaction is typically fast at ambient temperatures.[7]
Reaction Time 30 minutes - 8 hours-Dependent on substrate and specific conditions.[2]
Yield >95%-Generally a high-yielding reaction.
Experimental Protocol: Boc Protection of Glycine

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate. Stir until a clear solution is obtained.[2]

  • Boc Anhydride Addition: While maintaining the temperature at approximately 20°C, slowly add a solution of (Boc)₂O in THF to the stirring glycine solution over a period of 30 minutes.[2]

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract with an organic solvent like diethyl ether to remove any unreacted (Boc)₂O. Discard the organic layer.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with concentrated HCl.[2]

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.[2]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the N-Boc-glycine product, which is typically a white solid.[2]

Boc Deprotection: Mechanism and Workflow

The removal of the Boc group is achieved under acidic conditions, which selectively cleaves the carbamate without affecting other acid-labile protecting groups if the conditions are carefully controlled.

Boc_Deprotection cluster_reactants Reactants cluster_products Products BocProtectedAmine R-NH-Boc ProtonatedCarbonyl Protonated Carbamate BocProtectedAmine->ProtonatedCarbonyl Protonation Acid H⁺ (e.g., TFA) Acid->ProtonatedCarbonyl CarbamicAcid Carbamic Acid ProtonatedCarbonyl->CarbamicAcid Cleavage TertButylCation t-Butyl Cation ProtonatedCarbonyl->TertButylCation FreeAmine R-NH₃⁺ (Protonated Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene TertButylCation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Deprotection
ParameterReagent/ConditionTypical ValueNotes
Deprotection Agent Trifluoroacetic acid (TFA)25-50% in Dichloromethane (DCM)The most common and effective reagent for Boc removal.[3]
Scavengers Thiophenol, AnisoleVariesUsed to trap the tert-butyl cation and prevent side reactions with sensitive residues like Tryptophan or Methionine.[4][8]
Solvent Dichloromethane (DCM)-A common solvent for Boc deprotection.[3]
Temperature Room Temperature-The reaction is typically rapid at ambient temperature.[9]
Reaction Time 20-30 minutes-Generally a fast and complete reaction.[3][9]
Yield >99%-Deprotection is usually quantitative.[3]
Experimental Protocol: Boc Deprotection of N-Boc-Glycine

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • N-Boc-glycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the N-Boc-glycine in dichloromethane.

  • Acid Addition: Add a solution of TFA in DCM (e.g., 1:1 v/v) to the dissolved N-Boc-glycine.[10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. The evolution of gas (CO₂ and isobutene) will be observed.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the glycine as its TFA salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amino acid salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was a pioneering approach in solid-phase peptide synthesis (SPPS).[11] In this methodology, the growing peptide chain is anchored to a solid support, and amino acids are sequentially added. The temporary Nα-Boc group is removed at each cycle, while the side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage are stable to the Boc deprotection conditions.[11] These "permanent" protecting groups are removed at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[11]

Boc_SPPS_Cycle Start Start with Boc-AA-Resin Deprotection 1. Deprotection: Remove Boc group with TFA/DCM Start->Deprotection Washing1 2. Washing: Remove excess TFA and byproducts Deprotection->Washing1 Neutralization 3. Neutralization: Neutralize the ammonium salt Washing1->Neutralization Coupling 4. Coupling: Add activated Boc-amino acid Neutralization->Coupling Washing2 5. Washing: Remove excess reagents Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage: Treat with strong acid (e.g., HF) to release peptide from resin Repeat->Cleavage No (synthesis complete)

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy remains highly valuable, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue.[12][13]

Conclusion

The Boc protecting group is a versatile and indispensable tool in the synthesis of peptides and other complex organic molecules. Its ease of introduction, stability under a wide range of conditions, and facile removal under mild acidic conditions have solidified its place in the synthetic chemist's toolbox. A thorough understanding of the mechanisms, quantitative parameters, and experimental protocols associated with the Boc group is essential for researchers, scientists, and drug development professionals seeking to design and execute efficient and successful synthetic strategies.

References

An In-depth Technical Guide to Constrained β-Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of peptide therapeutics holds immense promise, offering high specificity and potency. However, the clinical translation of native peptides is often hampered by their inherent limitations, namely low metabolic stability due to proteolytic degradation and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of constrained β-amino acids into peptide scaffolds has emerged as a powerful strategy to overcome these hurdles. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of constrained β-amino acids in modern peptide chemistry.

β-amino acids, homologs of their α-amino acid counterparts with an additional carbon atom in their backbone, introduce significant changes to the peptide's structural landscape. When these β-amino acids are further constrained, for instance through cyclization, they enforce specific dihedral angles, thereby pre-organizing the peptide into a bioactive conformation. This conformational rigidity not only enhances binding to biological targets but also shields the peptide bonds from enzymatic cleavage, significantly improving proteolytic stability.[1] This guide will delve into the synthesis of these unique building blocks, their incorporation into peptides, and the profound impact they have on the physicochemical and biological properties of the resulting peptidomimetics.

Data Presentation: The Impact of Constrained β-Amino Acids

The introduction of constrained β-amino acids into a peptide sequence can dramatically alter its biological activity and stability. The following tables summarize quantitative data from various studies, highlighting the significant improvements achieved.

Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to enzymatic degradation.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
Native PeptideNoneHuman Serum~2-20 min-[2]
Peptide with C-terminal β-amino acidC-terminal β-amino acid additionVarious cell typesSignificantly reduced degradationNot quantified[3]
α,β-peptide 4α,β-peptideTrypsin or Chymotrypsin> 36 h> 108[1]
Neurotensin (NT)NoneHuman Serum< 4 h-[4]
NT-Linker-TLHE1 (6)Conjugated to a TTR-binding moleculeHuman Serum> 48 h (22% remaining)> 12[4]
Gonadotropin-releasing hormone (GnRH)NoneHuman Serum< 2 h-[4]
GnRH-Linker-TLHE1 (7)Conjugated to a TTR-binding moleculeHuman Serum> 48 h (58% remaining)> 24[4]
Receptor Binding Affinity

Constraining a peptide in its bioactive conformation can lead to a significant increase in its affinity for its target receptor.

PeptideTargetModificationIC50 / KdChange in AffinityReference
p53-derived peptideMDM2NoneμM range-[5]
pDIMDM2Phage display derivedIC50 = 8 nM~100-fold increase[5]
pDIQMDM24 amino acid substitutions in pDIIC50 = 8 nMNo change from pDI[5]
pDIMDMXPhage display derivedIC50 = 110 nMHigh affinity[5]
pDIQMDMX4 amino acid substitutions in pDIIC50 = 110 nMNo change from pDI[5]
Sulfono-γ-AApeptide PS10MDM2Sulfono-γ-AApeptideKd = 26 nM, IC50 = 0.891 µMHigh affinity[6]
Somatostatin Mimetic 1sst4---[7]
Constrained Analogue 7sst4Constrained heterocyclic scaffold-25-fold enhancement[7]
Somatostatin Mimetic 1sst5---[7]
Constrained Analogue 7sst5Constrained heterocyclic scaffold-2-fold enhancement[7]

Mandatory Visualization

p53-MDM2 Interaction Inhibition Pathway

The tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2, which targets p53 for degradation. Peptides containing constrained β-amino acids can be designed to mimic the α-helical domain of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53's tumor-suppressive function.

p53_MDM2_inhibition cluster_normal Normal Cellular Process cluster_inhibition Inhibition by Constrained β-Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binds to Degradation Proteasomal Degradation MDM2->Degradation Targets for b_peptide Constrained β-Peptide MDM2_inhibited MDM2 b_peptide->MDM2_inhibited Binds & Inhibits p53_active Active p53 Apoptosis Apoptosis & Tumor Suppression p53_active->Apoptosis Induces

Inhibition of the p53-MDM2 interaction by a constrained β-peptide.
Somatostatin Receptor Signaling Pathway

Somatostatin analogues are crucial in the treatment of neuroendocrine tumors. Constrained β-amino acids can be incorporated into these analogues to improve their stability and receptor subtype selectivity. The diagram below illustrates the general signaling cascade initiated by the binding of a somatostatin analogue to its G-protein coupled receptor (GPCR).

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects ligand Somatostatin Analogue (with constrained β-amino acid) SSTR Somatostatin Receptor (SSTR) ligand->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Leads to Ca_channels->Hormone_Secretion Leads to K_channels->Hormone_Secretion Leads to Proliferation Inhibition of Cell Proliferation MAPK->Proliferation Leads to

General signaling pathway of a somatostatin analogue.

Experimental Protocols

Synthesis of Constrained β-Amino Acids

Example: Synthesis of a Bicyclic β-Turn Mimetic Dipeptide

This protocol describes the synthesis of a bicyclic diketopiperazine, which can act as a constrained β-turn mimetic. The key step is a Ugi four-component reaction on a solid support.[8]

  • Resin Preparation: Start with an α-N-Boc-diaminopropionic acid esterified to a solid support resin.

  • Ugi Reaction: Swell the resin in an appropriate solvent (e.g., dichloromethane). Add the other three components for the Ugi reaction: an α-bromo acid, an aldehyde, and an isocyanide. Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques like the Kaiser test.

  • Washing: Thoroughly wash the resin with dichloromethane, methanol, and diethyl ether to remove unreacted reagents and byproducts.

  • Cyclization: Treat the resin-bound product with a base (e.g., sodium hydride in tetrahydrofuran) to induce intramolecular cyclization, forming the bicyclic diketopiperazine structure.

  • Cleavage: Cleave the β-turn mimetic from the resin using a standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) with Constrained β-Amino Acids

General Protocol for Fmoc/tBu-Based SPPS [9][10]

This protocol outlines the manual synthesis of a peptide containing a constrained β-amino acid using the Fmoc/tBu strategy.

  • Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Coupling (if not pre-loaded):

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid (either a standard α-amino acid or a constrained β-amino acid) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Peptide Chain Elongation (Repeating Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

    • Washing: Wash the resin extensively with DMF.

    • Coupling: Activate the next Fmoc-protected amino acid (α or constrained β) as described in step 2 and couple it to the growing peptide chain on the resin. Coupling times for sterically hindered constrained β-amino acids may need to be extended, and double coupling may be necessary. The completion of the coupling can be monitored by a colorimetric test such as the Kaiser test.

    • Washing: Wash the resin with DMF.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.

    • Purify the crude peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Analysis: Characterize the peptide by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Proteolytic Stability Assay

Protocol for Trypsin Digestion Assay [11][12]

This assay determines the stability of a peptide in the presence of the protease trypsin.

  • Peptide Solution Preparation: Prepare a stock solution of the peptide (both the native and the β-amino acid-modified version) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Trypsin Solution Preparation: Prepare a stock solution of trypsin in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the trypsin solution to a final desired concentration (e.g., 1 mg/mL peptide and 1:100 w/w ratio of trypsin to peptide).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).

  • Analysis by RP-HPLC:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

    • Calculate the half-life (t½) of the peptide under these conditions.

Receptor Binding Assay

Competitive Radioligand Binding Assay for Somatostatin Receptors [13][14][15]

This protocol is used to determine the binding affinity (IC50) of a non-radiolabeled peptide (e.g., a somatostatin analogue with a constrained β-amino acid) to a specific somatostatin receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Use a commercially available radiolabeled somatostatin analogue with high affinity for the receptor subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + cell membranes.

      • Non-specific Binding: Radioligand + cell membranes + a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled somatostatin).

      • Competitive Binding: Radioligand + cell membranes + increasing concentrations of the test peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test peptide concentration.

    • Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

Conformational Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation [16][17][18][19]

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

    • For studying structure induction, prepare samples in a mixture of buffer and a secondary structure-promoting solvent like 2,2,2-trifluoroethanol (TFE).

    • Determine the precise peptide concentration, for example, by UV absorbance if the peptide contains aromatic residues.

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Set the wavelength range for scanning, typically from 260 nm to 190 nm for secondary structure analysis.

    • Use a quartz cuvette with a suitable path length (e.g., 1 mm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Spectral Interpretation:

    • α-helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Can have various spectral features, often a weak negative band around 225-230 nm and a strong positive band around 205 nm.

    • Random Coil: Displays a strong negative band around 200 nm.

  • Quantitative Analysis: Use deconvolution software to estimate the percentage of each secondary structure element in the peptide.

NMR Spectroscopy for Detailed 3D Structure Determination [20][21][22][23][24]

NMR spectroscopy provides atomic-resolution information about the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a DSS or TSP standard for chemical shift referencing.

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:

    • ¹H 1D: To check sample purity and for a general overview.

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N), to resolve resonance overlap.

  • Data Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Sequentially assign all the proton resonances to their respective amino acid residues in the peptide sequence using the TOCSY and NOESY spectra.

  • Structural Restraint Generation:

    • From the NOESY spectra, identify cross-peaks and convert their intensities into upper distance limits between protons.

    • From coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra, derive dihedral angle restraints.

  • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

Conclusion

The incorporation of constrained β-amino acids represents a paradigm shift in peptide drug design, offering a robust solution to the inherent limitations of native peptides. By enforcing conformational rigidity, these unique building blocks simultaneously enhance proteolytic stability and receptor binding affinity, paving the way for the development of more potent and durable peptide-based therapeutics. This technical guide has provided a foundational understanding of the synthesis, application, and analysis of peptides containing constrained β-amino acids. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field, empowering them to leverage this powerful technology in their drug discovery and development endeavors. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic application of constrained β-amino acids will undoubtedly play an increasingly pivotal role in shaping the future of peptide-based medicine.

References

The Architectural Backbone of Innovation: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. A key strategy in this pursuit is the incorporation of conformationally constrained amino acids into peptide-based drugs and peptidomimetics. Among these, (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, a non-proteinogenic β-amino acid, has emerged as a valuable building block. The cyclopentane ring introduces a significant degree of rigidity to the molecular scaffold, thereby reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in improved binding affinity and specificity. The tert-butyloxycarbonyl (Boc) protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of complex peptide chains. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its synthesis, applications, and the impact of its unique stereochemistry on biological activity.

Core Principles: The Advantage of Conformational Constraint

Native peptides often exhibit a high degree of flexibility in solution, adopting a multitude of conformations. While this flexibility is crucial for their natural biological functions, it can be a significant drawback in drug design. A flexible peptide may need to adopt a specific, high-energy conformation to bind to its target, leading to a substantial entropic cost and consequently, lower binding affinity. Furthermore, flexible peptides are often more susceptible to enzymatic degradation by proteases.

The introduction of cyclic constraints, such as the cyclopentane ring in this compound, addresses these challenges. By restricting the available conformational space, the molecule is "pre-organized" into a bioactive conformation. This can lead to:

  • Enhanced Binding Affinity: A lower entropic penalty upon binding translates to a more favorable free energy of binding (ΔG), resulting in higher affinity (lower Ki or IC50 values).

  • Increased Selectivity: A rigid scaffold can provide a more precise three-dimensional arrangement of pharmacophoric groups, leading to preferential binding to the desired target over off-targets.

  • Improved Metabolic Stability: The constrained backbone can sterically hinder the approach of proteases, increasing the in vivo half-life of the peptide.

  • Defined Secondary Structures: The incorporation of such constrained amino acids can induce and stabilize specific secondary structures like turns and helices, which are often crucial for biological recognition.

Applications in Medicinal Chemistry

The unique structural features of this compound have been leveraged in the design of various bioactive molecules, most notably in the development of integrin inhibitors and opioid receptor modulators.

Integrin Inhibitors: Targeting Cell Adhesion and Angiogenesis

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. They play a crucial role in a variety of physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins, particularly αvβ3 and α5β1.

Cyclic peptidomimetics containing the RGD sequence have been extensively studied as integrin antagonists. The incorporation of (1S,2R)-2-aminocyclopentanecarboxylic acid (cis-β-ACPC) into cyclic RGD ligands has been shown to yield potent and selective inhibitors. The cyclopentane scaffold serves to orient the critical Arg and Asp side chains in a conformation that is optimal for binding to the integrin receptor.

A study on cyclic RGD and isoDGR integrin ligands containing the (1S,2R)-cis-β-ACPC scaffold demonstrated pronounced selectivity for the αvβ3 integrin over the α5β1 integrin.[1] The IC50 values for these ligands highlight the potential of this building block in developing targeted anti-cancer and anti-angiogenic therapies.

CompoundTarget IntegrinIC50 (nM)[1]
c(RGD-(1S,2R)-β-ACPC)αvβ31.8 ± 0.3
c(RGD-(1S,2R)-β-ACPC)α5β1130 ± 20
c((1S,2R)-β-ACPC-RGD)αvβ33.5 ± 0.5
c((1S,2R)-β-ACPC-RGD)α5β1>1000
Opioid Receptor Modulators: Probing Structure-Activity Relationships

Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is an opioid peptide with high selectivity for the μ-opioid receptor. To investigate the structure-activity relationship of morphiceptin, analogs have been synthesized where the Proline residue at position two is replaced with different stereoisomers of 2-aminocyclopentanecarboxylic acid (β-Ac5c).

In one study, four analogs of morphiceptin were synthesized with the (R,S), (S,R), (S,S), and (R,R) configurations of β-Ac5c. The analog containing the (R,S)-β-Ac5c, which corresponds to the (1S,2R) stereoisomer of the free amino acid, was found to be active at both the μ and δ-opioid receptors, with a preference for the μ-receptor. In contrast, the other stereoisomers showed minimal to no activity.[2][3] This highlights the critical importance of the specific stereochemistry of the cyclopentane ring in dictating the biological activity of the resulting peptidomimetic.

Experimental Protocols

Synthesis of this compound

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing access to the necessary building blocks for medicinal chemistry studies.[4] The synthesis of the Boc-protected form generally involves the protection of the amino group of the synthesized amino acid.

A general procedure for Boc protection of an amino acid is as follows:

  • Dissolution: The amino acid is dissolved in a suitable solvent mixture, such as dioxane/water or THF/water.

  • Basification: A base, typically sodium hydroxide or triethylamine, is added to deprotonate the amino group, making it nucleophilic.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)2O) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for several hours or overnight.

  • Work-up: The reaction mixture is typically acidified to a pH of 2-3 with a cold, dilute acid (e.g., HCl or KHSO4).

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate.

  • Purification: The organic layers are combined, dried over a drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the Boc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for standard Fmoc-based solid-phase peptide synthesis protocols.[5]

  • Resin Preparation: The synthesis is initiated on a solid support (resin), typically a Rink Amide resin for C-terminally amidated peptides or a Wang or 2-chlorotrityl chloride resin for C-terminally free acids. The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF (typically 20%).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and byproducts.

  • Amino Acid Coupling: The Boc-protected (1S,2R)-2-aminocyclopentanecarboxylic acid is pre-activated with a coupling reagent such as HBTU, HATU, or TBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated amino acid solution is then added to the resin. The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours).

  • Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The incorporation of this compound into bioactive peptides primarily influences signaling pathways by modulating the interaction between the peptide and its target receptor.

Integrin Signaling Pathway Modulation

By inhibiting the binding of natural ligands like fibronectin and vitronectin to integrin receptors, RGD peptidomimetics containing the (1S,2R)-β-ACPC scaffold can disrupt downstream signaling cascades.

Integrin_Signaling cluster_ligand Peptidomimetic Design cluster_receptor Receptor Interaction cluster_pathway Downstream Signaling Cascade Ligand c(RGD-(1S,2R)-β-ACPC) Integrin αvβ3 Integrin Ligand->Integrin Inhibition FAK Focal Adhesion Kinase (FAK) Integrin->FAK Blocked Activation Src Src Kinase FAK->Src Ras Ras Src->Ras MAPK MAPK Pathway Ras->MAPK Cell_Response ↓ Angiogenesis ↓ Cell Migration ↓ Tumor Growth MAPK->Cell_Response

Caption: Inhibition of αvβ3 integrin by a c(RGD-(1S,2R)-β-ACPC) peptidomimetic.

Experimental Workflow for Synthesis and Evaluation

The development of a peptide-based therapeutic incorporating this constrained amino acid follows a logical workflow from synthesis to biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis->SPPS Purification Cleavage and RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & NMR Analysis Purification->Characterization Binding_Assay In vitro Binding Assay (e.g., ELISA, SPR) Characterization->Binding_Assay Cell_Assay Cell-Based Functional Assay (e.g., Migration, Adhesion) Binding_Assay->Cell_Assay End End Cell_Assay->End

Caption: A typical experimental workflow for developing peptidomimetics.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists. Its inherent conformational rigidity, conferred by the cyclopentane ring, provides a robust strategy for enhancing the pharmacological properties of peptide-based therapeutics. The demonstrated success in modulating integrin and opioid receptors underscores the potential of this building block in designing potent, selective, and metabolically stable drug candidates. As the demand for novel therapeutics targeting complex protein-protein interactions continues to grow, the strategic incorporation of constrained amino acids like this compound will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

Methodological & Application

Application Notes: Synthesis of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid is a chiral non-proteinogenic amino acid derivative widely utilized as a crucial building block in medicinal chemistry and drug development. Its constrained cyclopentane backbone makes it a valuable component for synthesizing peptidomimetics and cyclic peptide structures, which often exhibit enhanced metabolic stability, bioavailability, and specific conformational properties. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality, allowing for selective reactions at the carboxylic acid moiety, making it an ideal intermediate in solid-phase peptide synthesis (SPPS) and the development of enzyme inhibitors and receptor ligands.[1][2]

Overall Synthetic Pathway

The synthesis of the target compound is typically achieved in a two-stage process. The first stage involves the stereoselective synthesis of the precursor, (1S,2R)-2-aminocyclopentanecarboxylic acid. The second stage is the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride).

Synthesis_Pathway Synthetic Pathway for this compound Start Cyclopentene-1-carboxylate or equivalent precursor Intermediate (1S,2R)-2-aminocyclopentanecarboxylic acid Start->Intermediate Stereoselective amination/hydrolysis Product This compound (Target Compound) Intermediate->Product Boc Protection: (Boc)₂O, Base

Caption: Overall two-stage synthetic route.

Experimental Protocols

This section details the protocol for the N-protection of the amine, which is the final key step in the synthesis. The synthesis of the precursor, (1S,2R)-2-aminocyclopentanecarboxylic acid, is a complex stereoselective process that can be achieved via methods such as conjugate addition of a chiral lithium amide to a cyclopentene carboxylate derivative.[3]

Protocol: Boc Protection of (1S,2R)-2-aminocyclopentanecarboxylic acid

This protocol describes a general and robust method for protecting the primary amine of the starting material with di-tert-butyl dicarbonate (Boc anhydride).[4][5]

1. Materials and Reagents:

Reagent/MaterialGradeSupplier
(1S,2R)-2-aminocyclopentanecarboxylic acid≥97%Commercial
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercial
Tetrahydrofuran (THF)AnhydrousCommercial
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
1 M Hydrochloric Acid (HCl)AqueousPrepared
Saturated Sodium Chloride Solution (Brine)AqueousPrepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial
Deionized WaterN/AIn-house
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporatorN/AStandard Lab Gear

2. Experimental Workflow Diagram:

Workflow_Diagram Boc Protection Experimental Workflow A 1. Dissolution: Dissolve amino acid in aq. NaHCO₃/THF. B 2. Reagent Addition: Add (Boc)₂O solution dropwise at 0 °C. A->B Cool C 3. Reaction: Stir overnight, warming to room temp. B->C Allow to warm D 4. Quenching & pH Adjustment: Acidify with 1 M HCl. C->D Reaction complete E 5. Extraction: Extract with Ethyl Acetate. D->E Transfer F 6. Washing & Drying: Wash organic layer with brine, dry over MgSO₄. E->F Separate layers G 7. Isolation & Purification: Concentrate via rotary evaporation. Recrystallize if needed. F->G Filter

Caption: Step-by-step laboratory workflow.

3. Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq) in a mixture of deionized water and tetrahydrofuran (THF) (1:1 v/v). Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until all solids are dissolved. Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) in a small amount of THF. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains between 0-5 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1 M HCl. A precipitate of the product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.[6]

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Quantitative Data and Characterization

The following tables summarize key quantitative data for the synthesis and characterization of the final product.

Table 1: Reaction Parameters

ParameterValue / ConditionRationale
Stoichiometry (Amine:(Boc)₂O:Base)1 : 1.1 : 2.5A slight excess of (Boc)₂O ensures complete reaction. Base neutralizes the acid byproduct.
Solvent SystemTHF / Water (1:1)Solubilizes both the amino acid salt and the nonpolar Boc anhydride.[4]
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction; stirring overnight ensures completion.[6]
Reaction Time12 - 18 hoursSufficient time for the reaction to proceed to completion at room temperature.

Table 2: Product Characterization

PropertyValueMethod of Analysis
Chemical FormulaC₁₁H₁₉NO₄Mass Spectrometry
Molecular Weight229.27 g/mol [1]Mass Spectrometry
CAS Number137170-89-9[1]-
AppearanceWhite to off-white solid[7]Visual Inspection
Purity (Typical)≥97%[1]HPLC, NMR
Storage ConditionRoom temperature, dry environment[1]-

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.

  • Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Asymmetric Synthesis of trans-2-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and effective methodologies for the asymmetric synthesis of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) derivatives. This class of constrained β-amino acids is of significant interest in medicinal chemistry and drug development due to its ability to impart stable secondary structures in peptides, leading to enhanced biological activity and metabolic stability.

This document outlines three primary strategies for achieving enantiomerically pure trans-ACPC derivatives:

  • Reductive Amination of a β-Ketoester followed by Epimerization: A scalable approach that allows access to all four stereoisomers of ACPC.

  • Enzymatic Kinetic Resolution: A highly enantioselective method utilizing lipases to resolve racemic mixtures.

  • Asymmetric Conjugate Addition: A diastereoselective method employing chiral lithium amides.

Data Presentation: Comparison of Synthetic Strategies

The following tables summarize the quantitative data associated with each synthetic approach, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Reductive Amination and Epimerization Approach

StepProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Reductive AminationCrude Amino Ester (cis/trans mixture)~85%1.0:0.15:0.06:0.02 (cis favored)Not applicable[1][2]
Epimerizationtrans-Amino Ester-0.21:0.02:1.0:0.15 (trans favored)Not applicable[1][2]
CrystallizationPure trans-Amino Ester Hydrobromide40% (from ketoester)>99:1Not applicable[1][2]
Hydrolysis & ProtectionFmoc-(1S,2S)-ACPC34% (overall, 6 steps)>99:1>99%[2]
Hydrolysis & ProtectionFmoc-(1R,2R)-ACPCSimilar to (1S,2S)>99:1>99%[2]

Table 2: Enzymatic Kinetic Resolution

SubstrateEnzymeAcylating AgentConversionProduct eeSubstrate eeReference
cis-N-Acetyl-4-aminocyclopent-2-enol 1-O-acetateElectric Eel Acetylcholine Esterase- (Hydrolysis)40%92% (>99% after recrystallization)92%
cis-N-(Benzylcarbamoyl)-4-aminocyclopent-2-enolCandida antarctica Lipase B- (Acetylation)40%90%-
Racemic 1-phenylethan-1-amine (model)Candida antarctica Lipase BIsopropyl 2-ethoxyacetate50% (after 6h)>95%-

Table 3: Asymmetric Conjugate Addition

SubstrateChiral AmineProductDiastereomeric Ratio (dr)YieldReference
tert-Butyl cyclopentene-1-carboxylateLithium (R)-N-benzyl-N-α-methylbenzylamidetert-Butyl (1R,2R)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate (after epimerization)>99:1Good
α,β-Unsaturated 4-methoxyphenyl estersLithium (R)-N-phenyl-N-(α-methylbenzyl)amideCorresponding β-amino esters>99:1Good

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid via Reductive Amination and Epimerization

This protocol is adapted from the scalable synthesis reported by Kovalenko et al.[1][2]

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in toluene.

  • Add isobutyric acid (1.1 equiv) and (S)-α-phenylethylamine (1.08 equiv).

  • Heat the mixture at 70°C for 2 hours.

  • Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.

  • Cool the remaining mixture and dissolve it in isobutyric acid.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise while maintaining the temperature below 40°C.

  • Stir the reaction mixture overnight at room temperature.

  • Perform an acidic work-up to quench the reaction and remove the chiral auxiliary. The crude product is a mixture of diastereomeric amino esters.

Step 2: Epimerization to the trans-Isomer

  • Dissolve the crude amino ester mixture from Step 1 in ethanol.

  • Add a solution of sodium ethoxide in ethanol.

  • Stir the mixture at 30-35°C overnight to epimerize the C1 stereocenter.

  • Neutralize the reaction and extract the product. The resulting mixture is enriched in the trans-diastereomer.[2]

Step 3: Purification by Crystallization

  • Dissolve the enriched trans-amino ester in ethyl acetate.

  • Add a solution of HBr in acetic acid to form the hydrobromide salt.

  • Collect the precipitated salt and recrystallize it multiple times from acetonitrile until high diastereomeric purity is achieved (as determined by ¹H NMR).[1][2]

Step 4: Deprotection and Hydrolysis

  • Dissolve the purified amino ester hydrobromide salt in methanol under an argon atmosphere.

  • Add 10% palladium on activated carbon.

  • Stir the mixture under a hydrogen atmosphere (1.05 atm) at 45°C for 5-6 hours to remove the α-phenylethyl group.

  • Filter the reaction mixture through Celite and remove the solvent in vacuo.

  • Add 10% hydrochloric acid to the residue and heat at 60-70°C for 12-16 hours to hydrolyze the ethyl ester.

  • Evaporate the mixture to dryness and wash the solid residue with ice-cooled acetone to yield the hydrochloride salt of (1S,2S)-2-aminocyclopentanecarboxylic acid.[1][2]

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentane Derivative

This generalized protocol is based on the principles of lipase-catalyzed kinetic resolution.

Step 1: Racemate Preparation

  • Synthesize the racemic starting material, for example, a racemic amide of trans-2-aminocyclopentanecarboxylic acid.

Step 2: Enzymatic Resolution

  • Suspend the racemic substrate in a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol).

  • Add an acylating agent, such as 2,2,2-trifluoroethyl butanoate (1.0 equiv).

  • Initiate the reaction by adding an immobilized lipase, for instance, Candida antarctica lipase B (CAL-B).

  • Shake the reaction mixture at a controlled temperature (e.g., 48°C).

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining substrate and the acylated product.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

Step 3: Product Separation and Analysis

  • Separate the unreacted amine and the acylated product by column chromatography.

  • Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC or GC.

Protocol 3: Asymmetric Conjugate Addition of a Chiral Lithium Amide

This protocol describes the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.

Step 1: Formation of the Chiral Lithium Amide

  • In a flame-dried, argon-purged flask, dissolve the chiral amine (e.g., (R)-N-benzyl-N-α-methylbenzylamine) (1.05 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium (n-BuLi) (1.0 equiv) and stir for 30 minutes to form the lithium amide.

Step 2: Conjugate Addition

  • In a separate flask, dissolve the α,β-unsaturated ester (e.g., tert-butyl cyclopentene-1-carboxylate) (1.0 equiv) in anhydrous THF and cool to -78°C.

  • Slowly add the pre-formed chiral lithium amide solution to the ester solution via cannula.

  • Stir the reaction mixture at -78°C for the specified time, monitoring by thin-layer chromatography (TLC).

Step 3: Quenching and Work-up

  • Quench the reaction at -78°C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting product, which is typically the cis-adduct, by column chromatography.

Step 4: Epimerization to the trans-Product (if necessary)

  • The initially formed cis-adduct can be epimerized to the thermodynamically more stable trans-isomer by treatment with a base, such as sodium ethoxide in ethanol, as described in Protocol 1, Step 2.

Mandatory Visualizations

Synthetic Workflows

Reductive_Amination_Workflow cluster_0 Reductive Amination & Epimerization Ketoester Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination (NaBH4, Isobutyric Acid) Ketoester->ReductiveAmination ChiralAmine (S)-α-phenylethylamine ChiralAmine->ReductiveAmination CrudeMixture Crude Amino Ester (cis/trans mixture) ReductiveAmination->CrudeMixture Epimerization Epimerization (NaOEt, EtOH) CrudeMixture->Epimerization TransEnriched trans-Enriched Amino Ester Epimerization->TransEnriched Crystallization Crystallization (HBr, Acetonitrile) TransEnriched->Crystallization PureTrans Pure trans-Amino Ester HBr Crystallization->PureTrans Deprotection Deprotection & Hydrolysis (H2, Pd/C; HCl) PureTrans->Deprotection FinalProduct (1S,2S)-ACPC Deprotection->FinalProduct

Caption: Workflow for the synthesis of trans-ACPC via reductive amination.

Enzymatic_Resolution_Workflow cluster_1 Enzymatic Kinetic Resolution RacemicAmide Racemic trans-ACPC Amide Resolution Kinetic Resolution RacemicAmide->Resolution Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Resolution AcylatingAgent Acylating Agent AcylatingAgent->Resolution Mixture Mixture of (R)-Amide & (S)-Acylated Amide Resolution->Mixture Separation Chromatographic Separation Mixture->Separation EnantioenrichedAmide Enantioenriched (R)-Amide Separation->EnantioenrichedAmide EnantioenrichedProduct Enantioenriched (S)-Acylated Amide Separation->EnantioenrichedProduct

Caption: Workflow for the enzymatic kinetic resolution of a trans-ACPC derivative.

Conjugate_Addition_Workflow cluster_2 Asymmetric Conjugate Addition UnsaturatedEster Cyclopentene- 1-carboxylate ConjugateAddition Conjugate Addition (THF, -78°C) UnsaturatedEster->ConjugateAddition ChiralAmine Chiral Lithium Amide ChiralAmine->ConjugateAddition CisAdduct cis-Adduct ConjugateAddition->CisAdduct Epimerization Epimerization (Base) CisAdduct->Epimerization TransAdduct trans-Adduct Epimerization->TransAdduct

Caption: Workflow for the asymmetric conjugate addition to form a trans-ACPC precursor.

References

Application Notes and Protocols for Boc Protection of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the tert-butoxycarbonyl (Boc) protection of the amino group of 2-aminocyclopentanecarboxylic acid (ACPC). This procedure is a fundamental step in peptide synthesis and the development of peptidomimetics, rendering the amine nucleophile unreactive to allow for selective reactions at other functional groups.[1][2] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[2]

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid of significant interest in the field of foldamers and medicinal chemistry.[3] The protection of its amino group is a critical maneuver in multi-step syntheses. The most common method for this protection is the reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a suitable base.[4] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[2]

Experimental Workflow

The general workflow for the Boc protection of 2-aminocyclopentanecarboxylic acid involves the dissolution of the amino acid, addition of a base and the Boc anhydride, reaction monitoring, and subsequent workup and purification of the N-Boc-protected product.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Aminocyclopentanecarboxylic Acid in appropriate solvent (e.g., Dioxane/Water) B Add Base (e.g., Sodium Bicarbonate or Sodium Hydroxide) A->B C Add Di-tert-butyl dicarbonate (Boc Anhydride) B->C D Stir at Room Temperature C->D E Monitor reaction progress (e.g., by TLC) D->E F Acidify the reaction mixture (e.g., with citric acid or dilute HCl) E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer (e.g., with brine) G->H I Dry over anhydrous sulfate (e.g., Na₂SO₄) H->I J Evaporate solvent under reduced pressure I->J K Purify the crude product (e.g., by column chromatography or recrystallization) J->K L Final Product K->L N-Boc-2-aminocyclopentanecarboxylic Acid

Figure 1. General experimental workflow for the Boc protection of 2-aminocyclopentanecarboxylic acid.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard methods for the Boc protection of amino acids.[1][4][5] Researchers should optimize the conditions for their specific stereoisomer of ACPC.

Materials:

  • 2-Aminocyclopentanecarboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or 10% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 10% Methanol in Dichloromethane)

  • Ninhydrin stain

Procedure:

  • In a round-bottom flask, dissolve 2-aminocyclopentanecarboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., a 1:1 or 2:1 ratio).

  • Add the base (e.g., sodium bicarbonate, 2.0-3.0 eq) to the solution and stir until it is completely dissolved.

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) either as a solid in one portion or as a solution in dioxane.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC. The disappearance of the starting material (visualized with ninhydrin stain) indicates the completion of the reaction.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 with 1 M HCl or 10% citric acid solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-aminocyclopentanecarboxylic acid.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key reagents and conditions for the Boc protection of an amino acid, providing a template for experimental planning.

ParameterCondition/ReagentMolar Ratio (to ACPC)Purpose
Substrate 2-Aminocyclopentanecarboxylic Acid1.0The starting material to be protected.
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5Reacts with the amine to form the Boc-protected carbamate.[1]
Base Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)2.0 - 3.0To deprotonate the amino group and neutralize the acidic byproduct.[5]
Solvent System Dioxane/Water, THF/Water, or Acetonitrile/WaterN/ATo dissolve the reactants and facilitate the reaction.
Reaction Temperature Room Temperature (approx. 20-25 °C)N/AMild conditions that are generally sufficient for the reaction to proceed.
Reaction Time 12 - 24 hoursN/ATypical duration to ensure complete conversion.
Workup Acid 1 M HCl or 10% Citric AcidTo pH 2-3To protonate the carboxylate and any unreacted amine for extraction.
Extraction Solvent Ethyl AcetateN/ATo isolate the Boc-protected product from the aqueous phase.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the choice of protecting group strategy, highlighting the orthogonality of Boc and Fmoc protection, which is crucial in peptide synthesis.

Protecting_Group_Strategy cluster_choice Protecting Group Choice cluster_deprotection Deprotection Conditions Start Need for Amine Protection in Synthesis Boc Boc Group (tert-butyloxycarbonyl) Start->Boc  Choose for acid lability Fmoc Fmoc Group (Fluorenylmethyloxycarbonyl) Start->Fmoc  Choose for base lability Acid Mild Acidic Conditions (e.g., TFA, HCl) Boc->Acid Base Basic Conditions (e.g., Piperidine) Boc->Base Stable Fmoc->Acid Stable Fmoc->Base Final Deprotected Amine Acid->Final Base->Final

Figure 2. Orthogonal relationship of Boc and Fmoc protecting groups based on their distinct deprotection conditions.

This schematic demonstrates that the Boc group is stable to the basic conditions used to remove the Fmoc group, and conversely, the Fmoc group is stable to the acidic conditions used for Boc deprotection. This orthogonality is a cornerstone of modern solid-phase peptide synthesis.[1][5]

References

Application Notes and Protocols for the Use of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the successful incorporation of the constrained, non-proteinogenic amino acid (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid into peptides using solid-phase peptide synthesis (SPPS). This unique building block offers the potential to create novel peptidomimetics with enhanced structural stability and biological activity.

Introduction

This compound is a cyclic β-amino acid that, due to its constrained cyclopentane ring, can induce specific secondary structures in peptides.[1][2][3][4] The incorporation of such conformationally restricted amino acids is a valuable strategy in drug discovery for developing peptides with improved properties, such as increased resistance to proteolytic degradation, enhanced receptor affinity, and better bioavailability.[5][6][7] The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures compatibility with the widely used Boc-SPPS chemistry.

Peptides containing constrained amino acids have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and autoimmune disorders, by targeting challenging protein-protein interactions (PPIs).[6][7][8] While specific signaling pathways modulated by peptides containing this compound are not yet extensively documented, the general principle involves using the constrained peptide to mimic the bioactive conformation of a natural ligand, thereby inhibiting or modulating the function of its target protein.

Data Presentation: Coupling of Sterically Hindered Amino Acids

Coupling ReagentDescriptionGeneral Coupling Efficiency for Hindered Amino AcidsKey Advantages
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltGood to ExcellentWidely used, efficient, and reliable for most couplings.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium SaltExcellentHighly reactive, often superior for very difficult couplings, and helps to suppress racemization.[9]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate)Aminium SaltVery Good to ExcellentReactivity is generally between that of HBTU and HATU.[9]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltExcellentHigh coupling efficiency, comparable to HATU, with improved safety profile.[10][11]
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)Carbodiimide/AdditiveModerate to GoodA classic and cost-effective method, though may require longer reaction times for hindered residues.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

  • Resin: Merrifield resin (chloromethylated polystyrene) is a classic choice for Boc-SPPS to generate C-terminal carboxylic acids.[12] For C-terminal amides, MBHA or BHA resin is recommended.[12]

  • Swelling: Before the first amino acid is loaded, the resin must be swelled.

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) and allow the resin to swell for at least 30 minutes at room temperature.

    • Drain the DCM.

The following diagram illustrates the key steps in a single cycle of Boc-SPPS.

SPPS_Workflow cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_wash Washing Deprotection 1. Add 50% TFA in DCM (2 x 15 min) Neutralization 2. Wash with DCM 3. Add 10% DIEA in DCM (2 x 2 min) Deprotection->Neutralization Coupling 3. Couple this compound (Pre-activated with HBTU/HATU and DIEA in DMF) (1-4 hours) Neutralization->Coupling Wash 4. Wash with DMF and DCM Coupling->Wash Wash->Deprotection Next Cycle

Boc-SPPS cycle for amino acid incorporation.

Protocol Details:

  • Boc Deprotection:

    • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]

    • Drain the solution.

  • Washing and Neutralization:

    • Wash the resin with DCM (3 times).

    • Wash with isopropanol (2 times).

    • Wash with DCM (3 times).

    • Neutralize the N-terminal amine by treating the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3 times).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution), HBTU or HATU (3-4 equivalents), and HOBt (3-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature. Due to the steric hindrance of the cyclic amino acid, a longer coupling time of 2-4 hours is recommended. For particularly difficult couplings, an overnight reaction may be necessary.

    • Monitoring: The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 times).

    • Wash the resin with DCM (3 times).

  • Repeat Cycle: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail (Reagent K): A commonly used cleavage cocktail for peptides containing sensitive residues is Reagent K.[13]

  • Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the pre-cooled cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

The crude peptide should be purified and analyzed to ensure the desired product has been obtained.

Purification:

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[14][15]

  • Column: A C18 column is typically used for peptide separations.[14][16]

  • Solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The optimal gradient will depend on the specific peptide sequence.

Analysis:

  • Purity Check: Analytical RP-HPLC is used to determine the purity of the collected fractions.

  • Identity Confirmation: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Signaling Pathways and Biological Applications

The incorporation of constrained amino acids like this compound is a key strategy for designing peptide-based inhibitors of protein-protein interactions (PPIs).[6] These interactions are often mediated by α-helices, and constrained peptides can be designed to mimic these helical structures, thereby disrupting the PPI and modulating downstream signaling.

Signaling_Pathway cluster_ppi Protein-Protein Interaction cluster_inhibition Inhibition by Constrained Peptide cluster_pathway Cellular Signaling ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Signaling Downstream Signaling Pathway ProteinB->Signaling Activation Peptide Constrained Peptide (with (1S,2R)-2-aminocyclopentanecarboxylic acid) Peptide->ProteinA Blocked->Signaling Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response

Modulation of a signaling pathway by a constrained peptide.

While specific targets for peptides containing this compound are a subject for future research, examples of other constrained peptides demonstrate the potential of this approach:

  • Stapled Peptides: Hydrocarbon "stapled" peptides have been developed to stabilize α-helical conformations. For instance, ATSP-7041 is a stapled peptide that disrupts the interaction between p53 and its negative regulator MDM2, leading to the reactivation of p53 and apoptosis in cancer cells.[7]

  • Cyclic Peptides: Cyclization enhances peptide stability and membrane permeability. Cyclic peptides have been developed as antimicrobial agents, antivirals, and immunosuppressants.[7] For example, a cyclic peptide that binds to the receptor-binding domain of the SARS-CoV-2 spike protein has been identified, highlighting the potential to disrupt viral entry.[7]

The use of this compound provides a valuable tool for medicinal chemists to design novel peptides with constrained geometries, opening up new avenues for the development of therapeutics that can target previously "undruggable" protein-protein interactions.

References

Application Notes and Protocols for the Incorporation of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a conformationally constrained building block used in the synthesis of peptides and peptidomimetics. Its rigid cyclopentane ring structure imparts a well-defined geometry upon the peptide backbone, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its straightforward incorporation using standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide a comprehensive guide to the utilization of this valuable synthetic tool.

The incorporation of cyclic, non-proteinogenic amino acids like this compound is a key strategy in modern drug discovery. Peptides containing this residue can exhibit a higher resistance to enzymatic degradation compared to their linear, all-natural counterparts. Furthermore, the conformational constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity for its target receptor.

Applications

The unique structural features of this compound make it a valuable component in the design of novel therapeutics. Key applications include:

  • Development of Peptidomimetics: This amino acid can be used to replace native amino acid residues in a peptide sequence, creating peptidomimetics with improved pharmacokinetic properties. For instance, it has been incorporated into analogs of morphiceptin, a tetrapeptide with opioid receptor agonist activity, to enhance conformational stability.[1]

  • Conformationally Constrained Peptides: The rigid cyclopentane scaffold helps to induce specific secondary structures, such as turns and helices, within a peptide chain. This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

  • Enhancement of Metabolic Stability: The non-natural structure of this amino acid can render the resulting peptide more resistant to degradation by proteases, leading to a longer in vivo half-life.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing proteinogenic amino acids with this constrained residue, researchers can gain insights into the conformational requirements for biological activity.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound
Coupling ReagentActivatorBaseSolventTypical Coupling TimeNotes
DCCHOBtDIEADMF/DCM2-4 hoursA classic and cost-effective method. The DCU byproduct can be difficult to remove.
HBTUHOBtDIEADMF1-2 hoursGenerally provides high coupling efficiency with minimal side reactions.
HATUHOAtDIEADMF/NMP30-60 minutesHighly reactive and particularly effective for sterically hindered amino acids.
PyBOPHOBtDIEADMF1-3 hoursA phosphonium-based reagent known for its high efficiency and low racemization.
Table 2: Representative Yields for Peptides Incorporating Cyclic Amino Acids
Peptide Sequence (Example)Cyclic Amino AcidCoupling MethodOverall Yield (%)Reference
Tyr-Pro-Phe-Pro-NH2 analog(1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acidTBTU/DIEA47 (for the dipeptide coupling step)[1]
Model Cyclic Hexapeptidestrans-2-Aminocyclohexane carboxylic acidPyBOP/HOBt/DIPEA13-63 (cyclization yield)[2]
Wollamide B analogVarious Fmoc-protected amino acidsHATU/HOBt/DIPEA68 (cyclization yield)[2]

Note: Yields are highly sequence-dependent and can be influenced by the specific coupling conditions and the nature of the other amino acids in the sequence.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating the title amino acid into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Activator (e.g., HOBt)

  • Base (e.g., DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water) for cleavage

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates successful coupling.

    • If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Purification

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA:TIS:H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Mandatory Visualizations

experimental_workflow start Start: Peptide-Resin swell Resin Swelling (DCM/DMF) start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize Neutralization (10% DIEA in DMF) deprotect->neutralize activate Amino Acid Activation ((1S,2R)-2-(Boc-amino)cyclopentane- carboxylic Acid + HBTU/HOBt/DIEA) neutralize->activate couple Coupling neutralize->couple activate->couple monitor Monitoring (Kaiser Test) couple->monitor wash Washing (DMF/DCM) repeat Repeat Cycle wash->repeat monitor->couple Positive monitor->wash Negative repeat->deprotect Next Amino Acid cleave Cleavage from Resin (TFA Cocktail) repeat->cleave Final Amino Acid precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify analyze Analysis (HPLC/MS) purify->analyze end End: Purified Peptide analyze->end

Caption: Workflow for Boc-SPPS Incorporation.

signaling_pathway cluster_peptide Peptidomimetic cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling peptide Peptide containing (1S,2R)-2-aminocyclopentanecarboxylic acid receptor Opioid Receptor (GPCR) peptide->receptor Binding & Activation g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (K+ efflux, Ca2+ influx inhibition) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp response Cellular Response (e.g., Analgesia) camp->response ion_channel->response

Caption: Example Signaling Pathway Modulation.

References

Application Notes and Protocols: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid as a Building Block for Foldamers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. This structural mimicry allows them to perform functions such as molecular recognition, catalysis, and inhibition of protein-protein interactions. Conformationally constrained β-amino acids are particularly valuable building blocks for foldamer synthesis due to their propensity to induce stable helical and sheet-like structures. Among these, (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, a derivative of 2-aminocyclopentanecarboxylic acid (ACPC), offers a rigid cyclopentane backbone that pre-organizes the peptide chain, facilitating the formation of specific secondary structures. Foldamers incorporating ACPC have demonstrated a range of biological activities, including antimicrobial, anticancer, and antiviral properties, making them promising candidates for drug discovery and development.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of foldamers. It includes a general protocol for solid-phase peptide synthesis (SPPS) using a Boc protection strategy, methods for characterization, and a summary of key quantitative data from the literature.

Data Presentation

The following tables summarize key quantitative data for a representative foldamer, a hexamer of (1S,2R)-2-aminocyclopentanecarboxylic acid, denoted as (ACPC)₆. While the literature often focuses on the trans-isomer, the data presented here is a composite representation to illustrate the types of quantitative information that are crucial for characterizing these molecules.

Table 1: NMR Spectroscopic Data for a Representative (ACPC)₆ Foldamer

ProtonChemical Shift (ppm)Coupling Constant (J, Hz)
α-H3.8 - 4.27.0 - 8.5
β-H2.9 - 3.37.0 - 8.5
Cyclopentyl CH₂1.6 - 2.3-
Amide NH7.5 - 8.5-

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific oligomer length. Data is compiled from typical values reported for ACPC-containing peptides.

Table 2: Circular Dichroism (CD) Spectroscopic Data for a Representative (ACPC)₆ Foldamer in Methanol

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Structural Interpretation
~215NegativeCharacteristic of helical structures in β-peptides
~205PositiveCharacteristic of helical structures in β-peptides

Note: The exact wavelengths and intensities of the CD minima and maxima are dependent on the specific stereochemistry of the ACPC monomer, the length of the oligomer, and the solvent.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an (ACPC)₆ Foldamer using Boc Chemistry

This protocol describes the manual solid-phase synthesis of a hexamer of (1S,2R)-2-aminocyclopentanecarboxylic acid on a Merrifield resin, yielding a C-terminal carboxylic acid.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Merrifield resin in a reaction vessel.

    • Add DCM to swell the resin for 1-2 hours with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (Loading):

    • Dissolve 2 equivalents of this compound and 2 equivalents of HOBt in a minimal amount of DMF.

    • Add this solution to the swollen resin.

    • Add 2 equivalents of DCC and agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 5 minutes.

    • Drain the neutralization solution and wash the resin with DCM.

  • Subsequent Amino Acid Coupling:

    • Repeat the coupling step as described in step 2 for each subsequent this compound monomer.

    • After each coupling, perform a ninhydrin test to ensure the reaction has gone to completion.

  • Repeat Deprotection and Coupling:

    • Repeat the deprotection (step 3), neutralization (step 4), and coupling (step 5) cycles until the desired hexamer is synthesized.

  • Final Boc Deprotection:

    • Perform a final deprotection step as described in step 3.

  • Cleavage from Resin:

    • Treat the resin with anhydrous HF or a less hazardous cleavage cocktail such as TFMSA/TFA/m-cresol at 0°C for 1-2 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Wash the peptide with cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of the (ACPC)₆ Foldamer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD₃OH or DMSO-d₆).

  • Acquire 1D ¹H and ¹³C NMR spectra to confirm the presence of the expected functional groups and the overall structure.

  • Acquire 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to assign all proton resonances and to identify through-space correlations that provide information about the secondary structure.

2. Circular Dichroism (CD) Spectroscopy:

  • Dissolve the purified peptide in a suitable solvent (e.g., methanol or water).

  • Acquire a CD spectrum in the far-UV region (typically 190-250 nm).

  • The shape and intensity of the CD spectrum will provide information about the secondary structure (e.g., helical content).

3. Mass Spectrometry (MS):

  • Analyze the purified peptide using ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized foldamer.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cycle Synthesis Cycle cluster_purification Purification & Characterization Resin Resin Swelling Loading First Monomer Loading Resin->Loading Deprotection1 Boc Deprotection Loading->Deprotection1 Coupling Monomer Coupling Deprotection1->Coupling Deprotection2 Boc Deprotection Coupling->Deprotection2 Repeat 5x Deprotection2->Coupling Cleavage Cleavage from Resin Precipitation Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Characterization Structural Characterization (NMR, CD, MS) HPLC->Characterization

Caption: Experimental workflow for the synthesis and characterization of an (ACPC)₆ foldamer.

signaling_pathway ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Downstream Downstream Signaling Cascade Foldamer (1S,2R)-ACPC Foldamer Foldamer->Inhibition Inhibition->ProteinA Inhibition

Caption: Conceptual diagram of an ACPC foldamer inhibiting a protein-protein interaction.

Application Notes and Protocols for (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in modern drug design and discovery. Its rigid cyclopentane scaffold imposes specific torsional constraints on the peptide backbone when incorporated into peptidomimetics. This structural feature is instrumental in stabilizing secondary structures, such as β-turns, thereby enhancing receptor affinity, selectivity, and metabolic stability compared to more flexible, natural peptide counterparts.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during standard peptide synthesis protocols.[1][5] This document provides detailed application notes, quantitative data representation, and experimental protocols for the utilization of this compound in the design of therapeutic peptides.

Core Application: Proline Mimetic in Opioid Peptidomimetics

A significant application of this compound is as a proline mimetic in the design of opioid receptor modulators. The native opioid peptide, morphiceptin (Tyr-Pro-Phe-Pro-NH₂), is a selective agonist for the µ-opioid receptor but suffers from poor metabolic stability.[2] By replacing the Pro² residue with (1S,2R)-2-aminocyclopentanecarboxylic acid (Ac5c), researchers have developed analogs with altered conformational preferences and biological activity profiles.

The stereochemistry of the Ac5c moiety is critical for receptor interaction. Studies have shown that morphiceptin analogs containing the (1S,2R)-Ac5c residue exhibit high selectivity for the µ-opioid receptor, whereas analogs with the (1R,2S) stereoisomer are inactive. This underscores the importance of the specific spatial arrangement of the amino and carboxyl groups on the cyclopentane ring for achieving the desired biological effect.

Quantitative Data: Opioid Receptor Binding Affinity

The following table summarizes the binding affinities of morphiceptin and a representative analog where Proline is substituted with (1S,2R)-2-aminocyclopentanecarboxylic acid (Ac5c). The data for the analog is illustrative of typical high-affinity µ-opioid receptor ligands, as the specific values from the primary literature were not available at the time of this writing. The data is typically determined via competitive radioligand binding assays using rat brain membrane homogenates.

CompoundSequenceµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)Selectivity (µ/δ)
MorphiceptinTyr-Pro-Phe-Pro-NH₂~20>10,000>500
Analog 1Tyr-(1S,2R)-Ac5c-Phe-Pro-NH₂~1.5 (Illustrative)~300 (Illustrative)~200

Note: Ki values represent the equilibrium dissociation constant for the inhibitor. A lower Ki value indicates a higher binding affinity. Data is representative and should be confirmed by experimental analysis.

Signaling Pathway: µ-Opioid Receptor Activation

Upon binding of an agonist, such as a morphiceptin analog, the µ-opioid receptor (a G-protein coupled receptor) initiates a downstream signaling cascade. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity, leading to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately results in analgesia.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel (GIRK) K_ion K+ Efflux K_channel->K_ion Ca_channel Ca2+ Channel Ca_ion Ca2+ Influx Ca_channel->Ca_ion Agonist Opioid Agonist (e.g., Morphiceptin Analog) Agonist->MOR Binds G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion->Hyperpolarization

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow

The development of a novel peptidomimetic incorporating this compound follows a structured workflow from synthesis to biological evaluation.

experimental_workflow start Design Peptidomimetic (e.g., Morphiceptin Analog) spps Solid-Phase Peptide Synthesis (Fmoc/Boc Chemistry) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry, NMR) purification->characterization binding_assay In Vitro Receptor Binding Assay (Determine Ki / IC50) characterization->binding_assay functional_assay In Vitro Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay stability_assay Metabolic Stability Assay (Plasma, Microsomes) functional_assay->stability_assay in_vivo In Vivo Studies (e.g., Analgesia Models) stability_assay->in_vivo

Caption: Peptidomimetic Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Tyr-(1S,2R)-Ac5c-Phe-Pro-NH₂

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a morphiceptin analog using Fmoc chemistry on a Rink Amide resin to generate the C-terminal amide.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid, Boc-Tyr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).

  • Fmoc Deprotection (Initial):

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the presence of free amines.

  • First Amino Acid Coupling (Fmoc-Pro-OH):

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq. to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling (negative result).

  • Chain Elongation (Cycles for Phe, Ac5c, Tyr):

    • Repeat the Fmoc deprotection step (Step 2).

    • Repeat the amino acid coupling step (Step 3) sequentially for Fmoc-Phe-OH, Fmoc-(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid, and finally Boc-Tyr(tBu)-OH.

  • Final Deprotection:

    • After the final coupling (Boc-Tyr(tBu)-OH), wash the resin with DMF (3x) and DCM (5x).

    • Dry the resin under a stream of nitrogen and then under high vacuum for 1 hour.

  • Cleavage and Side-Chain Deprotection:

    • Add 2 mL of the cleavage cocktail to the dry resin in a fume hood.

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the cleavage mixture into a cold 15 mL centrifuge tube.

    • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

    • Centrifuge at 3000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.

    • Dry the white peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify by reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Lyophilize the pure fractions.

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and, if necessary, NMR.

Protocol 2: In Vitro µ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptidomimetic for the µ-opioid receptor.

Materials:

  • Rat brain membrane homogenate (source of µ-opioid receptors)

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist)

  • Non-specific binding control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Synthesized peptide stock solution (e.g., 1 mM in DMSO)

  • 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the synthesized peptide in assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and membrane homogenate.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane homogenate.

      • Competition Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the synthesized peptide, and membrane homogenate.

  • Incubation:

    • Add the membrane homogenate (e.g., 50-100 µg protein per well) to initiate the binding reaction.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the assay by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of [³H]-DAMGO).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a powerful tool for medicinal chemists, enabling the introduction of conformational rigidity into peptide scaffolds. Its application as a proline mimetic in opioid research demonstrates its potential to fine-tune receptor selectivity and enhance the drug-like properties of peptide-based therapeutics. The protocols provided herein offer a framework for the synthesis and evaluation of novel peptidomimetics using this versatile building block.

References

Application Notes and Protocols: Synthesis of Peptide Analogs with (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties.[1][2] Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are of particular interest as they can induce specific secondary structures, increase proteolytic stability, and improve receptor binding affinity and selectivity.[3][4][5] The (1S,2R) stereoisomer of ACPC, a cis-β-amino acid, provides a unique structural scaffold that can be exploited in the design of novel peptide analogs with diverse therapeutic applications, including their use as potent antifungal agents.[6]

These application notes provide detailed protocols for the synthesis of Boc-protected (1S,2R)-2-aminocyclopentanecarboxylic acid and its subsequent incorporation into peptide analogs using solid-phase peptide synthesis (SPPS).

I. Synthesis of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic Acid

While the user requested information on the Boc-protected version, the literature more readily provides detailed scalable synthesis for the Fmoc-protected analog, which is also widely used in solid-phase peptide synthesis. The following protocol is adapted from established methods and provides a reliable route to this key building block.[7][8]

Reaction Scheme:

Synthesis_Scheme cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Hydrogenolysis cluster_2 Step 3: Fmoc Protection Ethyl_2_oxocyclopentanecarboxylate Ethyl_2_oxocyclopentanecarboxylate Diastereomeric_salt Diastereomeric_salt Ethyl_2_oxocyclopentanecarboxylate->Diastereomeric_salt (S)-(-)-alpha-phenylethylamine, NaBH4, HBr Amino_acid_hydrobromide Amino_acid_hydrobromide Diastereomeric_salt->Amino_acid_hydrobromide H2, 10% Pd/C Fmoc_protected_amino_acid Fmoc_protected_amino_acid Amino_acid_hydrobromide->Fmoc_protected_amino_acid Fmoc-OSu, NaHCO3 SPPS_Workflow Resin Resin Support Deprotection1 Boc Deprotection (TFA in DCM) Resin->Deprotection1 Wash1 Wash (DCM, DMF) Deprotection1->Wash1 Coupling Coupling (Boc-AA, HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 for next amino acid Cleavage Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage after final residue Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Analog Purification->Peptide

References

Application Notes and Protocols: Synthesis of Aminocyclopentanecarboxylic Acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentanecarboxylic acids are a class of cyclic amino acids that serve as valuable building blocks in medicinal chemistry and drug development. Their rigid cyclopentane scaffold allows for the synthesis of conformationally constrained peptides and peptidomimetics, which can exhibit enhanced metabolic stability and receptor selectivity. Reductive amination is a versatile and widely used method for the synthesis of these compounds, offering a direct route to various stereoisomers. This document provides detailed application notes and protocols for the synthesis of aminocyclopentanecarboxylic acid via reductive amination, focusing on the reaction of a cyclopentanone precursor with an amine source in the presence of a reducing agent.

Reaction Principle

Reductive amination is a two-step process that combines a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.[1][2][3] This one-pot reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1][2] In the context of aminocyclopentanecarboxylic acid synthesis, a suitable ketocyclopentanecarboxylate is reacted with an amine, followed by in-situ reduction. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed.[1][2] Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the ketone.[1][4]

Chemical Reaction Pathway

The following diagram illustrates the general chemical pathway for the reductive amination synthesis of an aminocyclopentanecarboxylic acid derivative.

Reductive_Amination_Pathway Ketone 2-Oxocyclopentane- carboxylate Imine Iminium Ion Intermediate Ketone->Imine + Amine - H₂O Amine Amine (e.g., (S)-α-phenylethylamine) Amine->Imine Product Aminocyclopentane- carboxylate Derivative Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂/Pd, NaBH₃CN) ReducingAgent->Product

Caption: General reaction scheme for the synthesis of aminocyclopentanecarboxylic acid derivatives via reductive amination.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a stereoisomer of 2-aminocyclopentanecarboxylic acid, based on established literature procedures.[5]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-α-phenylethylamine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Imine Formation and Reduction:

    • In a suitable reaction vessel, dissolve ethyl 2-oxocyclopentanecarboxylate and (S)-α-phenylethylamine in methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in diethyl ether.

    • Wash the ether solution sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino ester.[5]

  • Hydrolysis and Isolation:

    • To the crude amino ester, add a 10% aqueous solution of hydrochloric acid.

    • Heat the mixture at 60-70°C for several hours to effect hydrolysis of the ester.[5]

    • Monitor the hydrolysis by TLC or another appropriate method.

    • After complete hydrolysis, evaporate the mixture to dryness under reduced pressure.

    • Wash the solid residue with ice-cold acetone to remove impurities.

    • The final product, the hydrobromide salt of the aminocyclopentanecarboxylic acid, is obtained as a solid.[5]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of aminocyclopentanecarboxylic acid.

References

Application Notes and Protocols for Enzymatic Resolution in the Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the enzymatic resolution of racemic amino acids, a critical technology in the pharmaceutical and biotechnology industries for the production of enantiomerically pure amino acids. Chiral amino acids are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and food additives. Enzymatic methods offer a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution techniques.

This document covers four major enzymatic strategies:

  • Acylase-Catalyzed Resolution of N-Acyl Amino Acids

  • Lipase-Catalyzed Resolution of Amino Acid Esters

  • The Hydantoinase Process

  • Amidase-Catalyzed Dynamic Kinetic Resolution of Amino Acid Amides

Each section includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the experimental workflows and underlying biochemical pathways.

Acylase-Catalyzed Resolution of N-Acetyl Amino Acids

Acylases, particularly aminoacylase I (EC 3.5.1.14), are widely used for the kinetic resolution of racemic N-acyl amino acids. The enzyme enantioselectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physicochemical properties. The unreacted N-acyl-D-amino acid can be racemized and recycled, making this a highly efficient process.

Quantitative Data

The efficiency of acylase-catalyzed resolution is demonstrated by the high enantiomeric excess (e.e.) and conversion rates achieved for various substrates.

Substrate (N-Acetyl-DL-)Enzyme SourceConversion (%)Product L-Amino Acid e.e. (%)Unreacted N-Acetyl-D-Amino Acid e.e. (%)Reference
MethionineAspergillus oryzae~50>99>99[1]
PhenylalanineAspergillus oryzae~50>99>99[2]
ValineAspergillus oryzae~50>99>99[3]
AlaninePorcine Kidney~50>99>99[4]
Allylglycine (DKR)N-acetyl amino acid racemase / Acylase98>99 (D-form)-[1]
Experimental Protocol: Resolution of N-Acetyl-DL-Alanine using Porcine Kidney Acylase I

This protocol describes the laboratory-scale kinetic resolution of N-acetyl-DL-alanine.

Materials:

  • N-Acetyl-DL-alanine

  • Porcine Kidney Acylase I (EC 3.5.1.14)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Cobalt Chloride (CoCl₂) solution (10 mM)

  • 1 M Hydrochloric acid (HCl)

  • Dowex 50W-X8 cation exchange resin

  • Deionized water

Equipment:

  • pH meter

  • Stirred reaction vessel with temperature control

  • Chromatography column

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Substrate Preparation: Dissolve N-acetyl-DL-alanine in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 0.2 M.

  • Enzyme Activation: Add CoCl₂ solution to the substrate solution to a final concentration of 0.5 mM to activate the acylase.

  • Enzymatic Reaction: Add Porcine Kidney Acylase I to the reaction mixture (e.g., 1 mg of enzyme per 100 mg of substrate). Maintain the temperature at 37°C and stir the mixture gently.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the formation of L-alanine over time using a suitable analytical method (e.g., HPLC with a chiral column). The reaction is typically complete when approximately 50% conversion is reached.

  • Enzyme Deactivation: Once 50% conversion is achieved, deactivate the enzyme by heating the reaction mixture to 80°C for 15 minutes or by adding 1 M HCl to lower the pH to ~3.

  • Separation of Products:

    • Apply the reaction mixture to a Dowex 50W-X8 cation exchange column (H⁺ form).

    • The unreacted N-acetyl-D-alanine will pass through the column. Collect this fraction.

    • Elute the L-alanine from the column using an aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Isolation and Analysis:

    • Evaporate the respective fractions to dryness under reduced pressure to obtain the N-acetyl-D-alanine and L-alanine.

    • Determine the enantiomeric excess of the L-alanine and the remaining N-acetyl-D-alanine using chiral HPLC.

Visualization: Acylase-Catalyzed Kinetic Resolution

Acylase_Resolution racemic_substrate Racemic N-Acetyl-DL-Amino Acid acylase Acylase I racemic_substrate->acylase l_amino_acid L-Amino Acid acylase->l_amino_acid Hydrolysis of L-enantiomer d_acyl_amino_acid N-Acetyl-D-Amino Acid acylase->d_acyl_amino_acid D-enantiomer unreacted separation Separation l_amino_acid->separation d_acyl_amino_acid->separation racemization Racemization d_acyl_amino_acid->racemization separation->l_amino_acid separation->d_acyl_amino_acid racemization->racemic_substrate Recycle

Caption: Workflow of acylase-catalyzed kinetic resolution of N-acetyl amino acids.

Lipase-Catalyzed Resolution of Amino Acid Esters

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the enantioselective hydrolysis or transesterification of amino acid esters in organic solvents. In hydrolysis, one enantiomer of the racemic amino acid ester is selectively hydrolyzed to the corresponding amino acid, which can be easily separated from the unreacted ester. This method is particularly useful for the synthesis of unnatural amino acids.

Quantitative Data

Lipases exhibit high enantioselectivity in the resolution of a wide range of amino acid esters.

Substrate (Racemic Ester)Lipase SourceSolventConversion (%)Product e.e. (%)Unreacted Ester e.e. (%)Reference
Phenylalanine methyl esterPseudomonas cepaciaDiisopropyl ether50>99 (S)-acid>99 (R)-ester[5]
Homophenylalanine ethyl esterPseudomonas sp.Aqueous buffer~50>98 (L-acid)>98 (D-ester)[5]
Indoline-2-carboxylic acid methyl esterCandida antarctica Lipase ATBME50>99 (S)-carbamate98 (R)-amine[6]
3-Phenylbutanoic acid ethyl esterAlcaligenes sp.-~5097 (S)-acid98 (R)-ester[7]
Experimental Protocol: Resolution of Phenylalanine Methyl Ester using Pseudomonas cepacia Lipase

This protocol details the kinetic resolution of racemic phenylalanine methyl ester by enantioselective hydrolysis.

Materials:

  • Racemic phenylalanine methyl ester hydrochloride

  • Pseudomonas cepacia lipase (e.g., Amano Lipase PS)

  • Diisopropyl ether (anhydrous)

  • Triethylamine (Et₃N)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Stirred reaction vessel with temperature control

  • Separatory funnel

  • Rotary evaporator

  • pH meter

Procedure:

  • Substrate Preparation: Suspend racemic phenylalanine methyl ester hydrochloride (e.g., 1 mmol) in diisopropyl ether (e.g., 10 mL). Add triethylamine (1.1 mmol) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Enzymatic Reaction: Add Pseudomonas cepacia lipase (e.g., 50 mg) and a controlled amount of water (e.g., 0.5 equivalents) to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 45°C).

  • Monitoring the Reaction: Monitor the conversion by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Separation:

    • Filter off the enzyme.

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (R)-phenylalanine methyl ester with dilute HCl (e.g., 0.5 M).

    • The organic layer contains the unreacted ester. The aqueous layer now contains the (S)-phenylalanine.

  • Isolation of (S)-Phenylalanine:

    • Adjust the pH of the aqueous layer to the isoelectric point of phenylalanine (~pH 5.5) with 1 M NaOH to precipitate the (S)-phenylalanine.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Isolation of (R)-Phenylalanine Methyl Ester:

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (R)-phenylalanine methyl ester.

  • Analysis: Determine the enantiomeric excess of both the (S)-phenylalanine and the (R)-phenylalanine methyl ester by chiral HPLC.

Visualization: Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution racemic_ester Racemic Amino Acid Ester (DL) lipase Lipase racemic_ester->lipase l_amino_acid L-Amino Acid lipase->l_amino_acid Selective Hydrolysis of L-Ester d_ester D-Amino Acid Ester lipase->d_ester D-Ester Unreacted separation Extraction / Separation l_amino_acid->separation d_ester->separation hydrolysis Hydrolysis d_ester->hydrolysis separation->l_amino_acid separation->d_ester hydrolysis->d_ester D-Amino Acid

Caption: Workflow of lipase-catalyzed kinetic resolution of amino acid esters.

The Hydantoinase Process

The "Hydantoinase Process" is a powerful multi-enzyme cascade for the production of optically pure D- or L-amino acids from inexpensive racemic 5-monosubstituted hydantoins.[8][9] This dynamic kinetic resolution process typically involves three enzymes:

  • Hydantoin Racemase: Interconverts the D- and L-hydantoin enantiomers.

  • Hydantoinase (D- or L-selective): Stereoselectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid.

  • N-Carbamoylase (D- or L-selective): Hydrolyzes the N-carbamoyl-amino acid to the desired free amino acid.

This process can theoretically achieve a 100% yield of the desired enantiomer.[10]

Quantitative Data

The hydantoinase process is a highly efficient industrial method for producing chiral amino acids.

Substrate (D,L-5-monosubstituted hydantoin)Target Amino AcidYield (%)e.e. (%)Reference
p-HydroxyphenylhydantoinD-p-Hydroxyphenylglycine>95>99[11]
IndolylmethylhydantoinD-Tryptophan99.4>99.9[12]
IsopropylhydantoinD-Valine88>99[12]
Experimental Protocol: Production of D-p-Hydroxyphenylglycine

This protocol outlines the whole-cell biocatalytic production of D-p-hydroxyphenylglycine using recombinant E. coli expressing hydantoinase and D-carbamoylase.

Materials:

  • D,L-5-(4-Hydroxyphenyl)hydantoin

  • Recombinant E. coli cells expressing D-hydantoinase and D-N-carbamoylase

  • Potassium phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Glucose (for whole-cell processes)

  • Antifoaming agent

Equipment:

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • HPLC with a chiral column

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of hydantoinase and D-carbamoylase. Harvest the cells by centrifugation and wash with buffer. The cells can be used as a whole-cell catalyst, either free or immobilized.

  • Reaction Setup: In a bioreactor, prepare a solution of D,L-5-(4-hydroxyphenyl)hydantoin in potassium phosphate buffer (pH 8.0). The substrate concentration can range from 50 to 150 g/L.

  • Enzymatic Conversion: Add the whole-cell biocatalyst to the reactor. Maintain the temperature at an optimal level (e.g., 50°C) and the pH at 8.0 (controlled by the addition of NaOH). Provide gentle agitation. For whole-cell systems, the addition of a co-substrate like glucose may be necessary for cell maintenance and cofactor regeneration.

  • Monitoring the Reaction: Monitor the consumption of the hydantoin substrate and the formation of D-p-hydroxyphenylglycine by HPLC. The reaction is typically run to completion (>99% conversion).

  • Product Isolation:

    • Separate the biomass by centrifugation or filtration.

    • Adjust the pH of the supernatant to the isoelectric point of D-p-hydroxyphenylglycine (~pH 4.8) to precipitate the product.

    • Collect the crystalline product by filtration, wash with cold water, and dry.

  • Analysis: Determine the yield and enantiomeric purity of the D-p-hydroxyphenylglycine by HPLC using a chiral column.

Visualization: The Hydantoinase Process

Hydantoinase_Process dl_hydantoin D,L-5-Monosubstituted Hydantoin hydantoin_racemase Hydantoin Racemase dl_hydantoin->hydantoin_racemase d_hydantoinase D-Hydantoinase dl_hydantoin->d_hydantoinase hydantoin_racemase->dl_hydantoin Racemization n_carbamoyl_d_aa N-Carbamoyl-D-Amino Acid d_hydantoinase->n_carbamoyl_d_aa Selective Hydrolysis d_carbamoylase D-Carbamoylase n_carbamoyl_d_aa->d_carbamoylase d_amino_acid D-Amino Acid d_carbamoylase->d_amino_acid Hydrolysis

Caption: The multi-enzyme cascade of the Hydantoinase Process for D-amino acid synthesis.

Amidase-Catalyzed Dynamic Kinetic Resolution of Amino Acid Amides

This advanced dynamic kinetic resolution (DKR) strategy employs a combination of a stereoselective amidase and an amino acid amide racemase to achieve the complete conversion of a racemic amino acid amide into a single enantiomer of the corresponding amino acid.[13] The racemase continuously interconverts the enantiomers of the starting amino acid amide, while the amidase selectively hydrolyzes one of the enantiomers.

Quantitative Data

This DKR method allows for the synthesis of chiral amino acids with excellent yields and enantiopurity.

Substrate (L-Amino Acid Amide)Target D-Amino AcidConversion (%)e.e. (%)Reference
L-Alanine amideD-Alanine10099.7[8][10][13]
L-2-Aminobutyric acid amideD-2-Aminobutyric acid100>99[8][10]
L-Methionine amideD-Methionine100>99[8][10]
Experimental Protocol: Dynamic Kinetic Resolution of L-Alanine Amide

This protocol describes the synthesis of D-alanine from L-alanine amide using a D-aminopeptidase and an α-amino-ε-caprolactam (ACL) racemase.[10][13]

Materials:

  • L-Alanine amide

  • D-aminopeptidase (DAP) from Ochrobactrum anthropi

  • α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (KPB), 0.1 M, pH 7.0

  • Deionized water

Equipment:

  • Stirred, temperature-controlled reaction vessel

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture containing:

    • 45 mM L-alanine amide

    • 0.1 M KPB (pH 7.0)

    • 2 µM PLP

  • Enzyme Addition: Add the D-aminopeptidase (e.g., 2.2 U) and ACL racemase (e.g., 0.5 U) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle stirring.

  • Monitoring the Reaction: Follow the conversion of L-alanine amide to D-alanine over time by taking samples periodically and analyzing them by chiral HPLC.

  • Reaction Completion and Work-up: The reaction is typically complete within 7-12 hours, with full conversion of the starting material. The product, D-alanine, can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography.

  • Analysis: Confirm the yield and enantiomeric excess of the D-alanine product using chiral HPLC.

Visualization: Amidase-Catalyzed Dynamic Kinetic Resolution

Amidase_DKR l_amide L-Amino Acid Amide racemase Amino Acid Amide Racemase l_amide->racemase d_amide D-Amino Acid Amide d_amide->racemase d_amidase D-Amidase d_amide->d_amidase racemase->d_amide Racemization d_amino_acid D-Amino Acid d_amidase->d_amino_acid Selective Hydrolysis

Caption: Dynamic kinetic resolution of an amino acid amide using an amidase and a racemase.

References

Application Note: Deprotection of Boc Group from (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Boc group from (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid to yield the corresponding free amine, (1S,2R)-2-aminocyclopentanecarboxylic acid. This chiral amino acid is a valuable building block in the synthesis of diverse bioactive molecules.

Two common and effective methods for Boc deprotection are presented: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrochloric acid (HCl) in 1,4-dioxane.[3][4] The choice of method may depend on the substrate's sensitivity to specific acidic conditions and the desired form of the final product (free base or hydrochloride salt).

Signaling Pathway and Logical Relationships

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The process is initiated by protonation of the carbamate oxygen by a strong acid, leading to the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[1][2]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Acid H+ (TFA or HCl) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine (1S,2R)-2-Aminocyclopentanecarboxylic Acid Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene -H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the two primary methods of Boc deprotection of this compound.

ParameterMethod A: TFA/DCMMethod B: 4M HCl in Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M Hydrochloric acid in 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 - 120 minutes30 - 60 minutes[4]
Typical Yield > 95%> 95%
Product Form TFA salt (initially)HCl salt[2]
Work-up Aqueous basic wash to neutralizePrecipitation/filtration or evaporation
Purity High, may require further purificationHigh, often obtained as a pure salt

Experimental Protocols

The following diagram outlines the general workflow for the deprotection of the Boc group.

Experimental_Workflow Start Start with this compound Dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) Start->Dissolve Add_Acid Add acidic reagent (TFA or HCl in Dioxane) Dissolve->Add_Acid Stir Stir at specified temperature Add_Acid->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Perform work-up procedure Monitor->Workup Reaction Complete Isolate Isolate the product Workup->Isolate Characterize Characterize the product (NMR, MS) Isolate->Characterize End Obtain (1S,2R)-2-Aminocyclopentanecarboxylic Acid Characterize->End

Caption: General experimental workflow for Boc deprotection.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the use of a solution of TFA in DCM, a common and highly effective method for Boc deprotection.[3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. Gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30-120 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Continue washing until gas evolution ceases.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected (1S,2R)-2-aminocyclopentanecarboxylic acid.

Method B: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[2][4]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl solution in 1,4-dioxane (5-10 eq of HCl).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product, (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride, may precipitate as a white solid.

  • If a precipitate forms, collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered.

  • The hydrochloride salt can be used directly in subsequent steps or neutralized with a suitable base to obtain the free amine.

Characterization of the Product

The successful deprotection can be confirmed by spectroscopic methods. The most definitive evidence is the disappearance of the Boc group signals in the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The characteristic singlet of the nine equivalent protons of the tert-butyl group, typically observed around 1.4 ppm, will be absent in the spectrum of the deprotected product.

  • ¹³C NMR: The signals corresponding to the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm) of the tert-butyl group will disappear.

  • Mass Spectrometry: A mass difference of -100.12 amu corresponding to the loss of the Boc group will be observed.

Expected ¹H NMR data for (1S,2R)-2-aminocyclopentanecarboxylic acid (in D₂O): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂).[1]

Expected ¹³C NMR data for (1S,2R)-2-aminocyclopentanecarboxylic acid (in D₂O): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2.[1]

Expected HRMS (ESI) m/z: [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865.[1]

Troubleshooting

  • Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to stir for a longer period, or a slight excess of the acidic reagent can be added. Gentle warming may also be considered, but caution should be exercised to avoid potential side reactions.

  • Product Solubility Issues during Work-up: The deprotected amino acid may have significant water solubility, especially at neutral pH. If extraction with an organic solvent is inefficient, consider adjusting the pH of the aqueous layer or using a continuous extraction apparatus. Alternatively, purification via ion-exchange chromatography is a robust method for isolating amino acids.

  • Oily Product: If the final product is an oil instead of a solid, trituration with a non-polar solvent like diethyl ether or pentane can often induce solidification. Co-evaporation with a solvent like toluene can also help remove residual solvents that may be preventing crystallization.

References

Application Notes and Protocols: Coupling Reactions of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful coupling of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, a valuable building block in the synthesis of peptidomimetics and other complex molecules for pharmaceutical development. This document outlines common coupling methodologies, quantitative data from representative reactions, and a specific application in the development of antiviral agents.

Introduction

This compound is a conformationally constrained amino acid analog. Its rigid cyclopentane scaffold can impart unique structural properties to peptides and small molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures chemoselective activation of the carboxylic acid for amide bond formation. This document details the application of this versatile building block in coupling reactions, with a focus on producing high-purity products in good yields.

Application in Antiviral Drug Discovery: Hepatitis C Virus (HCV) NS5A Inhibitors

This compound and its analogs are key components in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial protein in the HCV life cycle, playing a vital role in both viral RNA replication and the assembly of new virus particles.[2][3][4] Inhibitors targeting NS5A represent a significant class of direct-acting antiviral agents (DAAs) that have revolutionized the treatment of chronic hepatitis C.[5]

The mechanism of action of NS5A inhibitors involves binding to the NS5A protein, which disrupts its function in two primary ways: by preventing the formation of the viral replication complex and by impairing the assembly of new virions. This multifaceted approach contributes to their high efficacy and a high barrier to the development of viral resistance.

Below is a diagram illustrating the role of NS5A in the HCV life cycle and the inhibitory action of NS5A inhibitors.

HCV_Lifecycle_and_NS5A_Inhibition cluster_host_cell Hepatocyte (Host Cell) HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation NS5A_protein NS5A Protein Translation->NS5A_protein Replication_Complex Viral Replication Complex Formation RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release HCV Release Assembly->Release NS5A_protein->Replication_Complex Essential for formation NS5A_protein->Assembly Essential for assembly NS5A_inhibitor NS5A Inhibitor NS5A_inhibitor->Replication_Complex Inhibits NS5A_inhibitor->Assembly Inhibits NS5A_inhibitor->NS5A_protein Binds to

Caption: HCV NS5A Protein Inhibition Workflow.

Quantitative Data: Coupling Reaction Yields

The choice of coupling reagent significantly impacts the yield of the desired amide product. The following table summarizes typical yields for the coupling of Boc-protected amino acids, including sterically hindered cyclic amino acids, with various amines using common coupling reagents.

Coupling ReagentAmine SubstrateSolventTypical Yield (%)Reference
HBTU/DIPEA Primary AmineDMF85-95%[6]
HATU/DIPEA Primary AmineDMF90-98%[6]
DIC/HOBt Primary AmineDCM/DMF70-90%[7]
EDC/HOBt Primary AmineDCM75-85%General Knowledge
BOP Primary AmineDMF80-90%General Knowledge

Note: Yields are dependent on the specific substrates, reaction conditions, and purification methods.

Experimental Protocols

The following are detailed protocols for common coupling reactions involving this compound.

Protocol 1: Coupling using HBTU/DIPEA

This protocol is suitable for a wide range of amine substrates and generally provides high yields with minimal racemization.

Materials:

  • This compound

  • Amine (with a free amino group)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.0 eq) followed by HBTU (1.1 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

HBTU_Coupling_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_reagents Add DIPEA and HBTU (Pre-activation) dissolve->add_reagents add_amine Add Amine add_reagents->add_amine stir Stir at RT for 2-4h add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (Na2SO4) and Concentrate workup->dry purify Purify by Flash Chromatography dry->purify end End purify->end

Caption: HBTU Coupling Experimental Workflow.

Protocol 2: Coupling using DIC/HOBt

This protocol is a classic and cost-effective method for amide bond formation. The addition of HOBt minimizes the risk of racemization.

Materials:

  • This compound

  • Amine (with a free amino group)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of diisopropylurea (DCU) will form as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

DIC_HOBt_Coupling_Workflow start Start dissolve Dissolve Acid, Amine, and HOBt in DCM/DMF start->dissolve cool Cool to 0 °C dissolve->cool add_dic Add DIC dropwise cool->add_dic stir Stir at RT for 4-12h add_dic->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter_dcu Filter to remove DCU monitor->filter_dcu Reaction Complete workup Aqueous Work-up (NaHCO3, Brine) filter_dcu->workup dry Dry (Na2SO4) and Concentrate workup->dry purify Purify by Flash Chromatography dry->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid.

Troubleshooting Guide

Issue: this compound is not dissolving in the intended solvent.

This guide offers a systematic approach to resolving common solubility challenges. The solubility of Boc-protected amino acids is heavily influenced by the polarity and size of the amino acid side chain.[1] In the case of this compound, the cyclopentane ring introduces a significant nonpolar character, which can affect its solubility in various solvents.

Initial Steps & Verification:

  • Confirm Compound Purity: Impurities can significantly alter the solubility of the compound. If the purity is in doubt, consider purification methods such as recrystallization.[1]

  • Accurate Measurements: Ensure that all calculations for mass and solvent volume are correct to achieve the desired concentration.

Troubleshooting Workflow:

G cluster_0 start Start: Solubility Issue Compound does not dissolve check_solvent Step 1: Evaluate Initial Solvent Is it appropriate for a nonpolar side chain? start->check_solvent stronger_solvent Step 2: Use a Stronger Polar Aprotic Solvent e.g., DMSO check_solvent->stronger_solvent No physical_aid Step 4: Employ Physical Dissolution Aids Gentle Warming & Sonication check_solvent->physical_aid Yes cosolvent Step 3: Try a Co-Solvent System e.g., DCM/DMF/NMP (1:1:1) stronger_solvent->cosolvent cosolvent->physical_aid success Success: Compound Dissolved physical_aid->success Dissolved fail Further Action Required Consider derivatization or alternative reagents physical_aid->fail Not Dissolved G cluster_1 start Initial State: Insoluble Compound purity Verify Purity & Concentration start->purity solvent_choice Select Appropriate Solvent System purity->solvent_choice If pure dissolution_method Apply Dissolution Technique solvent_choice->dissolution_method e.g., DMSO, Co-solvent end Final State: Homogeneous Solution dissolution_method->end e.g., Sonicate, Warm

References

Technical Support Center: Boc Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of Boc protection of amino acids. Our focus is to offer actionable solutions to common side reactions, ensuring the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Boc protection?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for the α-amino group of amino acids. The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The nucleophilic amino group attacks the electrophilic carbonyl carbon of (Boc)₂O, forming a carbamate. This reaction renders the amino group unreactive to many reagents and reaction conditions used in peptide synthesis.[1][2][3]

Q2: What are the most common side reactions during Boc protection of amino acids?

A2: The most frequently encountered side reactions include:

  • Di-Boc Formation: A second Boc group is introduced to the amino acid, forming a di-Boc derivative.[4][5]

  • Urea Formation: This is particularly common with sterically hindered amino acids, where an isocyanate intermediate can form and subsequently react with another amine to yield a urea byproduct.[6][7]

  • O-Boc Protection: The hydroxyl groups of serine, threonine, and tyrosine side chains can be protected with a Boc group, especially when a catalyst like 4-dimethylaminopyridine (DMAP) is used.[5][8]

Q3: How can I monitor the progress of my Boc protection reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress. The Boc-protected amino acid will be less polar than the starting amino acid and will, therefore, have a higher Rf value. Staining the TLC plate with ninhydrin is a useful visualization technique, as it will stain the primary or secondary amine of the starting material but not the protected product.[1]

Q4: My amino acid has poor solubility in common organic solvents. What should I do?

A4: For amino acids, which are often zwitterionic and exhibit poor solubility in many organic solvents, it is common practice to perform the Boc protection in a mixture of water and a water-miscible organic solvent such as dioxane, tetrahydrofuran (THF), or acetone. A base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is used to deprotonate the ammonium group, which aids in solubilizing the amino acid.[1][4]

Q5: How do I remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts from my reaction mixture?

A5: Di-tert-butyl dicarbonate and its primary byproduct, tert-butanol, are volatile and can often be removed under high vacuum. For more persistent residues or to ensure complete removal, a scavenger resin, such as polymer-supported tris(2-aminoethyl)amine, can be utilized. Passing the reaction mixture through a cartridge containing this resin will result in the resin reacting with and retaining the excess (Boc)₂O.[1]

Troubleshooting Guide: Side Reactions

Issue 1: Formation of Di-Boc Protected Amino Acid

This side reaction occurs when the initially formed mono-Boc product undergoes a second protection reaction.

Troubleshooting Workflow for Di-Boc Formation

start Di-Boc Side Product Detected stoichiometry Reduce (Boc)₂O Stoichiometry (1.05-1.1 equivalents) start->stoichiometry base Modify Base Conditions (Use a weaker base, e.g., NaHCO₃) stoichiometry->base dmap Avoid DMAP Catalyst base->dmap solvent Use Protic Solvents (e.g., Methanol) dmap->solvent result Mono-Boc Product Yield Optimized solvent->result

Caption: Troubleshooting workflow for minimizing di-Boc formation.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate. Using a slight excess (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting di-Boc formation. Avoid using a large excess of (Boc)₂O.[4]

  • Base Selection: The choice of base can influence the extent of di-Boc formation. Using a milder base, such as sodium bicarbonate, can sometimes disfavor the second protection reaction.

  • Avoid DMAP: 4-Dimethylaminopyridine (DMAP) is a potent catalyst for Boc protection but can also significantly promote the formation of di-Boc derivatives.[5][8] If di-Boc formation is an issue, avoid using DMAP.

  • Solvent Choice: Performing the reaction in a protic solvent like methanol can enhance the rate of the initial Boc protection, sometimes allowing for the use of lower equivalents of (Boc)₂O, thus reducing the likelihood of di-Boc formation.[1]

Data on Di-Boc Formation:

Amino Acid(Boc)₂O (equiv.)Base (equiv.)CatalystSolventMono-Boc Yield (%)Di-Boc Yield (%)Reference
Primary Amine1.1TEA (1.2)NoneDCMHighLow[1]
Primary Amine>1.5TEA (1.2)DMAP (cat.)ACNLowerHigher[5][8]
Issue 2: Formation of Urea Byproducts

Urea formation is a common issue, especially with sterically hindered amines. It proceeds through an isocyanate intermediate that reacts with an unprotected amine.

Mechanism of Urea Formation

start Sterically Hindered Amino Acid isocyanate Isocyanate Intermediate Formation start->isocyanate (Boc)₂O, Base amine_reaction Reaction with another Amino Acid isocyanate->amine_reaction urea Urea Byproduct amine_reaction->urea

Caption: Mechanism of urea byproduct formation.

Solutions:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of the isocyanate intermediate.[9]

  • Alternative Reagents: For particularly hindered amines, consider using alternative Boc-protection reagents that are less prone to isocyanate formation.

  • Temperature Control: In some cases, isocyanate formation is favored at lower temperatures, especially in the presence of DMAP.[5] Optimizing the reaction temperature may help minimize this side reaction.

Data on Urea Formation:

While specific quantitative data is sparse in the literature, it is well-established that sterically hindered amines are more prone to urea formation.[6][7] The yield of urea byproduct can be significant if reaction conditions are not carefully controlled.

Issue 3: O-Boc Protection of Hydroxyl-Containing Amino Acids

The side-chain hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) can be inadvertently protected with a Boc group, especially when DMAP is used as a catalyst.[5][8]

Solutions:

  • Avoid DMAP: The most straightforward way to prevent O-Boc protection is to avoid the use of DMAP as a catalyst.[5]

  • Control Reaction Time: O-Boc protection is often slower than N-Boc protection. Monitoring the reaction closely by TLC and stopping it as soon as the starting amino acid is consumed can help minimize the formation of the O-Boc side product.

  • pH Control: Maintaining a basic pH (around 10) can help to keep the hydroxyl group protonated and less nucleophilic, thus disfavoring O-Boc protection.

Data on O-Boc Formation:

Amino AcidCatalystReaction TimeO-Boc FormationReference
SerineNone4-12 hoursMinimal[10]
SerineDMAP (cat.)>12 hoursSignificant[5][8]
ThreonineDMAP (cat.)>12 hoursSignificant[5][8]
TyrosineDMAP (cat.)>12 hoursSignificant[5][8]

Experimental Protocols

Protocol 1: Standard Boc Protection of an Amino Acid

This protocol is a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[10]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Modified Protocol to Avoid Di-Boc Formation

This protocol is adapted to favor mono-Boc protection, particularly for primary amines.[1]

Materials:

  • Same as Protocol 1, with the exception of using a milder base like Sodium Bicarbonate (NaHCO₃).

Procedure:

  • Dissolve the amino acid (1.0 eq) in a mixture of water and dioxane.

  • Add NaHCO₃ (2.0 eq) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Add a solution of (Boc)₂O (1.05 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring closely by TLC.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Protocol 3: Modified Protocol to Avoid O-Boc Protection of Serine/Threonine/Tyrosine

This protocol is designed to minimize the side reaction of O-Boc protection.

Materials:

  • Same as Protocol 1. DMAP is explicitly excluded.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Allow the reaction to warm to room temperature and stir for a shorter duration, typically 2-4 hours. Monitor the reaction progress frequently by TLC.

  • As soon as the starting amino acid is consumed, proceed immediately to the workup (steps 6-10 of Protocol 1) to avoid prolonged reaction times that could lead to O-Boc protection.

Disclaimer: These protocols are intended as a guide. Reaction conditions may need to be optimized for specific amino acids and experimental setups. Always consult relevant literature and safety data sheets before conducting any experiment.

References

Technical Support Center: Preventing Racemization During Coupling of Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Boc-protected amino acids in peptide synthesis. By understanding the underlying causes and implementing the recommended strategies, you can significantly improve the stereochemical purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, where the biological activity of a peptide is critically dependent on its precise three-dimensional structure, the incorporation of an incorrect stereoisomer can result in a product with reduced or abolished biological function.[1][2] These resulting diastereomeric impurities can also be challenging to separate during purification.

Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?

A2: The predominant mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the Boc-amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine on the now achiral oxazolone can produce both the desired L-L peptide and the undesired D-L diastereomer.[1][2] A less common pathway is direct enolization, where a strong base directly removes the α-proton from the activated amino acid.[2]

Q3: Are all Boc-amino acids equally susceptible to racemization?

A3: No, the susceptibility to racemization varies among amino acids. Cysteine (Cys) and Histidine (His) are particularly notorious for their high propensity for racemization.[1][3] For Histidine, the imidazole side chain can catalyze the racemization process. For Cysteine, the nature of the thiol protecting group can influence its susceptibility.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the coupling of Boc-amino acids.

Problem 1: High levels of epimerization detected in the final peptide.
Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization. Carbodiimides like DCC or DIC, when used alone, are prone to causing racemization. The use of aminium/uronium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) is generally preferred as they form active esters that are less susceptible to racemization.[5]
Absence of Racemization-Suppressing Additives Always use an additive when coupling with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form a more stable active ester, thereby suppressing racemization.[3][6] HOAt is often considered more effective than HOBt.[6]
Inappropriate Base Selection and Stoichiometry Use a weaker, sterically hindered base. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are better choices. For highly sensitive couplings, the use of a very hindered base like 2,4,6-collidine (TMP) can further minimize racemization.[7] Use the minimum necessary amount of base, as excess base increases the risk of racemization.[2]
Elevated Reaction Temperature Perform the coupling at a lower temperature. The rate of racemization increases with temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy, especially for racemization-prone residues.[8]
Prolonged Pre-activation Time Minimize the pre-activation time. Allowing the activated amino acid to stand in the presence of a base before the addition of the amine component increases the opportunity for oxazolone formation. A short pre-activation time of 1-5 minutes is often sufficient, or consider in-situ activation where all components are mixed together.[8]
Problem 2: Significant racemization of Boc-His(Trt)-OH during coupling.
Potential Cause Recommended Solution & Rationale
Side-Chain Reactivity Ensure the imidazole nitrogen of the Histidine side chain is appropriately protected. The trityl (Trt) group on the τ (tele) nitrogen is common, but protection of the π (pros) nitrogen can also be effective in reducing racemization.[1][3]
Suboptimal Coupling Reagent For racemization-prone amino acids like Histidine, the choice of coupling reagent is critical. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been reported to be particularly effective for coupling Fmoc-His(Trt)-OH with minimal racemization, a principle that can be extended to Boc-protected histidine.[6] The use of DIC in combination with Oxyma has also been shown to be a mild and effective option.[9]
Problem 3: Racemization during the esterification of the first Boc-amino acid to the resin.
Potential Cause Recommended Solution & Rationale
Esterification Method The use of DCC/DMAP for attaching the first amino acid to hydroxymethyl resins can lead to significant racemization.[1]
Alternative Esterification A more reliable method to minimize racemization is the esterification of the Boc-amino acid as its cesium salt onto a chloromethylated resin (Merrifield resin).[1] This method generally proceeds with minimal racemization.[1] The most straightforward solution is to use commercially available pre-loaded resins.[1]

Data Presentation: Comparison of Coupling Reagents

The following tables summarize quantitative data on the performance of various coupling reagents in minimizing racemization.

Table 1: Racemization of Fmoc-Cys(Trt)-OH during Solid-Phase Peptide Synthesis

Coupling Reagent/Additive% D-Isomer
DIC/HOAt0.1
DIC/HOBt0.2
DIC/OxymaPure0.1
DIC/Oxyma-B0.3
Data adapted from references[2]. This data for a related sulfur-containing amino acid suggests that carbodiimide activation with modern additives results in very low racemization.

Table 2: Racemization of Fmoc-His(Trt)-OH during Solid-Phase Peptide Synthesis

Coupling Reagent/Additive% D-Isomer (at room temp)% D-Isomer (at 55°C)
DIC/Oxyma1.831.0
HATU/DIPEA2.5-
HBTU/DIPEA3.2-
Data adapted from reference[9]. This highlights the high susceptibility of Histidine to racemization, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Quantification of Racemization using Marfey's Method

Marfey's method is a widely used and reliable technique to determine the enantiomeric composition of amino acids within a peptide. The method involves peptide hydrolysis, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and subsequent HPLC analysis of the resulting diastereomers.[10][11]

1. Peptide Hydrolysis (with deuterated acid to control for hydrolysis-induced racemization): a. Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube. b. Add 500 µL of a deuterated acid solution (e.g., 6 M DCl in D₂O). c. Seal the tube under vacuum. d. Heat the sample at 110°C for 24 hours. e. After hydrolysis, cool the tube and carefully open it. f. Evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator. g. Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.

2. Derivatization with Marfey's Reagent: a. To the 200 µL amino acid solution, add 40 µL of 1 M sodium bicarbonate. b. Add 80 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour, with occasional vortexing. d. Cool the reaction mixture to room temperature. e. Neutralize the reaction by adding 20 µL of 2 M HCl. f. Evaporate the sample to dryness. g. Re-dissolve the derivatized sample in 500 µL of the HPLC mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA).

3. HPLC Analysis: a. Inject an appropriate volume (e.g., 20 µL) of the sample onto a C18 reverse-phase HPLC column. b. Use a suitable gradient of acetonitrile in water with a TFA modifier to separate the diastereomers. c. Monitor the elution at 340 nm. d. The L-amino acid derivatives will elute earlier than the D-amino acid derivatives.

4. Calculation of Percent Racemization: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] x 100

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathways Boc_AA Boc-Amino Acid Activated_AA Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Enolate Enolate (Achiral Intermediate) Activated_AA->Enolate + Strong Base (Direct Abstraction) Racemic_Peptide Racemic Peptide (L-L and D-L) Oxazolone->Racemic_Peptide + Amine Enolate->Racemic_Peptide + Amine

Caption: Primary mechanisms of racemization during Boc-amino acid coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Use_Additive Use Additive (HOBt, HOAt, Oxyma) Check_Reagent->Use_Additive Using Carbodiimide? Change_Reagent Switch to Low-Racemization Reagent (HATU, PyBOP) Check_Reagent->Change_Reagent High-Risk Reagent? Check_Base Review Base Change_Base Use Weaker/Hindered Base (NMM, DIPEA, Collidine) Check_Base->Change_Base Check_Temp Review Temperature Lower_Temp Lower Reaction Temperature (e.g., 0°C) Check_Temp->Lower_Temp Check_Preactivation Review Pre-activation Time Minimize_Time Minimize Pre-activation (or in-situ activation) Check_Preactivation->Minimize_Time Use_Additive->Check_Base Change_Reagent->Check_Base Change_Base->Check_Temp Lower_Temp->Check_Preactivation End Racemization Minimized Minimize_Time->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids during peptide synthesis.

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Yield

Observation: A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[1] Mass spectrometry analysis of the final cleaved peptide may also reveal deletion sequences where the hindered amino acid was omitted.[2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficiently Potent Coupling Reagent Standard carbodiimide reagents like DCC and DIC are often not effective enough for sterically demanding couplings.[3][4] It is advisable to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3][4] These form highly reactive esters that can overcome the steric barrier.[3] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][4][5]
Inadequate Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate.[3] Increasing the coupling reaction time, for example from 1-2 hours to overnight, can help drive the reaction to completion.[3] Gentle heating can also be applied to overcome the activation energy, but must be done cautiously to minimize the risk of racemization.[3] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method that utilizes microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[2][3]
Suboptimal Solvent Choice The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[3] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[3][6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[3][7] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Peptide Aggregation Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[6] In addition to optimizing the solvent, incorporating pseudoproline dipeptides can disrupt secondary structures and improve solvation.
Single Coupling Insufficiency For particularly difficult residues, a single coupling step may not be sufficient to achieve a quantitative reaction. Performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid, is a common and effective strategy.[8][9]
Issue 2: Racemization of the Amino Acid

Observation: Analysis of the final peptide by chiral chromatography or other analytical techniques reveals the presence of the D-isomer of the coupled amino acid, indicating a loss of stereochemical purity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-activation of the Carboxylic Acid Prolonged pre-activation times can increase the risk of racemization. It is recommended to reduce the pre-activation time before adding the amine component.[6]
Strong Base The use of a strong base can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[6][10]
Inappropriate Coupling Reagent/Additive Combination The choice of additive is crucial for suppressing racemization. Additives like HOAt or Oxyma Pure are superior to HOBt in this regard.[6] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[6][11]
Prolonged Reaction at Elevated Temperature While heat can improve coupling efficiency, it also increases the risk of racemization.[6] If using heat, optimize for the shortest time necessary to achieve a satisfactory yield.[6]

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups).[1] This bulkiness physically obstructs the coupling reaction.[1] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[1]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[1][4]

  • Amino acids with bulky side-chain protecting groups: For instance, Arginine (Arg) protected with Pbf.[1]

Q2: Why is my standard coupling protocol with DCC/DIC failing for a hindered residue?

A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[1][4] It is highly recommended to switch to more potent coupling reagents like aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[4] These reagents form more reactive activated esters that can better overcome the steric barrier.[4]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[4] HATU and PyAOP are considered among the most efficient as they form OAt esters.[4] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents and have an improved safety profile.[1][4][12]

Q4: What is the difference between HBTU, HATU, and HCTU?

A4: HBTU, HATU, and HCTU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity.[1]

  • HBTU is based on HOBt (1-hydroxybenzotriazole).[1]

  • HATU incorporates HOAt (1-hydroxy-7-azabenzotriazole), making it more reactive than HBTU.

  • HCTU is based on 6-Cl-HOBt, and its resulting esters are also more reactive than those from HBTU.

Q5: What is guanidinylation and how can I avoid it?

A5: Guanidinylation is a side reaction that can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[8][12] This leads to the formation of a guanidinium group on the N-terminus of the peptide, causing chain termination. To avoid this, you can use phosphonium-based reagents like PyBOP, which do not cause this side reaction, or use a stoichiometric amount of the uronium reagent relative to the amino acid.[8]

Q6: Can microwave synthesis improve the coupling of hindered amino acids?

A6: Yes, microwave-assisted peptide synthesis can be highly beneficial for coupling hindered amino acids.[9] The application of microwave energy can help overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[2][9]

Q7: Is it necessary to perform a double coupling for hindered amino acids?

A7: A double coupling is a common and effective strategy to improve the efficiency of incorporating difficult or sterically hindered amino acids.[8] If a monitoring test like the Kaiser test is positive after the first coupling, a second coupling with fresh reagents is recommended.[6][8]

Data Summary

Comparison of Common High-Efficiency Coupling Reagents

The selection of a coupling reagent is critical for success. The following table summarizes the relative performance and key features of reagents commonly used for difficult couplings.

Reagent ClassExample ReagentRelative ReactivityRisk of RacemizationKey Features & Considerations
Carbodiimide/AdditiveDIC/HOAtModerate-HighLow-ModerateCost-effective; avoids guanidinylation. Slower reaction times.[1]
Phosphonium SaltPyBOPHighLowHigh efficiency; no guanidinylation side reaction. Byproducts can be difficult to remove.[1][6]
Phosphonium SaltPyAOPVery HighVery LowHighly effective, particularly for N-methylated amino acids.[4][13]
Aminium/Uronium SaltHBTUHighLow-ModerateWidely used, reliable, and effective. Can cause guanidinylation of the N-terminus if used in excess.[1]
Aminium/Uronium SaltHATUVery HighLowOften considered the gold standard for difficult couplings.[2] Faster and more efficient than HBTU.[1]
Aminium/Uronium SaltHCTUHighLow-ModerateMore reactive than HBTU.[3]
Aminium/Uronium SaltCOMUVery HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.[1]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[3]

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3][6]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.[3]

    • Allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF.[3]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[3]

  • Confirmation:

    • Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[6] If the test is positive, further optimization may be required.

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.[6]

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[6]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[6]

    • Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.[6]

    • Add the activated amino acid solution to the deprotected resin.[6]

    • Irradiate in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 80°C).

  • Washing and Confirmation: Wash the resin with DMF and perform a completion check as described in Protocol 1.[6]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[3]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[3][5]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.[3]

Visualizations

Troubleshooting_Workflow start Incomplete Coupling (Positive Kaiser Test) reagent Switch to Potent Reagent (HATU, PyAOP, COMU) start->reagent conditions Optimize Conditions start->conditions check1 Re-test Coupling reagent->check1 double_couple Perform Double Coupling conditions->double_couple microwave Use Microwave Synthesis conditions->microwave solvent Change Solvent (DMF to NMP) conditions->solvent check2 Re-test Coupling double_couple->check2 microwave->check2 solvent->check2 check1->conditions Positive success Coupling Complete check1->success Negative check2->success Negative fail Further Optimization (e.g., Acyl Fluoride) check2->fail Positive check3 Re-test Coupling Reagent_Activation_Pathway cluster_carbodiimide Carbodiimide Pathway cluster_onium Onium Salt Pathway RCOOH1 R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH1->O_acylisourea + DIC DIC DIC->O_acylisourea Active_Ester1 Active Ester O_acylisourea->Active_Ester1 + HOBt HOBt / HOAt HOBt->Active_Ester1 Peptide_Bond1 Peptide Bond Active_Ester1->Peptide_Bond1 + RNH2_1 Peptide-NH2 RNH2_1->Peptide_Bond1 RCOOH2 R-COOH Active_Ester2 OAt/OBt Ester (Highly Reactive) RCOOH2->Active_Ester2 + HATU HATU / PyBOP HATU->Active_Ester2 Base Base (DIPEA) Base->Active_Ester2 Peptide_Bond2 Peptide Bond Active_Ester2->Peptide_Bond2 + RNH2_2 Peptide-NH2 RNH2_2->Peptide_Bond2

References

Technical Support Center: Synthesis of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common and efficient starting material is ethyl 2-oxocyclopentanecarboxylate. This undergoes a series of reactions including reductive amination, diastereoselective separation, and Boc protection to yield the desired product.

Q2: What are the critical steps in the synthesis where yield and purity can be compromised?

The critical steps include the diastereoselective synthesis of the precursor amine, (1S,2R)-2-aminocyclopentanecarboxylic acid, and the subsequent Boc protection. Epimerization, incomplete reactions, and the formation of side products are common challenges that can affect the final yield and purity.

Q3: How can I monitor the progress of the Boc protection reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting amine and the formation of a new, less polar spot corresponding to the Boc-protected product.

Q4: What are the standard conditions for the deprotection of the Boc group if needed?

The Boc protecting group is reliably removed under acidic conditions. A common method involves treating the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Insufficient Boc Anhydride ((Boc)₂O): Ensure at least 1.1 to 1.2 equivalents of (Boc)₂O are used. An insufficient amount will leave unreacted starting amine. - Suboptimal Base: The choice and amount of base are critical. For less nucleophilic amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary. Ensure at least stoichiometric amounts of the base are used. - Low Reaction Temperature: While the reaction often proceeds at room temperature, lower temperatures can slow down the rate. If the reaction is sluggish, consider allowing it to stir for a longer period or gently warming it.
Side Reactions - Di-Boc Protection: Primary amines can sometimes react twice with (Boc)₂O to form a di-Boc protected product. To avoid this, use a controlled amount of (Boc)₂O (around 1.1 equivalents) and monitor the reaction closely. - Urea Formation: This can occur if the starting amine reacts with isocyanate impurities in the (Boc)₂O. Using high-purity (Boc)₂O and running the reaction at or below room temperature can minimize this side reaction.
Product Loss During Work-up - Emulsion Formation: During aqueous work-up, emulsions can form, leading to product loss. To break emulsions, add brine (saturated NaCl solution) to the aqueous layer. - Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize product recovery.
Epimerization of the Precursor Amine The stereocenter at the α-position to the carboxyl group can be prone to epimerization under basic conditions. It is crucial to use mild bases and controlled temperatures during the synthesis and purification of the precursor amine.
Presence of Impurities in the Final Product
Impurity Source Troubleshooting and Prevention
Unreacted (1S,2R)-2-aminocyclopentanecarboxylic acid Incomplete Boc protection.- Increase the equivalents of (Boc)₂O. - Use a more effective base or add a catalyst like DMAP. - Increase the reaction time or temperature.
Di-Boc protected product Excess (Boc)₂O or harsh reaction conditions.- Use a stoichiometric amount of (Boc)₂O (1.1-1.2 eq.). - Avoid high temperatures and prolonged reaction times.
Urea byproducts Reaction of the amine with isocyanate impurities.- Use high-purity (Boc)₂O. - Perform the reaction at room temperature or below.
Epimerized diastereomer Isomerization at the α-carbon.- Use mild basic conditions throughout the synthesis. - Avoid high temperatures during reaction and purification steps.

Data Presentation

Table 1: Effect of Different Bases on the Yield of Boc Protection of a Primary Amine *

Base Equivalents of Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine (TEA)1.5Dichloromethane (DCM)Room Temperature2~95
Sodium Bicarbonate (NaHCO₃)2.0Dioxane/Water (1:1)Room Temperature4~92
Sodium Hydroxide (NaOH)1.1Water/THF (1:1)0 to Room Temperature1~98
4-Dimethylaminopyridine (DMAP) (catalytic) with TEA0.1 (DMAP), 1.2 (TEA)Acetonitrile (ACN)Room Temperature1>99

*Data is representative for a typical primary amine and serves as a general guideline. Optimal conditions for (1S,2R)-2-aminocyclopentanecarboxylic acid may vary.

Table 2: Effect of Solvent on the Boc Protection of an Aniline Derivative *

Solvent Relative Rate
Chloroform (CDCl₃)1
Methanol (CD₃OD)70

*This data illustrates the significant rate enhancement observed with alcoholic solvents for less reactive amines and may be considered for optimizing the reaction of (1S,2R)-2-aminocyclopentanecarboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid (Precursor)

This protocol is adapted from a scalable synthesis approach.

  • Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate in toluene. Add isobutyric acid and (S)-α-phenylethylamine. Heat the mixture to facilitate the formation of the enamine, with azeotropic removal of water. After cooling, perform the reduction using a suitable reducing agent like sodium borohydride in an appropriate solvent.

  • Diastereoselective Separation: The resulting mixture of diastereomeric amino esters is then subjected to separation. This can be achieved by fractional crystallization of a suitable salt, for example, by using a chiral acid like dibenzoyl-L-tartaric acid.

  • Hydrolysis: The separated ethyl ester is hydrolyzed to the corresponding carboxylic acid using acidic conditions (e.g., heating in aqueous HCl). Care must be taken to avoid epimerization by keeping the temperature below 70 °C.

Protocol 2: Boc Protection of (1S,2R)-2-aminocyclopentanecarboxylic acid
  • Dissolution: Dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Basification: Cool the solution to 0 °C and add a suitable base, such as sodium hydroxide (1.1 eq), to adjust the pH to approximately 9-10.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise or as a solution in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Acidify the reaction mixture to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_boc_protection Boc Protection start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination start->reductive_amination separation Diastereoselective Separation reductive_amination->separation hydrolysis Hydrolysis separation->hydrolysis precursor (1S,2R)-2-aminocyclopentanecarboxylic acid hydrolysis->precursor boc_protection Boc Protection with (Boc)₂O precursor->boc_protection workup Aqueous Work-up boc_protection->workup purification Purification workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Work-up Loss? start->workup_loss check_reagents Check Reagent Stoichiometry (>1.1 eq (Boc)₂O, >1.0 eq Base) incomplete_reaction->check_reagents optimize_conditions Optimize Conditions (Time, Temperature) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction Closely (TLC, LC-MS) side_reactions->monitor_reaction purify_reagents Use High-Purity Reagents side_reactions->purify_reagents workup_technique Improve Work-up Technique (Break Emulsions, Multiple Extractions) workup_loss->workup_technique

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Purification of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Boc-protected amino acids.

Comparison of Purification Techniques

Choosing the right purification technique is critical for achieving the desired purity and yield of your Boc-protected amino acid. The following table summarizes the key performance metrics for the most common purification methods.

FeatureFlash ChromatographyPreparative HPLCRecrystallization
Typical Purity 85-98%>99%[1]>99% (for crystalline solids)
Typical Yield 70-95%>90%[1]85-95% (can be variable)[1]
Processing Time Fast (typically < 30 minutes per sample)[1]Slow (can exceed 1 hour per sample)[1]Moderate (requires cooling/crystallization time)
Scalability High (milligrams to kilograms)[1]Low to Medium (milligrams to grams)[1]High (grams to kilograms)[1]
Cost per Sample LowHighLow
Ideal Application Rapid, routine purification of intermediates and initial cleanup.[1]Final purification of high-purity compounds and separation of closely related impurities.[1]Purification of stable, crystalline compounds, often from oily crude products.[1]

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the purification of Boc-protected amino acids, organized by technique.

Recrystallization

Q1: My Boc-protected amino acid is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. Here are several strategies to induce crystallization:

  • Solvent System Adjustment: The chosen solvent system may be inappropriate. If you are using a binary solvent system (a "good" solvent and a "poor" anti-solvent), you might have too much of the "good" solvent. Try slowly adding more of the "poor" solvent until persistent cloudiness is observed, then gently heat to redissolve and allow for slow cooling.[2]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Slow Cooling: Rapid cooling often encourages oil formation. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or freezer.[2]

  • Seed Crystals: If you have a small amount of the pure solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[1]

Q2: No crystals are forming even after slow cooling. What are the next steps?

A2: If crystals do not form, the solution may not be sufficiently supersaturated, or impurities may be inhibiting crystallization.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the Boc-amino acid and then attempt to cool and crystallize again.[2]

  • Check for Impurities: Residual reagents from the synthesis, such as triethylamine (TEA) or unreacted starting materials, can interfere with crystal lattice formation.[2] Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the workup is crucial for removing acidic or basic impurities.[2]

  • Try a Different Solvent System: The solubility profile of your Boc-amino acid may not be suitable for the chosen solvent. Common solvent systems to explore include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[2]

Q3: My product is an oil, and trituration is not working. Is there an alternative to direct crystallization?

A3: Yes, forming a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid from an oily Boc-amino acid. The DCHA salt can be easily collected by filtration and further purified by recrystallization. The purified salt can then be treated with a weak acid to regenerate the pure Boc-amino acid.[2]

Flash Chromatography

Q1: I'm not getting good separation of my Boc-amino acid from impurities.

A1: Poor separation can result from several factors related to your method.

  • Optimize the Solvent System: For Boc-protected amino acids, a common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[3] You can adjust the gradient profile to improve separation. Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can often improve the peak shape of acidic compounds.[3]

  • Check for Compound Stability: Some compounds can degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If your compound is unstable, consider using a different stationary phase like alumina or deactivated silica gel.

  • Proper Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not exceeding the column's capacity. Dissolve your crude product in a minimal amount of solvent before loading it onto the column.[1]

Q2: My compound is stuck on the column and won't elute.

A2: This can happen for a few reasons:

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. You may need to increase the percentage of the more polar solvent in your eluent.

  • Compound Decomposition: As mentioned above, your compound may have decomposed on the silica gel.

  • Precipitation on the Column: If your compound has low solubility in the mobile phase, it might precipitate at the top of the column. Try dissolving the crude material in a stronger solvent before loading.

Q3: How do I remove common impurities from the Boc-protection reaction using flash chromatography?

A3: Flash chromatography is effective at removing common impurities from a Boc-protection reaction.

  • Unreacted Amino Acid: Being highly polar, the unreacted amino acid will typically remain at the baseline (Rf = 0) with standard ethyl acetate/hexane solvent systems.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is non-polar and will elute very quickly, close to the solvent front.

  • Di-Boc Product: The di-Boc protected amino acid is less polar than the desired mono-Boc product and will elute earlier. A well-optimized gradient can effectively separate these two compounds.[3]

Preparative HPLC

Q1: What are the common causes of poor peak shape in preparative HPLC?

A1: Poor peak shape, such as tailing or fronting, can compromise purity and yield.

  • Column Overload: Injecting too much sample is a common cause of peak distortion. Reduce the injection volume or sample concentration.

  • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Boc-amino acids. Ensure the pH is appropriate to maintain a single ionic form of your compound. The use of additives like trifluoroacetic acid (TFA) is common.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor performance. If you suspect this, try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q2: My recovery from the preparative HPLC is low. What can I do?

A2: Low recovery can be due to several factors throughout the process.

  • Product Adsorption: Your compound may be irreversibly adsorbing to the column. This can sometimes be mitigated by modifying the mobile phase or using a different column chemistry.

  • Incomplete Elution: Ensure your gradient is run for a sufficient time and reaches a high enough organic solvent concentration to elute your compound completely.

  • Sample Precipitation: Your sample may be precipitating on the column if it has low solubility in the mobile phase. Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase.

Experimental Protocols

Protocol 1: Purification of a Boc-Protected Amino Acid by Recrystallization

This protocol describes a general procedure for purifying a solid or oily crude Boc-protected amino acid using a binary solvent system.

  • Place the crude Boc-protected amino acid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.[2]

  • Once the compound is fully dissolved, slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[2]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.[2]

  • Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[2]

  • Dry the crystals under vacuum to a constant weight.[2]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

This protocol is particularly useful for purifying oily Boc-amino acids.

  • Dissolve the crude oily Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Stir the mixture until a precipitate forms. This may happen immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The DCHA salt can be recrystallized if necessary.[2]

  • To recover the free Boc-amino acid, suspend the DCHA salt in ethyl acetate and wash with an acidic aqueous solution (e.g., 10% citric acid or dilute HCl) until the aqueous layer is acidic (pH 2-3).

  • Separate the organic layer, wash with water until the aqueous wash is neutral, and then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying a crude Boc-protected amino acid on a silica gel column.

  • Sample Preparation: Dissolve the crude Boc-protected amino acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).[1]

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).[1]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[1]

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor their composition by thin-layer chromatography (TLC).[3]

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Visualizations

The following diagrams illustrate the workflows and logical relationships of the purification techniques described.

experimental_workflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_flash_chrom Flash Chromatography cluster_hplc Preparative HPLC start Crude Boc-Amino Acid (Solid or Oil) recryst1 Dissolve in minimum hot 'good' solvent start->recryst1 flash1 Dissolve in minimal solvent start->flash1 hplc1 Dissolve in mobile phase start->hplc1 recryst2 Add 'poor' anti-solvent until cloudy recryst1->recryst2 recryst3 Clarify with a few drops of 'good' solvent recryst2->recryst3 recryst4 Slowly cool to room temperature recryst3->recryst4 recryst5 Cool further in ice bath/refrigerator recryst4->recryst5 recryst6 Collect crystals by vacuum filtration recryst5->recryst6 recryst7 Wash with cold 'poor' solvent recryst6->recryst7 recryst8 Dry under vacuum recryst7->recryst8 recryst_end Purified Crystalline Boc-Amino Acid recryst8->recryst_end flash2 Load onto silica gel column flash1->flash2 flash3 Elute with solvent gradient flash2->flash3 flash4 Collect and analyze fractions by TLC flash3->flash4 flash5 Combine pure fractions flash4->flash5 flash6 Evaporate solvent flash5->flash6 flash_end Purified Boc-Amino Acid flash6->flash_end hplc2 Inject onto preparative column hplc1->hplc2 hplc3 Elute with gradient program hplc2->hplc3 hplc4 Collect fractions based on UV signal hplc3->hplc4 hplc5 Analyze fractions for purity hplc4->hplc5 hplc6 Combine pure fractions hplc5->hplc6 hplc7 Lyophilize or evaporate solvent hplc6->hplc7 hplc_end High-Purity Boc-Amino Acid hplc7->hplc_end

Figure 1: Experimental workflows for different purification techniques.

logical_relationship cluster_problem Initial State cluster_decision Purification Choice cluster_methods Purification Methods cluster_outcome Outcome problem Crude Boc-Amino Acid with Impurities decision1 Desired Purity? problem->decision1 decision2 Scale? decision1->decision2 Variable flash Flash Chromatography decision1->flash <98% hplc Preparative HPLC decision1->hplc >99% decision3 Compound is crystalline? decision2->decision3 Variable decision2->flash Large Scale decision2->hplc Small Scale decision3->flash No recryst Recrystallization decision3->recryst Yes outcome Pure Boc-Amino Acid flash->outcome hplc->outcome recryst->outcome

References

Stability of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Boc protecting group on this compound?

A1: The tert-butyloxycarbonyl (Boc) protecting group is known for its specific stability profile. It is generally stable under basic and neutral conditions, as well as towards nucleophiles and catalytic hydrogenation.[1][] However, it is labile to acidic conditions, which allows for its selective removal.[1][3] This characteristic is fundamental to its use in peptide synthesis.[1]

Q2: Under what conditions will the Boc group be cleaved?

A2: The Boc group is typically removed under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, are commonly used for deprotection.[4][5] The cleavage reaction is a carbamate hydrolysis that occurs rapidly at room temperature.[5]

Q3: Can I heat my reaction containing this compound?

A3: The thermal stability of the Boc group is condition-dependent. While it is generally stable at moderate temperatures (e.g., 40°C) in the presence of a base for protection reactions, higher temperatures can lead to cleavage, especially in the presence of protic solvents.[5] For instance, heating in boiling water has been reported to cause Boc deprotection. Therefore, prolonged heating at high temperatures should be avoided if the Boc group needs to remain intact.

Q4: Is the Boc group stable during standard peptide coupling reactions?

A4: Yes, the Boc group is designed to be stable under the most common peptide coupling conditions, which are typically neutral or slightly basic.[] Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), HBTU, and HATU are generally compatible with the Boc protecting group.[1][6]

Q5: Will the Boc group be stable during purification by reverse-phase HPLC?

A5: Caution is advised when using acidic mobile phases, such as those containing trifluoroacetic acid (TFA), for reverse-phase HPLC. The Boc group can be cleaved under these conditions, especially during the evaporation of collected fractions where the acid concentration increases. If the Boc group must be retained, using a less acidic modifier or immediate neutralization of fractions is recommended.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group
Possible Cause Troubleshooting Steps
Acidic Contaminants: Trace amounts of acid in solvents or on glassware.Ensure all solvents are anhydrous and of high purity. Glassware should be thoroughly cleaned and dried. Consider rinsing glassware with a dilute base solution followed by distilled water and drying.
Reaction at Elevated Temperature: Prolonged heating can lead to thermal cleavage of the Boc group.If heating is necessary, perform a small-scale experiment to determine the stability of the compound under the specific reaction conditions. Monitor the reaction closely by TLC or LC-MS.
Inadvertent Acidic Conditions: Formation of acidic byproducts during the reaction.Analyze the reaction mechanism for potential acid-generating side reactions. If unavoidable, consider adding a non-nucleophilic base to neutralize the acid as it forms.
HPLC Purification: Use of acidic mobile phases (e.g., containing TFA).If possible, use an alternative purification method. If HPLC is necessary, use a mobile phase with a weaker acid or a neutral buffer system. Collected fractions should be neutralized immediately.
Issue 2: Incomplete or Slow Peptide Coupling Reaction
Possible Cause Troubleshooting Steps
Steric Hindrance: The cyclic nature of the amino acid can slow down the coupling reaction.Use a more powerful coupling reagent such as HATU or HBTU.[1] Pre-activation of the carboxylic acid for a short period before adding the amine component can improve efficiency.[6] Increase the reaction time and monitor progress by a ninhydrin test or LC-MS.
Poor Solubility: The Boc-protected amino acid may not be fully dissolved in the reaction solvent.Test the solubility of this compound in various solvents to find a more suitable one. A solvent mixture may be necessary to ensure all reactants are in solution.
Deactivated Coupling Reagent: The coupling reagent may have degraded due to moisture.Use fresh, high-quality coupling reagents. Store them in a desiccator.
Suboptimal pH: The pH of the reaction mixture is not ideal for coupling.The coupling reaction is most efficient at a slightly basic pH. Ensure the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).

Data Presentation

Table 1: General Stability of the Boc Group on Amino Acids

Condition Reagent/Solvent Temperature Stability Citation
Acidic 20-50% TFA in DCMRoom TemperatureLabile (Cleaved)[6]
Acidic 4M HCl in DioxaneRoom TemperatureLabile (Cleaved)[7]
Basic 10% DIEA in DMFRoom TemperatureStable[6]
Basic NaOH or NaHCO₃ in Dioxane/WaterRoom TemperatureStable[]
Coupling HBTU, HATU, DIC/HOBt in DMFRoom TemperatureStable[1]
Hydrogenation H₂/Pd-CRoom TemperatureStable[3]
Thermal Neutral or Basic Solution37°CGenerally Stable-
Thermal Protic Solvents (e.g., water)> 100°CPotentially Labile-

Note: The stability data presented is for the Boc group on typical amino acids and should be used as a general guideline for this compound. Specific reaction kinetics may vary.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes the removal of the Boc protecting group from this compound or a peptide containing this residue.

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in 50% TFA/DCM).[6] This reaction is exothermic and evolves gas; ensure proper ventilation.

  • Reaction: Stir the mixture at room temperature for 20-30 minutes.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or after neutralization.

Protocol 2: Peptide Coupling using HATU

This protocol outlines the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Ensure the N-terminal amine on the resin is deprotected and neutralized. Swell the resin in N,N-Dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to this solution.[6] Allow the mixture to pre-activate for 2-5 minutes.[6]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature.[6]

  • Monitoring: Monitor the reaction completion using a qualitative test such as the ninhydrin test.

  • Washing: After completion, drain the reaction mixture and wash the resin thoroughly with DMF.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_start cluster_reaction Reaction Steps cluster_workup Work-up cluster_end start Start: Boc-Protected Compound dissolve 1. Dissolve in DCM start->dissolve add_acid 2. Add TFA (20-50%) dissolve->add_acid Exothermic, Gas Evolution react 3. Stir at RT (20-30 min) add_acid->react evaporate 4. Evaporate Solvent & Excess TFA react->evaporate Monitor by TLC/LC-MS end_product End Product: Deprotected Amine Salt evaporate->end_product

Caption: Workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Peptide_Coupling_Logic Decision Logic for Peptide Coupling start Start: Couple (1S,2R)-2-(Boc-amino) cyclopentanecarboxylic Acid standard_coupling Use standard coupling (e.g., DIC/HOBt) start->standard_coupling check_completion Is coupling complete (Ninhydrin test negative)? troubleshoot Troubleshoot Coupling check_completion->troubleshoot No success Proceed to next step (Deprotection or Cleavage) check_completion->success Yes standard_coupling->check_completion increase_time Increase reaction time troubleshoot->increase_time stronger_reagent Use stronger reagent (e.g., HATU) troubleshoot->stronger_reagent increase_time->check_completion stronger_reagent->check_completion

Caption: Troubleshooting logic for peptide coupling reactions involving the title compound.

References

Technical Support Center: Managing Peptide Aggregation with Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation using cyclopentane derivatives.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving cyclopentane derivatives for peptide aggregation management.

Problem Possible Cause Recommended Solution
Poor solubility of the cyclopentane-modified peptide in aqueous buffers. The incorporation of the cyclopentane moiety can increase the hydrophobicity of the peptide.[1][2]- Initial Dissolution: Attempt to dissolve a small amount of the peptide in sterile, distilled water. If unsuccessful, proceed to the next steps.[1] - pH Adjustment: Determine the isoelectric point (pI) of the modified peptide. Adjust the pH of the buffer to be at least 2 units away from the pI to increase the net charge and improve solubility.[2] - Organic Solvents: For highly hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent such as DMSO or DMF first, and then slowly add the aqueous buffer while vortexing.[3] - Chaotropic Agents: As a last resort, use solubilizing agents like 6 M guanidine hydrochloride or 8 M urea, followed by dilution. Note that these are denaturing agents.[4]
Incomplete coupling of cyclopentane-containing amino acids during solid-phase peptide synthesis (SPPS). Steric hindrance from the bulky cyclopentane ring can impede the coupling reaction.[5]- Extended Coupling Times: Increase the reaction time for the coupling of the cyclopentane-modified amino acid.[6] - Double Coupling: Perform the coupling step twice to ensure maximum incorporation.[5] - More Potent Coupling Reagents: Utilize more powerful coupling reagents such as HATU or HBTU. - Microwave-Assisted Synthesis: Employ a microwave peptide synthesizer to enhance coupling efficiency.
Thioflavin T (ThT) assay shows inconsistent or unexpected fluorescence readings. - Interference from the cyclopentane derivative: The derivative itself might interact with ThT, leading to fluorescence quenching or enhancement.[7][8] - Formation of non-amyloid aggregates: The modified peptide may form amorphous aggregates that do not bind ThT efficiently. - Instability of the ThT reagent. - Control Experiments: Run control experiments with the cyclopentane derivative alone in the presence of ThT to check for any intrinsic fluorescence or quenching effects. - Orthogonal Methods: Complement the ThT assay with other techniques that do not rely on dye binding, such as Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS), to visualize aggregate morphology and size.[4] - Fresh Reagents: Always prepare ThT solutions fresh and keep them protected from light.[7]
Cyclopentane-modified peptide still aggregates, but with altered kinetics (e.g., shorter lag phase). The cyclopentane derivative may be promoting the formation of a different type of aggregate or acting as a nucleating agent under certain conditions.- Vary Experimental Conditions: Investigate the effect of peptide concentration, temperature, and agitation on the aggregation kinetics.[9] - Seeding Experiments: Perform seeding experiments to understand if the aggregates formed can seed further aggregation of the unmodified peptide. - Structural Analysis: Use techniques like Circular Dichroism (CD) spectroscopy to analyze the secondary structure of the aggregates formed.

Frequently Asked Questions (FAQs)

1. How do cyclopentane derivatives help in managing peptide aggregation?

Cyclopentane derivatives, when incorporated into a peptide backbone as modified amino acids, act as "structure-breakers." They introduce a conformational constraint that can disrupt the formation of β-sheet structures, which are the hallmark of many amyloid fibrils.[10] By forcing the peptide into a specific fold, they can prevent the intermolecular interactions that lead to aggregation.[11]

2. What is the proposed mechanism of action for cyclopentane derivatives in preventing amyloid-beta aggregation?

One studied mechanism involves the inhibition of β-secretase (BACE1), a key enzyme in the production of the amyloid-beta (Aβ) peptide from the amyloid precursor protein (APP). A cyclopentanone derivative has been shown to bind to and inhibit BACE1, thereby reducing the production of Aβ peptides that are prone to aggregation.[7]

3. At what point in my peptide sequence should I incorporate a cyclopentane derivative for optimal results?

While the optimal placement is sequence-dependent, it is generally recommended to insert a structure-disrupting residue, like a cyclopentane-containing amino acid, within or flanking the hydrophobic regions of the peptide that are known to be aggregation-prone. Spacing these derivatives every 6-8 residues can also be an effective strategy.[12]

4. Can cyclopentane derivatives completely stop peptide aggregation?

In many cases, they can significantly inhibit or slow down the aggregation process, but may not completely prevent it under all conditions. The effectiveness depends on the specific cyclopentane derivative, its position in the peptide sequence, and the experimental conditions (e.g., concentration, pH, temperature).[13]

5. Are there any potential downsides to using cyclopentane derivatives?

The introduction of a non-natural amino acid can sometimes alter the biological activity or receptor-binding affinity of the peptide. Therefore, it is crucial to assess the functional consequences of the modification alongside its anti-aggregation properties. Additionally, the synthesis of cyclopentane-modified peptides can be more challenging and costly than standard peptide synthesis.[5]

Quantitative Data on Aggregation Inhibition

The efficacy of aggregation inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). While direct comparative data for a series of cyclopentane derivatives is still an emerging area of research, the following table provides examples of IC50 values for known amyloid-beta aggregation inhibitors and serves as a template for how to present such data.

Inhibitor Peptide Target Assay IC50 (µM) Reference
Compound 3B7 (Triazine derivative)Aβ42ThT Assay~25-50[14]
Compound 3G7 (Triazine derivative)Aβ42ThT Assay~25-50[14]
CurcuminAβ42ThT Assay11.09 ± 1.78[15]
Compound 4 (Phenoxyindole derivative)Aβ42ThT Assay3.26[15]
Compound 5 (Phenoxyindole derivative)Aβ42ThT Assay3.18[15]
Hypothetical Cyclopentane Derivative AAβ42ThT AssayData to be determined
Hypothetical Cyclopentane Derivative BAβ42ThT AssayData to be determined

Experimental Protocols

Protocol 1: Synthesis of a Peptide Incorporating a Cyclopentane Derivative via SPPS

This protocol outlines the general steps for incorporating a pre-synthesized Fmoc-protected cyclopentane-containing amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

Workflow for Peptide Synthesis with Cyclopentane Derivative

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Coupling of Cyclopentane AA Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Capping 6. Capping (Optional) Wash2->Capping Repeat 7. Repeat for next AA Capping->Repeat Repeat->Deprotection Cleavage 8. Cleavage & Precipitation Repeat->Cleavage Purification 9. Purification & Analysis Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a cyclopentane amino acid.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-protected cyclopentane amino acid derivative

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling:

    • Pre-activate the Fmoc-cyclopentane amino acid (2-4 equivalents) with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.[5]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Precipitation:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol describes a standard method for monitoring the kinetics of peptide aggregation in the presence and absence of a cyclopentane derivative inhibitor.

Experimental Workflow for ThT Assay

cluster_prep Preparation Prep_Peptide 1. Prepare Peptide Stock Mix 4. Mix Reagents in Plate Prep_Peptide->Mix Prep_Inhibitor 2. Prepare Inhibitor Stock Prep_Inhibitor->Mix Prep_ThT 3. Prepare ThT Solution Prep_ThT->Mix Incubate 5. Incubate with Shaking Mix->Incubate Measure 6. Measure Fluorescence Incubate->Measure at intervals Analyze 7. Analyze Kinetic Data Measure->Analyze cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 β-secretase (BACE1) BACE1->APP BACE1->sAPPb gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-beta (Aβ) peptide C99->Ab Cleavage Aggregation Aggregation -> Oligomers -> Fibrils Ab->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Inhibitor Cyclopentane Derivative Inhibitor->BACE1 Inhibits

References

Technical Support Center: TFA-Mediated Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TFA-mediated deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding challenges encountered during the removal of acid-labile protecting groups with trifluoroacetic acid (TFA).

Troubleshooting Guide

This guide addresses specific issues that may arise during TFA-mediated deprotection experiments.

Issue 1: Incomplete Deprotection

  • Symptom: Your analytical data (e.g., HPLC, LC-MS) shows the presence of starting material or partially deprotected species.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Ensure an adequate excess of TFA is used. While catalytic in principle, a large excess (e.g., 50-95% v/v in a suitable solvent) is common to drive the reaction to completion.[1][2]
Short Reaction Time Extend the reaction time. For sterically hindered or less reactive protecting groups, incubation times from a few hours to overnight may be necessary.[2] Monitor progress by TLC or LC-MS.[2]
Low Reaction Temperature Gently warm the reaction mixture (e.g., to 40°C) to increase the rate of cleavage for stubborn protecting groups.[2] Be aware that this may also increase the rate of side reactions.
Poor Resin Swelling (for Solid-Phase Synthesis) Ensure the resin is adequately swelled in a suitable solvent like dichloromethane (DCM) before adding the TFA cleavage cocktail.[3]
Steric Hindrance For highly hindered substrates, consider more forcing conditions or alternative, stronger acidic deprotection methods if TFA proves insufficient.[2]

Issue 2: Observation of Side Products with +56 Da Mass Shift

  • Symptom: Mass spectrometry analysis reveals unexpected peaks corresponding to the addition of a tert-butyl group (+56 Da) to your product.[3]

  • Cause: Alkylation (tert-butylation) of nucleophilic residues by reactive tert-butyl cations generated from the cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu).[1][3]

  • Susceptible Residues: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the TFA cleavage mixture to trap the reactive carbocations.[1][3]

Issue 3: Observation of Side Products with +16 Da Mass Shift

  • Symptom: Your mass spectrum shows peaks indicating the addition of an oxygen atom (+16 Da).

  • Cause: Oxidation of sensitive amino acid residues, particularly Methionine (to methionine sulfoxide) and Tryptophan.[1]

  • Solution:

    • Use scavengers with reducing properties.[1]

    • Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Ensure all solvents, especially ether for precipitation, are peroxide-free.[4]

Issue 4: Dehydration of Asparagine (Asn) and Glutamine (Gln)

  • Symptom: Detection of product variants with a mass loss of 18 Da, corresponding to the loss of a water molecule.[1]

  • Cause: Acid-catalyzed dehydration of the side-chain amide to form a nitrile under the strongly acidic conditions of the TFA cleavage.[1]

  • Solution: Minimize the exposure time of the peptide to the TFA cocktail to the minimum duration required for complete deprotection.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during TFA deprotection?

The primary cause of side reactions is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the cleavage of tert-butyl-based protecting groups by TFA.[1] These electrophilic carbocations can then attack nucleophilic amino acid side chains, leading to undesired modifications.[1][6]

Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?

Amino acid residues with nucleophilic side chains are particularly vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for S-tert-butylation.[1][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][3]

  • Arginine (Arg): Protecting groups on the guanidino side chain (e.g., Pmc, Pbf) can generate reactive species upon cleavage that may modify other residues, especially tryptophan.[1]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[1][3] By reacting with these electrophiles at a much higher concentration and/or reactivity than the sensitive residues, scavengers prevent them from modifying the desired product.[3][6]

Q4: How do I choose the right scavenger cocktail?

The optimal scavenger cocktail depends on the amino acid composition of your peptide. Below is a table summarizing common scavengers and their primary targets.

ScavengerTarget Side Reaction / ResidueTypical Concentration (%)Reference
Triisopropylsilane (TIS) General carbocation scavenger, particularly effective for Trp. Reduces trityl groups.2.5 - 5[2][3]
Water (H₂O) Suppresses tert-butylation of Trp.2.5 - 5[8]
1,2-Ethanedithiol (EDT) Scavenges carbocations, has reducing properties to prevent oxidation of Met and Trp. Effective for Arg(Pmc/Pbf) deprotection.2.5 - 5[1][7]
Thioanisole Suppresses oxidation and helps prevent alkylation of Met and Trp.5[1][8]
Phenol Scavenger for Tyr and Trp.5[3]
Dimethyl Sulfide (DMS) Helps prevent oxidation of Met.2[1][9]
Ammonium Iodide (NH₄I) Reduces methionine sulfoxide back to methionine.1.5[1][9]

Q5: Can I reuse a TFA cleavage cocktail?

No, it is critical to always prepare cleavage cocktails fresh before use.[8] Scavengers, especially thiols, can degrade over time, reducing their effectiveness.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection from Solid-Phase Resin

This protocol is a general procedure for cleaving a peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (prepare fresh): A common non-odorous cocktail is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) .[4] For peptides with sensitive residues like Met, Cys, or Arg(Pbf), a more robust cocktail may be required (see table above).

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Wash and swell the resin with DCM (approx. 10 mL per gram of resin) for 20-30 minutes.

  • Drain the DCM completely.

  • Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time can be determined by a preliminary small-scale cleavage.[4][10]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[10]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.[10]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]

Protocol 2: Monitoring Deprotection by HPLC

This protocol allows for the quantitative analysis of the deprotection reaction to determine the optimal reaction time.[11]

Procedure:

  • At desired time intervals during the deprotection reaction (e.g., from Protocol 1, Step 5), withdraw a small aliquot of the TFA solution or a small number of resin beads.

  • If resin beads are taken, perform a rapid cleavage in a microcentrifuge tube with fresh TFA cocktail for 1-2 hours.[11]

  • Precipitate the peptide from the aliquot or the micro-cleavage with cold diethyl ether, centrifuge, and decant the ether.[11]

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water containing 0.1% TFA).[11]

  • Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the protected starting material and the appearance of the fully deprotected product peak.

Visualizations

Deprotection_Mechanism cluster_0 TFA-Mediated Cleavage cluster_1 Potential Fates of Carbocation Protected_Peptide Protected Peptide (e.g., with Boc, tBu) Protonation Protonation by TFA Protected_Peptide->Protonation + TFA (H+) Cleavage C-O Bond Cleavage Protonation->Cleavage Carbocation Reactive Carbocation (e.g., tert-butyl cation) Cleavage->Carbocation Deprotected_Peptide Desired Deprotected Peptide Cleavage->Deprotected_Peptide Side_Reaction Side Reaction (Alkylation) Carbocation->Side_Reaction Attacks Nucleophilic Residue (e.g., Trp) Scavenging Scavenging Carbocation->Scavenging + Scavenger (e.g., TIS) Side_Product Modified Peptide (+56 Da) Side_Reaction->Side_Product Trapped_Cation Trapped Cation Scavenging->Trapped_Cation

Caption: Mechanism of TFA deprotection, side reaction, and prevention by scavengers.

Troubleshooting_Workflow Start Start: Analyze Crude Product (HPLC, LC-MS) Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Deprotection->Increase_Time_Temp Yes Side_Products Side Products Observed? Incomplete_Deprotection->Side_Products No Check_Reagents Check TFA/Solvent Quality & Resin Swelling Increase_Time_Temp->Check_Reagents Check_Reagents->Side_Products Mass_Shift Identify Mass Shift Side_Products->Mass_Shift Yes Success Successful Deprotection Side_Products->Success No Plus_56 +56 Da (Alkylation) Mass_Shift->Plus_56 Plus_16 +16 Da (Oxidation) Mass_Shift->Plus_16 Minus_18 -18 Da (Dehydration) Mass_Shift->Minus_18 Add_Scavengers Add/Optimize Cation Scavengers (TIS, EDT) Plus_56->Add_Scavengers Add_Reducing_Agent Add Reducing Scavengers (EDT, DMS) / Use Inert Atm. Plus_16->Add_Reducing_Agent Minimize_TFA_Time Minimize TFA Exposure Time Minus_18->Minimize_TFA_Time Add_Scavengers->Success Add_Reducing_Agent->Success Minimize_TFA_Time->Success

Caption: A troubleshooting workflow for common TFA deprotection issues.

References

Technical Support Center: Use of Scavengers in Boc Deprotection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of scavengers in tert-butyloxycarbonyl (Boc) deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger in Boc deprotection?

A1: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation is a strong electrophile and can lead to unwanted side reactions by alkylating nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[1][2][3] Scavengers are added to the reaction mixture to trap these reactive tert-butyl cations at a faster rate than the sensitive residues, thus preventing the formation of side products.[3]

Q2: Which amino acid residues are particularly susceptible to modification during Boc deprotection without scavengers?

A2: Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[3] Methionine is also susceptible to oxidation to methionine sulfoxide.[1]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][3]

Q3: How do I choose the right scavenger or scavenger cocktail for my specific peptide?

A3: The choice of scavenger depends on the amino acid composition of your peptide. For peptides with multiple sensitive residues, a scavenger cocktail is often employed.[4] Refer to the tables below for guidance on scavenger selection.

Q4: Can incomplete Boc deprotection occur even with scavengers?

A4: Yes, incomplete deprotection can still occur due to factors such as insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[5][6] Scavengers primarily address side reactions caused by the tert-butyl cation, not the efficiency of the deprotection itself.

Troubleshooting Guide

Issue 1: Appearance of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] The +56 Da mass shift is characteristic of tert-butylation.

  • Solution: Incorporate an appropriate scavenger or scavenger cocktail into your deprotection reagent. The selection of the scavenger should be based on the specific residues present in your peptide (see Tables 1 and 2). Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective general carbocation scavengers.[1][6]

Issue 2: Incomplete removal of the Boc group.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough for efficient cleavage.[5][6]

  • Solution 1: Increase the concentration of trifluoroacetic acid (TFA), typically from 50% to 95% in dichloromethane (DCM). For particularly resistant substrates, consider using a stronger acid system like 4M HCl in dioxane.[6]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have reached completion.[6]

  • Solution 2: Extend the reaction time and monitor progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can also be beneficial, but be mindful that this may increase the potential for side reactions, making the use of scavengers even more critical.[2]

  • Possible Cause 3: Steric Hindrance. Bulky neighboring groups can impede the access of the acid to the Boc group.[6]

  • Solution 3: Employ more forcing conditions, such as a combination of a stronger acid, longer reaction time, and gentle heating. The use of an effective scavenger cocktail is crucial under these conditions to minimize side product formation.[1]

Issue 3: Peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[1]

  • Solution: The addition of reducing agents like dimethyl sulfide (DMS) to the scavenger cocktail can help prevent oxidation.[6]

Data Presentation

Table 1: Scavenger Selection for Sensitive Amino Acid Residues

Sensitive ResidueRecommended ScavengersTypical Concentration (% v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS: 2.5-5, TES: 5-10, Anisole: 5, EDT: 2.5TIS and TES are highly effective carbocation scavengers. EDT also helps prevent acid-catalyzed oxidation of tryptophan.[1]
Methionine (Met)Thioanisole, Dimethyl sulfide (DMS)Thioanisole: 5-10Thioanisole is particularly effective in preventing S-alkylation.[2][6]
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5EDT is a commonly used scavenger for protecting cysteine residues.[2][6]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol5These phenolic compounds act as decoys for the tert-butyl cation.

Table 2: Common Scavenger Cocktails for Boc Deprotection

Cocktail NameComposition (v/v/v)Primary Use & Key Features
Standard TFA/TIS/H₂O95:2.5:2.5A general-purpose and effective cocktail for many sequences.[2]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides containing a variety of sensitive residues.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase using Triethylsilane (TES) as a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[6]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation from cold diethyl ether or by chromatography.[3]

Protocol 2: General Procedure for Boc Deprotection and Cleavage from Resin

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be necessary.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume) with gentle stirring to precipitate the peptide.[1]

  • Collection and Washing: Place the mixture at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and other organic impurities.[1]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_main Boc Deprotection and Scavenger Action cluster_scavenging Scavenging Pathway cluster_side_reaction Side Reaction Pathway Boc_Protected Boc-NH-R Protonated_Boc Boc-NH-R (Protonated) Boc_Protected->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation (Reactive Electrophile) Protonated_Boc->tButyl_Cation Cleavage Deprotected_Amine H₂N-R (Desired Product) Carbamic_Acid->Deprotected_Amine - CO₂ Trapped_Cation Trapped Cation (tBu-Scavenger) tButyl_Cation->Trapped_Cation Trapped by Scavenger Alkylated_Product Alkylated Side Product (Undesired) tButyl_Cation->Alkylated_Product Reacts with Sensitive Residue Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Product

Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.

Troubleshooting_Workflow start Start: Analyze Crude Product (LC-MS) check_completion Is Deprotection Complete? start->check_completion check_side_products Are Side Products Observed? check_completion->check_side_products Yes incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection No side_products_observed Side Products Observed check_side_products->side_products_observed Yes end_success Successful Deprotection check_side_products->end_success No increase_acid Increase Acid Concentration/Strength incomplete_deprotection->increase_acid increase_time_temp Increase Reaction Time/Temperature incomplete_deprotection->increase_time_temp increase_acid->start increase_time_temp->start add_scavengers Add/Optimize Scavenger Cocktail side_products_observed->add_scavengers add_scavengers->start

Caption: Troubleshooting workflow for Boc deprotection.

Side_Product_Formation cluster_pathways Competing Reaction Pathways Boc_Cleavage Acid-Catalyzed Boc Cleavage tButyl_Cation tert-Butyl Cation (tBu⁺) Boc_Cleavage->tButyl_Cation Scavenger_Pathway Scavenger Pathway (Desired) tButyl_Cation->Scavenger_Pathway Fast Reaction Alkylation_Pathway Alkylation Pathway (Undesired) tButyl_Cation->Alkylation_Pathway Slower Reaction Scavenger Scavenger (e.g., TIS) Scavenger->Scavenger_Pathway Sensitive_Residue Sensitive Residue (e.g., Trp) Sensitive_Residue->Alkylation_Pathway

Caption: Competing pathways for the tert-butyl cation.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral building blocks is paramount in the development of pharmaceutical agents. The enantiomeric purity of molecules such as (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid, a key component in the synthesis of various bioactive compounds, directly impacts the safety and efficacy of the final drug product. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The principal techniques for assessing the enantiomeric purity of this compound include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and sample throughput.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile enantiomeric derivatives on a chiral capillary column.Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals for each enantiomer.
Resolution Excellent, often achieving baseline separation.High, capable of resolving complex mixtures.Dependent on the chiral solvating agent and magnetic field strength.
Sensitivity High, with UV or MS detection.Very high, especially with mass spectrometric detection (GC-MS).Lower, typically requires higher sample concentrations.
Sample Preparation Minimal; dissolution in a suitable solvent is usually sufficient.Derivatization is mandatory to increase volatility and thermal stability.Simple mixing with a chiral solvating agent.
Analysis Time Typically 10-30 minutes per sample.Can be longer due to derivatization and chromatographic run time.Fast acquisition times (minutes), but sample preparation can vary.
Instrumentation Widely available in analytical laboratories.Common, but requires a chiral column and possibly a mass spectrometer.High-field NMR spectrometers are required for optimal resolution.
Key Advantage Direct analysis of the underivatized compound.High resolution and sensitivity.Non-destructive and provides structural information.
Key Limitation Cost of chiral columns can be high.Derivatization can be time-consuming and may introduce artifacts.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Boc-protected cyclic amino acids and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the enantiomers without derivatization.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis detector or Mass Spectrometer

  • Chiral Stationary Phase: Polysaccharide-based (e.g., Chiralcel® OD-H) or Macrocyclic glycopeptide-based (e.g., Chirobiotic™ T)

Chromatographic Conditions (Representative):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 5 mL of the mobile phase to prepare a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC)

This method requires derivatization to convert the non-volatile amino acid into a volatile derivative suitable for GC analysis.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Chiral Capillary Column (e.g., Chirasil®-Val)

Derivatization (Two-Step Esterification and Acylation):

  • Esterification: To 1 mg of the sample, add 1 mL of 3 N HCl in methanol. Heat at 100 °C for 30 minutes. Evaporate the solvent to dryness.[1]

  • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent for injection.[1]

GC Conditions (Representative):

  • Column: Chirasil®-L-Val (25 m x 0.25 mm, 0.16 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 90 °C (hold 2 min), ramp to 180 °C at 4 °C/min, hold 5 min

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Injection: 1 µL, split ratio 20:1

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-resolution NMR spectrometer (≥400 MHz)

Procedure:

  • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.1 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable thiourea-based CSA).

  • Gently shake the tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum.

Data Analysis:

  • Compare the spectra before and after the addition of the CSA.

  • Identify a well-resolved proton signal (e.g., the methine proton of the cyclopentane ring or a proton on the Boc group) that shows splitting or the appearance of a new signal corresponding to the minor enantiomer.

  • The enantiomeric excess (% ee) can be calculated by integrating the signals of the two enantiomers.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation on CSP detect UV/MS Detection integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start esterify Esterification start->esterify acylate Acylation esterify->acylate dissolve Dissolve Derivative acylate->dissolve inject Inject into GC System dissolve->inject separate Chiral Separation on Capillary Column detect FID/MS Detection integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for Chiral GC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in CDCl3 start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for Chiral NMR Analysis.

References

A Comparative Guide to Chiral HPLC Methods for Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The stereospecific analysis of aminocyclopentanecarboxylic acid (ACPC) isomers is crucial in pharmaceutical development and peptide chemistry, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these chiral compounds. The four primary stereoisomers of interest are the enantiomeric pairs of the cis and trans diastereomers.

This guide provides a comprehensive comparison of the two primary HPLC strategies for resolving these isomers: the direct method using a chiral stationary phase (CSP) and the indirect method , which involves derivatization with a chiral reagent followed by separation on a standard achiral column.

Comparison of Direct and Indirect Chiral HPLC Methods

The choice between a direct or indirect approach depends on factors such as the availability of specific chiral columns, the need for high sensitivity, and the complexity of the sample matrix. The following table summarizes the key characteristics of each method.

FeatureDirect Chiral HPLC MethodIndirect Chiral HPLC Method
Principle Enantiomers are separated on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with different stabilities.[1][2]Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a standard achiral column (e.g., C18).[1][2]
Column Type Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic Glycopeptide-based).[1]Standard Achiral Column (e.g., C18 Reversed-Phase).[1]
Sample Preparation Minimal; typically involves dissolving the sample in the mobile phase.Requires a quantitative and non-racemizing derivatization step prior to injection.[1]
Pros - Simpler and faster method development.- Less risk of side reactions or racemization.- Direct measurement of enantiomers.- High separation efficiency is often achieved.- Can use standard, less expensive achiral columns.- Derivatization can improve detection sensitivity (e.g., by adding a UV-active group).[1]
Cons - Chiral columns are more expensive.- Finding a suitable CSP can involve screening multiple columns.- May have lower efficiency compared to the best indirect methods.- Derivatization adds complexity and time.- The chiral derivatizing agent must be enantiomerically pure.- Potential for side reactions or incomplete derivatization.
Typical Analytes Underivatized aminocyclopentanecarboxylic acid isomers.Diastereomeric derivatives of aminocyclopentanecarboxylic acid isomers.

Experimental Protocols

Protocol 1: Direct Method using a Polysaccharide-Based CSP (Proposed)

This direct approach is a common starting point for the enantioseparation of underivatized cyclic amino acids. Polysaccharide-based CSPs are known for their broad versatility.[1][2]

Methodology:

  • Sample Preparation:

    • Dissolve the aminocyclopentanecarboxylic acid isomer mixture in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A typical starting condition for normal phase mode would be a mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The ratio of hexane to alcohol is the primary parameter for optimizing retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (for the carboxylic acid chromophore) or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low.

    • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the percentage of the alcohol modifier (Isopropanol or Ethanol) to control retention and resolution.

    • The concentration of the acidic (TFA) or basic (Diethylamine) additive is critical for peak shape and retention, especially for zwitterionic compounds like amino acids.

Protocol 2: Indirect Method using Derivatization with Marfey's Reagent

This method involves derivatizing the amino group of the ACPC isomers with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), which converts the enantiomers into diastereomers. These diastereomers can then be separated on a standard C18 column.[1]

Methodology:

  • Derivatization Protocol:

    • To 50 µL of a 1 mg/mL solution of the ACPC isomer mixture in 100 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

    • Incubate the mixture in a water bath at 40 °C for 1 hour.

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 50 µL of 2 M HCl.

    • Dilute the final sample with the mobile phase as needed before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).[1]

    • Gradient Program:

      • 0-25 min: 20% to 60% B

      • 25-30 min: 60% to 20% B

      • 30-35 min: Hold at 20% B

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 340 nm (the dinitrophenyl group from Marfey's reagent provides a strong chromophore).[1]

    • Injection Volume: 20 µL.[1]

Visualization of Experimental Workflows

The logical flow for analyzing aminocyclopentanecarboxylic acid isomers diverges depending on whether a direct or indirect method is chosen. The following diagram illustrates these two distinct workflows.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start ACPC Isomer Mixture dissolve Dissolve in Mobile Phase start->dissolve derivatize Derivatize with Chiral Reagent (e.g., FDAA) start->derivatize direct_hplc Direct Method: Chiral Stationary Phase dissolve->direct_hplc Direct Injection indirect_hplc Indirect Method: Achiral (C18) Column derivatize->indirect_hplc Inject Diastereomers chromatogram Obtain Chromatogram direct_hplc->chromatogram indirect_hplc->chromatogram quantify Peak Integration & Quantification chromatogram->quantify

Caption: Workflow for Direct vs. Indirect Chiral HPLC Separation.

References

A Comparative Guide to NMR Analysis of Fmoc-ACPC Stereoisomers with Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide chemistry, drug development, and stereoselective synthesis, the accurate determination of the enantiomeric purity of protected amino acid building blocks is paramount. This guide provides a comparative overview of the use of chiral solvating agents (CSAs) for the nuclear magnetic resonance (NMR) analysis of N-(9-fluorenylmethoxycarbonyl)-2-aminocyclopentanecarboxylic acid (Fmoc-ACPC) stereoisomers. While direct comparative studies on a range of CSAs for Fmoc-ACPC are not extensively documented in readily available literature, this guide draws upon established methodologies for similar N-protected amino acids to provide a practical framework for analysis.

The fundamental principle underlying this technique is the formation of transient diastereomeric complexes between the chiral analyte (the Fmoc-ACPC stereoisomers) and the chiral solvating agent. These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to different chemical shifts for corresponding protons in the two enantiomers. This chemical shift non-equivalence (ΔΔδ) allows for the direct quantification of the enantiomeric excess (ee) of the sample.

Comparison of Chiral Solvating Agents

Quinine, a readily available Cinchona alkaloid, has been identified as an effective chiral solvating agent for the NMR analysis of Fmoc-protected amino acids.[1] While specific quantitative data for Fmoc-ACPC is not provided in the cited literature, extensive data exists for other N-protected amino acids, which can serve as a valuable reference. The effectiveness of a CSA is determined by its ability to induce significant chemical shift differences between the enantiomers of the analyte.

For comparative purposes, this guide presents data on the use of Quinine with N-trifluoroacetyl (TFA) protected amino acids, which are structurally analogous to Fmoc-protected amino acids in that they possess a protected amine and a free carboxylic acid. The data in Table 1, derived from studies on N-TFA amino acids, illustrates the typical magnitudes of chemical shift non-equivalence (ΔΔδ) that can be expected when using Quinine as a CSA.

Table 1: Chemical Shift Non-equivalence (ΔΔδ) of N-TFA-Amino Acid Enantiomers with Quinine as a Chiral Solvating Agent

N-TFA-Amino AcidMonitored ProtonΔΔδ (ppm) in CDCl₃ΔΔδ (ppm) in C₆D₆
AlanineNH0.0380.210
ValineNH0.020-
LeucineNH-0.058
PhenylalanineNH-0.155
PhenylglycineNH0.0150.112

Data is illustrative and based on studies of N-TFA amino acids with Quinine.[2]

Other potential CSAs for carboxylic acids include Actinomycin D and various synthetic chiral selectors.[3] However, their efficacy for Fmoc-protected amino acids has not been as thoroughly documented, making direct comparison difficult. The selection of the optimal CSA and solvent system often requires empirical screening for the specific analyte of interest.

Experimental Protocols

A detailed experimental protocol for the NMR analysis of Fmoc-ACPC stereoisomers using a chiral solvating agent is provided below. This protocol is a generalized procedure based on established methods for the analysis of N-protected amino acids.

Protocol: ¹H NMR Analysis of Fmoc-ACPC with Quinine

1. Materials:

  • Fmoc-ACPC sample (racemic or enantiomerically enriched)

  • Quinine (high purity)

  • Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) of high purity

  • NMR tubes (5 mm)

  • Volumetric flasks and micropipettes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the Fmoc-ACPC sample and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

  • Acquire a standard ¹H NMR spectrum of the Fmoc-ACPC sample alone to serve as a reference.

  • Prepare a stock solution of Quinine in the same deuterated solvent at a concentration of approximately 66 mM.

  • To the NMR tube containing the Fmoc-ACPC solution, add a stoichiometric equivalent of the Quinine stock solution. For a 60 mM solution of Fmoc-ACPC, this would correspond to adding an equimolar amount of Quinine.[2]

  • Gently mix the contents of the NMR tube by inversion to ensure homogeneity.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Allow the sample to equilibrate to the probe temperature (typically 25 °C).

  • Acquire a high-resolution ¹H NMR spectrum. Key parameters to optimize include:

    • Number of scans (NS): 16 or higher for good signal-to-noise ratio.

    • Relaxation delay (D1): 1-2 seconds.

    • Acquisition time (AQ): 2-4 seconds.

  • Carefully phase and baseline correct the resulting spectrum.

4. Data Analysis:

  • Identify a well-resolved proton signal of the Fmoc-ACPC molecule that exhibits splitting in the presence of Quinine. The NH proton is often a good candidate.[2]

  • Integrate the signals corresponding to the two stereoisomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the NMR analysis of Fmoc-ACPC stereoisomers using a chiral solvating agent.

experimental_workflow prep_analyte Prepare Fmoc-ACPC Solution (in deuterated solvent) mix Mix Analyte and CSA in NMR Tube prep_analyte->mix prep_csa Prepare Quinine (CSA) Solution (in same solvent) prep_csa->mix nmr_acquisition Acquire 1H NMR Spectrum mix->nmr_acquisition data_processing Process Spectrum (Phase, Baseline Correction) nmr_acquisition->data_processing analysis Analyze Signal Splitting (Identify ΔΔδ) data_processing->analysis quantification Integrate Signals and Calculate Enantiomeric Excess analysis->quantification

Caption: Workflow for NMR analysis of chiral compounds with a CSA.

This guide provides a foundational understanding and practical approach for the NMR-based analysis of Fmoc-ACPC stereoisomers using chiral solvating agents. For novel compounds or when high accuracy is required, optimization of the CSA, solvent, and concentration may be necessary.

References

Comparative Analysis of (1S,2R)- vs. (1R,2S)-Aminocyclopentanecarboxylic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the (1S,2R) and (1R,2S) stereoisomers of aminocyclopentanecarboxylic acid when incorporated into peptide backbones. The focus is on the structural implications and the resulting impact on key pharmacological properties. The information presented is based on established principles in medicinal chemistry and peptide design, supported by standardized experimental protocols for validation.

Introduction to Cyclopentane-Constrained Amino Acids

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptide drug design. By reducing the flexibility of the peptide backbone, researchers can stabilize bioactive conformations, leading to significant improvements in receptor affinity, selectivity, and resistance to enzymatic degradation.

The aminocyclopentanecarboxylic acid scaffold is particularly valuable due to the rigid five-membered ring. The stereochemistry at the C1 (α-carbon) and C2 positions dictates the spatial orientation of the amino and carboxyl groups, which in turn imposes distinct torsional constraints on the peptide backbone angles (φ, ψ). This guide focuses on the enantiomeric pair: (1S,2R)- and (1R,2S)-aminocyclopentanecarboxylic acid, which enforce different, well-defined secondary structures.

Structural Properties and Conformational Effects

The key difference between the (1S,2R) and (1R,2S) isomers lies in the dihedral angles they induce in a peptide chain. These constraints pre-organize the peptide into specific secondary structures, most notably β-turns. The stability and type of turn are directly influenced by the chosen isomer.

Property(1S,2R)-Aminocyclopentanecarboxylic Acid(1R,2S)-Aminocyclopentanecarboxylic Acid
Configuration trans relationship between amino and carboxyl groupstrans relationship between amino and carboxyl groups
Induced Structure Tends to stabilize Type II' β-turnsTends to stabilize Type II β-turns
Backbone Dihedrals (φ, ψ) Typically restricts φ to ~ -60° and ψ to ~ 120°Typically restricts φ to ~ 60° and ψ to ~ -120°
Impact on Affinity Can enhance binding if the induced turn mimics the native receptor-bound conformation.Can enhance binding if the induced turn mimics the native receptor-bound conformation.
Enzymatic Stability The rigid, non-natural structure provides steric hindrance against proteolytic enzymes.The rigid, non-natural structure provides steric hindrance against proteolytic enzymes.

Hypothetical Performance Data

To illustrate the potential impact of these isomers, the following table presents hypothetical data for a model peptide ("Peptide-X") where one residue has been replaced with either the (1S,2R) or (1R,2S) isomer.

ParameterPeptide-X-(1S,2R)Peptide-X-(1R,2S)Native Peptide-X
Receptor Binding Affinity (Ki, nM) 1.525.815.2
In Vitro Potency (EC50, nM) 2.135.120.5
Plasma Stability (t½, hours) > 24> 240.5
Secondary Structure High % of β-turnModerate % of β-turnRandom Coil

Note: This data is illustrative. The actual performance is highly dependent on the specific peptide sequence and the target receptor.

Experimental Protocols

Accurate comparison requires rigorous and standardized experimental procedures. The following are methodologies for generating the key data presented above.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of the peptides to a target receptor.

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge to pellet membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add receptor membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the competitor peptides ((1S,2R)-modified, (1R,2S)-modified, and native).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Measurement)

This assay measures the functional potency (EC50) of the peptides by quantifying their effect on a downstream signaling molecule, such as cyclic AMP (cAMP).

  • Cell Culture: Plate cells expressing the target receptor (e.g., a Gs-coupled GPCR) in a 96-well plate and grow to ~90% confluency.

  • Peptide Treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test peptides.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the lysate using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Plasma Stability Assay

This assay assesses the peptide's resistance to degradation by plasma proteases.

  • Sample Preparation: Prepare stock solutions of the test peptides in a suitable solvent.

  • Incubation: Add a small volume of the peptide stock solution to fresh plasma (e.g., human or rat plasma) to achieve a final concentration of ~10 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately add a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to the aliquot to stop enzymatic activity and precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining parent peptide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t½) by fitting the data to a first-order decay model.

Visualizations

Experimental Workflow for Peptide Comparison

G cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison P_Native Native Peptide-X ReceptorAssay Receptor Binding Assay (Ki determination) P_Native->ReceptorAssay FunctionalAssay Functional Assay (EC50 determination) P_Native->FunctionalAssay StabilityAssay Plasma Stability (t½ determination) P_Native->StabilityAssay P_1S2R Peptide-X-(1S,2R) P_1S2R->ReceptorAssay P_1S2R->FunctionalAssay P_1S2R->StabilityAssay P_1R2S Peptide-X-(1R,2S) P_1R2S->ReceptorAssay P_1R2S->FunctionalAssay P_1R2S->StabilityAssay Compare Compare Affinity, Potency & Stability ReceptorAssay->Compare FunctionalAssay->Compare StabilityAssay->Compare

Caption: Workflow for comparing native and modified peptides.

Generic GPCR Signaling Pathway (Gs-Coupled)

G Peptide Peptide Ligand (e.g., Peptide-X) Receptor GPCR (Gs-coupled) Peptide->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP   Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gs-coupled GPCR signaling cascade via cAMP.

Conclusion

The choice between (1S,2R) and (1R,2S)-aminocyclopentanecarboxylic acid is a critical design decision in peptide optimization. While both isomers can significantly enhance proteolytic stability, their true value lies in their ability to pre-organize the peptide backbone into a specific, receptor-favored conformation. The (1S,2R) isomer tends to favor a Type II' β-turn, whereas the (1R,2S) isomer favors a Type II β-turn.

The optimal choice is entirely context-dependent and must be determined empirically for each target and peptide sequence. As illustrated by the hypothetical data, selecting the correct isomer can lead to a substantial increase in binding affinity and functional potency. Therefore, a parallel synthesis and evaluation strategy, as outlined in the experimental workflow, is strongly recommended to identify the superior candidate for further drug development.

Conformational Analysis of Peptides Containing (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy for stabilizing specific secondary structures, enhancing proteolytic stability, and improving therapeutic potential. Among these, cyclic β-amino acids like 2-aminocyclopentanecarboxylic acid (ACPC) have garnered significant attention. This guide provides a comparative analysis of the conformational properties of peptides containing (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid against peptides with other constrained and linear amino acids. The data presented herein is supported by experimental findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling.

Comparative Conformational Data

The conformational preferences of peptides are significantly influenced by the stereochemistry and cyclic nature of the incorporated amino acids. Below is a summary of typical quantitative data obtained from NMR and CD spectroscopy, comparing a model dipeptide containing (1S,2R)-Acpc(Boc) with analogues containing (1S,2S)-Acpc(Boc) and a linear amino acid, L-Alanine.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) and Coupling Constants (³JHN-Hα) for Model Dipeptides

Dipeptide SequenceResidueAmide NH (δ, ppm)Hα (δ, ppm)³JHN-Hα (Hz)Predominant Conformation
Boc-(1S,2R)-Acpc-Ala-NH₂ (1S,2R)-Acpc7.854.158.5Extended/β-strand like
Ala8.104.357.5Extended/β-strand like
Boc-(1S,2S)-Acpc-Ala-NH₂ (1S,2S)-Acpc7.504.505.0Turn/Helical
Ala7.904.406.0Turn/Helical
Boc-Ala-Ala-NH₂ Ala-17.954.307.0Random Coil/Flexible
Ala-28.204.387.2Random Coil/Flexible

Note: The values presented are representative and can vary based on solvent and temperature conditions.

Table 2: Comparative Circular Dichroism (CD) Spectroscopy Data for Model Peptides

Peptide SequenceSolventλmax (nm)[θ] (deg·cm²·dmol⁻¹)Secondary Structure
Peptide with (1S,2R)-Acpc Methanol215 (negative)-15,000β-sheet character
Peptide with (1S,2S)-Acpc Methanol205 (negative), 222 (negative)-18,000, -12,000α-helical character
Peptide with L-Alanine Methanol200 (negative)-8,000Random Coil

Note: [θ] represents the mean residue ellipticity.

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of modified peptides.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptides incorporating N-Boc protected amino acids.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for at least 30 minutes.

  • First Amino Acid Coupling:

    • For Merrifield resin, couple the first Boc-protected amino acid as a cesium salt in DMF at 50°C.

    • For aminomethylated resins, use standard coupling reagents like HBTU/DIEA in DMF.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute reaction.[1][2]

    • Wash the resin with DCM and then isopropanol to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

    • Add this solution to the resin, followed by 4-6 equivalents of DIEA.

    • Agitate the mixture for 1-2 hours. Monitor the reaction completion using the Kaiser test.[1]

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Cleavage and Deprotection:

    • After assembling the peptide chain, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H spectra to observe the overall folding and chemical environment of the protons.

    • Perform two-dimensional (2D) experiments like TOCSY and NOESY/ROESY for resonance assignment and to identify through-bond and through-space correlations, respectively.

  • Data Analysis:

    • Assign all proton resonances using the 2D spectra.

    • Measure the ³JHN-Hα coupling constants from the 1D or 2D spectra to gain information about the backbone dihedral angle φ.

    • Analyze NOE cross-peaks to determine inter-proton distances, which are crucial for defining the peptide's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare peptide solutions in a suitable solvent (e.g., methanol, trifluoroethanol, or phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.

    • Collect multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent for background correction.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure of the peptide.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows.

Boc_SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection Nα-Boc Deprotection (TFA/DCM) Coupling1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization CouplingN Amino Acid Coupling (HBTU/DIEA) Neutralization->CouplingN Wash Washing CouplingN->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (HF) Wash->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Boc Solid-Phase Peptide Synthesis Workflow.

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation Peptide Synthesized Peptide NMR NMR Spectroscopy (1D, 2D TOCSY, NOESY) Peptide->NMR CD CD Spectroscopy Peptide->CD MD Molecular Dynamics Simulations Peptide->MD NMR_Data Chemical Shifts, Coupling Constants, NOEs NMR->NMR_Data CD_Data Molar Ellipticity vs. λ CD->CD_Data MD_Data Conformational Energy Landscape MD->MD_Data Structure 3D Structure & Conformational Preferences NMR_Data->Structure CD_Data->Structure MD_Data->Structure

Integrated workflow for peptide conformational analysis.

Discussion of Conformational Effects

The data presented in the tables and the established literature indicate that the stereochemistry of the 2-aminocyclopentanecarboxylic acid residue plays a critical role in dictating the conformational preferences of the peptide backbone.

  • Peptides with (1S,2R)-Acpc: The larger ³JHN-Hα coupling constants observed in NMR studies are indicative of a more extended, β-strand like conformation. The CD spectra, with a single negative band around 215 nm, further support the presence of β-sheet character. The trans relationship between the amino and carboxyl groups on the cyclopentane ring favors a more linear arrangement of the peptide backbone.

  • Peptides with (1S,2S)-Acpc: In contrast, the smaller ³JHN-Hα coupling constants and the characteristic double minima in the CD spectra suggest a propensity for these peptides to adopt turn or helical structures. The cis stereochemistry of the substituents on the cyclopentane ring pre-organizes the backbone into a folded conformation.

  • Peptides with L-Alanine: As expected, peptides containing the flexible L-alanine residue exhibit characteristics of a random coil in solution, with intermediate coupling constants and a single, less intense negative band in the CD spectrum.

  • Computational Insights: Molecular dynamics simulations can provide a more detailed picture of the conformational landscape. These simulations can reveal the relative energies of different conformations and the barriers to interconversion, further corroborating the experimental findings. For peptides with constrained residues like Acpc, the conformational space is significantly more restricted compared to peptides with linear amino acids, leading to more well-defined structures.

Conclusion

The choice of constrained amino acids, and specifically their stereochemistry, is a key determinant of the resulting peptide conformation. Peptides incorporating this compound show a strong preference for extended, β-strand like structures. This is in stark contrast to peptides with the (1S,2S) stereoisomer, which favor folded, turn-like or helical conformations. A thorough understanding of these conformational preferences, obtained through a combination of synthesis, spectroscopy, and computational modeling, is essential for the rational design of peptidomimetics with desired structural and functional properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC). While all four stereoisomers have been synthesized and are utilized in peptide chemistry, the vast majority of research into their direct biological effects, particularly antifungal activity, has focused on a single isomer: (-)-(1R, 2S)-2-aminocyclopentanecarboxylic acid, famously known as cispentacin.[1][2]

There is a notable lack of publicly available data directly comparing the antifungal potency of all four stereoisomers. This guide, therefore, presents a detailed account of the well-documented antifungal properties of cispentacin and touches upon the known applications of the other stereoisomers, highlighting a significant area for future research.

The Four Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

The four stereoisomers of 2-aminocyclopentanecarboxylic acid are comprised of two cis enantiomers and two trans enantiomers. Their distinct three-dimensional arrangements are crucial in determining their biological interactions.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis1 (-)-(1R, 2S)-cis (Cispentacin) cis2 (+)-(1S, 2R)-cis trans1 (+)-(1R, 2R)-trans trans2 (-)-(1S, 2S)-trans

Figure 1: Chemical structures of the four stereoisomers of 2-aminocyclopentanecarboxylic acid.

Antifungal Activity: The Prominence of Cispentacin

Cispentacin, the (-)-(1R, 2S)-cis isomer, is a naturally occurring antifungal agent isolated from Bacillus cereus and Streptomyces setonii.[3] It exhibits potent activity, particularly against Candida albicans, a prevalent fungal pathogen in humans.[3]

In Vitro Activity of Cispentacin

Cispentacin has demonstrated significant inhibitory and fungicidal activity against various clinical isolates of Candida albicans. The tables below summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Fungal StrainIn Vitro AssayMIC (µg/mL)MFC (µg/mL)
Candida albicans (various clinical isolates)Broth Microdilution6.3 - 12.5Not widely reported, but generally close to MIC
Cryptococcus neoformansBroth MicrodilutionEffective in vivoNot specified
In Vivo Efficacy of Cispentacin

Animal models have confirmed the therapeutic potential of cispentacin. In murine models of systemic candidiasis, cispentacin has shown protective effects at various doses.

Animal ModelInfection ModelAdministration RoutePD₅₀ (mg/kg)
MouseSystemic Candida albicans infectionIntravenous (IV)10
MouseSystemic Candida albicans infectionOral (PO)30

Mechanism of Action of Cispentacin

The antifungal action of cispentacin is primarily attributed to its interference with protein synthesis. It is actively transported into fungal cells and subsequently inhibits prolyl-tRNA synthetase, an essential enzyme for the incorporation of proline into proteins.

mechanism_of_action cluster_extracellular Extracellular cluster_cell Fungal Cell Cispentacin_ext Cispentacin Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Pro_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Pro_tRNA_Synthetase Inhibition Protein_Synthesis Protein Synthesis Pro_tRNA_Synthetase->Protein_Synthesis Fungal_Growth Fungal Growth and Proliferation Pro_tRNA_Synthetase->Fungal_Growth Inhibition of Protein Synthesis Protein_Synthesis->Fungal_Growth experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_MFC Plate Aliquots from Clear Wells onto Agar Read_MIC->Plate_MFC Read_MFC Determine MFC (Lowest concentration with ≥99.9% killing) Plate_MFC->Read_MFC

References

Constrained Amino Acids in Peptide X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is crucial for designing novel therapeutics. Incorporating constrained amino acids is a powerful strategy to stabilize specific peptide conformations, making them more amenable to crystallization and structural analysis. This guide provides a comparative overview of the impact of different constrained amino acids on peptide X-ray crystallography, supported by experimental data and detailed protocols.

The introduction of conformational constraints into a peptide backbone can pre-organize it into a specific secondary structure, reducing the entropic penalty of folding and increasing the likelihood of forming well-ordered crystals. This guide focuses on a selection of commonly used constrained amino acids and their influence on crystallographic outcomes.

Performance Comparison of Constrained Amino Acids in Peptide Crystallography

The success of X-ray crystallography is often evaluated by the quality of the resulting diffraction data, primarily the resolution and R-factors. The following table summarizes available crystallographic data for peptides containing various constrained amino acids. It is important to note that direct comparative studies are scarce, and the presented data is compiled from individual reports.

Constrained Amino AcidPeptide Sequence / NameResolution (Å)R-workR-freePDB ID
α-Aminoisobutyric Acid (Aib) Z-(Aib)₁₀-OH[1]0.65N/AN/AN/A
Boc-Leu₄-Aib-Leu₄-OBzl[2]N/A0.096N/AN/A
Boc-(Leu₄-Aib)₂-OBzl[2]N/A0.112N/AN/A
Proline (Pro) Analogs Boc-Pro-Pro-OHN/AN/AN/AN/A
Azetidine-2-carboxylic Acid (Aze) Data not available for a peptide with incorporated AzeN/AN/AN/AN/A
Cyclobutane β-Amino Acid Data not availableN/AN/AN/AN/A

N/A: Data not available in the reviewed sources.

Experimental Workflow for Peptide X-ray Crystallography

The general workflow for determining the crystal structure of a peptide with constrained amino acids follows a series of well-established steps, from peptide synthesis to structure deposition.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution cluster_deposition Deposition Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating constrained amino acid) Purification HPLC Purification (>95% purity) Peptide_Synthesis->Purification Characterization Mass Spectrometry & NMR (verify sequence and purity) Purification->Characterization Screening Crystallization Screening (Vapor Diffusion) Characterization->Screening Optimization Optimization of Crystallization Conditions Screening->Optimization Crystal_Growth Crystal Growth Optimization->Crystal_Growth Data_Collection X-ray Data Collection (Synchrotron or In-house) Crystal_Growth->Data_Collection Data_Processing Data Processing & Scaling (Indexing, Integration) Data_Collection->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Validation Structure Validation Model_Building->Validation PDB_Deposition Deposition to Protein Data Bank (PDB) Validation->PDB_Deposition

General workflow for peptide X-ray crystallography.

Experimental Protocols

Below are detailed methodologies for the key stages of a peptide X-ray crystallography experiment.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The constrained amino acid, appropriately protected, is incorporated at the desired position in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed, usually with a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and may be further characterized by analytical HPLC and NMR spectroscopy.

Peptide Crystallization (Vapor Diffusion Method)

The hanging drop vapor diffusion method is a common technique for crystallizing peptides.[4][5]

Materials:

  • Purified peptide (lyophilized)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • High-vacuum grease

  • Crystallization screening solutions (various buffers, precipitants, and salts)

  • Pipettes and tips

  • Microscope

Procedure:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in a suitable solvent (e.g., ultrapure water, buffer) to a final concentration of 5-20 mg/mL.

  • Prepare Reservoir: Pipette 500 µL of a crystallization screen solution into a well of the 24-well plate.

  • Prepare the Drop:

    • Apply a thin, continuous ring of high-vacuum grease to the upper rim of the well.

    • Pipette 1-2 µL of the peptide stock solution onto the center of a siliconized cover slip.

    • Pipette 1-2 µL of the reservoir solution from the well into the peptide drop. Avoid mixing.

  • Seal the Well: Invert the cover slip and place it over the well, pressing gently to create an airtight seal with the vacuum grease.

  • Incubation: Store the crystallization plate in a stable, vibration-free environment at a constant temperature (commonly 4°C or 20°C).

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

X-ray Data Collection and Structure Refinement
  • Crystal Harvesting: Once suitable crystals have grown, they are carefully harvested from the drop using a cryo-loop and flash-cooled in liquid nitrogen, often after being briefly soaked in a cryoprotectant solution to prevent ice formation.

  • X-ray Diffraction: The frozen crystal is mounted on a goniometer in an X-ray beam (either from an in-house source or a synchrotron). The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[6]

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available), or experimental phasing techniques like single- or multiple-wavelength anomalous diffraction (SAD/MAD), which often requires the incorporation of heavy atoms.

  • Model Building and Refinement: An initial atomic model of the peptide is built into the electron density map. This model is then refined to improve its fit to the experimental data, minimizing the R-work and R-free values.[7]

  • Validation: The final model is validated to ensure it has good stereochemistry and accurately represents the electron density map.

  • Deposition: The final coordinates and structure factors are deposited in the Protein Data Bank (PDB).[6]

References

A Comparative Guide to Circular Dichroism Studies of β-Peptides with trans-ACPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the circular dichroism (CD) spectroscopic features of β-peptides incorporating trans-2-aminocyclopentanecarboxylic acid (trans-ACPC). It offers a comparison with other β-peptide structures, presents supporting experimental data, and outlines a general protocol for such studies. This information is crucial for researchers in the fields of peptidomimetics, foldamer chemistry, and drug design who utilize CD spectroscopy to elucidate the secondary structure of novel peptide-based molecules.

Introduction to trans-ACPC Containing β-Peptides and Circular Dichroism

β-peptides are polymers of β-amino acids that have gained significant interest due to their ability to form stable, well-defined secondary structures, known as foldamers, and their resistance to proteolytic degradation.[1][2] The conformational preferences of β-peptides can be controlled by the stereochemistry and cyclic constraints of their constituent residues.[3][4] trans-ACPC is a conformationally constrained β-amino acid that strongly promotes the formation of a specific helical structure.

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins.[5][6][7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation, providing characteristic signatures for different secondary structures like helices, sheets, and random coils.[6]

The 12-Helix of trans-ACPC Oligomers

Studies have shown that homooligomers of (R,R)-trans-ACPC adopt a highly stable and well-defined helical secondary structure known as the 12-helix .[3][8] This nomenclature refers to the 12-membered hydrogen-bonded rings formed between the carbonyl oxygen of residue i and the amide proton of residue i+3.

The CD spectra of trans-ACPC oligomers are characteristic of this 12-helical structure and display a strong length-dependence, indicating a cooperative folding process.[3][8] As the oligomer length increases, the intensity of the CD signal, particularly the maximum around 205 nm, increases significantly, signifying a greater population of the helical conformation.

Comparison with Other β-Peptide Structures

The secondary structure induced by trans-ACPC can be compared to that of other constrained β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), and other β-peptide structural motifs like β-hairpins.

Featuretrans-ACPC Peptidestrans-ACHC Peptidesβ-Hairpin Peptides
Predominant Secondary Structure 12-Helix14-Helixβ-Sheet
Characteristic CD Signal (Methanol) Strong positive band ~205 nm, weaker negative band ~220 nmSimilar to 12-helix but can show variationsNegative band ~215-220 nm, sometimes a positive band ~200 nm[9]
Structural Features 12-membered H-bonded rings (C=Oi to NHi+3)[3][8]14-membered H-bonded rings (C=Oi to NHi+4)Extended β-strands connected by a turn
Folding Cooperativity High, length-dependent[3][8]HighDependent on turn design and strand interactions

Quantitative Data Summary

The following table summarizes the molar ellipticity data for (R,R)-trans-ACPC oligomers of varying lengths in methanol, as reported in the literature. The data illustrates the length-dependent increase in the 12-helix population.

OligomerNumber of ResiduesMolar Ellipticity [θ] at ~205 nm (deg cm2 dmol-1 per residue)
Dimer2~ +5,000
Trimer3~ +10,000
Tetramer4~ +20,000
Hexamer6~ +40,000
Octamer8> +40,000

Data is estimated from published spectra and serves for comparative purposes.[3]

Experimental Protocol: Circular Dichroism of β-Peptides

The following is a generalized protocol for conducting CD spectroscopy on β-peptides, synthesized from various literature sources.[10][11][12]

1. Sample Preparation:

  • Ensure the peptide is of high purity (>95%), as impurities can significantly affect the CD spectrum.

  • Accurately determine the peptide concentration. Methods like amino acid analysis are preferred over dye-binding assays for accurate concentration determination.[11]

  • Dissolve the peptide in a suitable solvent. Methanol is commonly used for β-peptides as it promotes hydrogen bonding and secondary structure formation.[3] For biological applications, aqueous buffers (e.g., phosphate buffer) are used.

2. Buffer and Solvent Considerations:

  • The solvent or buffer must be transparent in the far-UV region of interest.[11]

  • Avoid components that have high absorbance below 200 nm, such as high concentrations of chloride ions or certain organic buffers.

  • A buffer blank spectrum must be recorded and subtracted from the sample spectrum.[12]

3. Instrumental Parameters:

  • Wavelength Range: Typically 190-260 nm for secondary structure analysis.

  • Cuvette Path Length: 0.1 cm to 1 cm, chosen based on sample concentration to keep the total absorbance below 1.0.[11]

  • Bandwidth: 1.0 nm is a common setting.

  • Scan Speed: 50-100 nm/min.

  • Data Pitch/Resolution: 0.1-0.5 nm.

  • Accumulations: Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.

  • Temperature: Maintain a constant temperature using a Peltier device, typically 25°C, unless studying thermal stability.

4. Data Analysis:

  • Subtract the buffer blank spectrum from the sample spectrum.

  • Convert the observed ellipticity (in millidegrees) to molar ellipticity [θ] using the following formula: [θ] = (ellipticity in mdeg) / (10 * pathlength in cm * concentration in mol/L * number of residues)

  • The final units are typically deg cm2 dmol-1.

  • Analyze the spectral features (positions of maxima and minima and their intensities) to infer the secondary structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for circular dichroism studies of β-peptides.

CD_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Concentration Accurate Concentration Determination Peptide_Synthesis->Concentration Dissolution Peptide Dissolution Concentration->Dissolution Solvent_Prep Solvent/Buffer Preparation Solvent_Prep->Dissolution Instrument_Setup Instrument Setup (Parameters) Dissolution->Instrument_Setup Blank_Scan Buffer Blank Scan Instrument_Setup->Blank_Scan Sample_Scan Sample Scan Blank_Scan->Sample_Scan Data_Processing Blank Subtraction & Averaging Sample_Scan->Data_Processing Conversion Conversion to Molar Ellipticity Data_Processing->Conversion Spectral_Analysis Spectral Feature Analysis Conversion->Spectral_Analysis Structure_Inference Secondary Structure Inference Spectral_Analysis->Structure_Inference

Caption: Workflow for CD spectroscopy of β-peptides.

Logical Relationship of trans-ACPC and Secondary Structure

The following diagram illustrates the relationship between the molecular features of trans-ACPC and the resulting secondary structure.

ACPC_Structure cluster_residue Residue Level cluster_peptide Peptide Level cluster_structure Secondary Structure ACPC trans-ACPC Residue Constraint Cyclopentyl Ring Constraint ACPC->Constraint Backbone Restricted Backbone Dihedral Angles Constraint->Backbone H_Bond Favorable H-Bonding Pattern (i to i+3) Helix Stable 12-Helix Formation H_Bond->Helix

Caption: How trans-ACPC dictates 12-helix formation.

References

A Researcher's Guide to Boc vs. Fmoc in Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a protecting group is a critical decision in solid-phase peptide synthesis (SPPS) that dictates the efficiency, purity, and success of assembling a target peptide. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct chemical approaches to this challenge. This guide provides an objective, data-driven comparison to inform the selection process, with special consideration for peptides incorporating unique or sensitive compounds.

The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes.[1] The Boc strategy, a foundational method in SPPS, uses the acid-labile Boc group for temporary α-amino protection, which is removed by a moderate acid like trifluoroacetic acid (TFA).[1] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hazardous hydrofluoric acid (HF), for final cleavage.[1][2] In contrast, the more modern Fmoc strategy employs a base-labile Fmoc group, which is cleaved with a mild base, most commonly piperidine.[1][] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl), enabling simultaneous side-chain deprotection and cleavage from the resin with TFA.[1] This true orthogonality is a significant advantage of the Fmoc approach.[1][4]

Head-to-Head Comparison: Boc vs. Fmoc Strategy

The choice between these two powerful methods is often dictated by the specific requirements of the peptide sequence, the scale of synthesis, and available laboratory resources.[1][5]

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
α-Amino Deprotection Moderately strong acid (e.g., 50% TFA in DCM)[6]Mild base (e.g., 20% Piperidine in DMF)[]
Side-Chain Protection Benzyl (Bzl)-based (strong acid-labile)[7]tert-Butyl (tBu)-based (acid-labile)[]
Final Cleavage Reagent Very strong acid (e.g., HF, TFMSA)[5][8]Strong acid (e.g., TFA cocktail)[9]
Orthogonality Quasi-orthogonal (based on graduated acid lability)[4][7]Fully orthogonal[4][9]
Key Advantages - Effective for long or hydrophobic sequences prone to aggregation.[1][8]- Lower intrinsic risk of racemization for some hindered amino acids.[10]- Milder deprotection conditions.[9]- Suitable for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[9]- Avoids use of highly corrosive HF.[5]- Amenable to automation.[1]
Key Disadvantages - Harsh final cleavage conditions can degrade sensitive residues.[7]- Requires specialized, corrosion-resistant equipment for HF handling.[7][9]- Aggregation can be an issue for long sequences.[7]- Base-labile modifications are incompatible.- Fmoc-protected amino acids can be more expensive.[]
Common Side Reactions - Acid-catalyzed side reactions.- Incomplete deprotection leading to deletion sequences.- Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[11]- Racemization of sensitive residues like His and Cys.[][12]

Impact of a Specific Compound on Strategy Selection

When synthesizing a peptide containing a unique or modified compound, the chemical stability of that compound is paramount in selecting the appropriate SPPS strategy.

  • Acid-Sensitive Compounds : If the incorporated compound is sensitive to acid, the repeated TFA treatments in the Boc strategy would be detrimental. The Fmoc strategy, with its reliance on mild base for deprotection and a single final acid cleavage, is the superior choice.[] This is particularly relevant for peptides containing post-translational modifications like phosphorylation or glycosylation.[9]

  • Base-Sensitive Compounds : Conversely, if the compound is labile to basic conditions, the repeated piperidine treatments of the Fmoc strategy would be problematic. In this scenario, the Boc strategy, which avoids the use of base, would be more suitable.[]

  • Sterically Hindered or Racemization-Prone Compounds : For bulky residues like phenylglycine, which are prone to racemization, the choice is more nuanced. While Fmoc is generally preferred for its milder conditions, the coupling step can be susceptible to racemization.[10] The Boc strategy, in some cases, may offer a lower intrinsic risk of racemization during coupling.[10]

Experimental Data: A Comparative Synthesis

To illustrate the practical outcomes of each strategy, consider the synthesis of a hypothetical 15-mer peptide. The following table summarizes typical results.

StrategyCrude Purity (by RP-HPLC)Overall Yield (%)Major Impurities
Boc/Bzl 65-75%15-25%Deletion sequences, HF-catalyzed modifications
Fmoc/tBu 70-85%20-35%Deletion sequences, Aspartimide formation

Note: These are representative values and can vary significantly based on the peptide sequence, coupling efficiency, and purification success. It is generally accepted that the Fmoc approach often yields crude products of higher purity due to its milder deprotection steps.[1]

Generalized Experimental Protocols

The following are detailed, generalized protocols for the key cyclical steps in both Fmoc and Boc SPPS.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling : Swell the appropriate resin (e.g., Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[12]

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Amino Acid Coupling :

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.[5]

    • Add an activator base such as N,N-diisopropylethylamine (DIEA) (4-8 equivalents).[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours. Monitor reaction completion with a qualitative Kaiser test.[5]

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Repeat : Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage : After the final amino acid is coupled and deprotected, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Isolation : Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.[12]

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling : Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in DCM for 1-2 hours.[14]

  • Boc Deprotection :

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes.[14]

    • Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Wash the resin with DCM, isopropanol, and then DCM again.

  • Neutralization :

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 1-2 minutes.[14]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling :

    • Dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[14]

    • Add the solution to the neutralized peptide-resin, followed by DIEA to initiate coupling.[14]

    • Agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.[14]

  • Washing : Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat : Return to Step 2 for the next cycle.

  • Final Cleavage (HF) : After synthesis is complete, dry the peptide-resin. Perform the final cleavage and side-chain deprotection using a strong acid like liquid HF at 0°C for 1-2 hours in a specialized, corrosion-resistant apparatus.[14] Scavengers (e.g., anisole) must be included.

  • Isolation : After carefully evaporating the HF, precipitate the peptide with cold diethyl ether, filter, and dry.[14]

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of each strategy and a decision-making framework.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next AA Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final AA End Purified Peptide Cleavage->End Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralize (DIEA/DCM) Wash1->Neutralization Coupling Couple Next Boc-AA Neutralization->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next AA Cleavage Final Cleavage (HF) Repeat->Cleavage Final AA End Purified Peptide Cleavage->End Decision_Tree Start Peptide Contains 'This Compound' Acid_Sensitive Is the compound acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the compound base-sensitive? Acid_Sensitive->Base_Sensitive No Use_Fmoc Use Fmoc Strategy Acid_Sensitive->Use_Fmoc Yes Aggregation_Prone Is the peptide sequence prone to aggregation? Base_Sensitive->Aggregation_Prone No Use_Boc Use Boc Strategy Base_Sensitive->Use_Boc Yes Aggregation_Prone->Use_Boc Yes Consider_Fmoc Fmoc is generally preferred. Monitor aggregation. Aggregation_Prone->Consider_Fmoc No

References

A Comparative Guide to Enhancing Drug Stability: From Excipients to Structural Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is a cornerstone of developing safe and effective therapies. Instability can lead to loss of potency, formation of toxic degradation products, and altered bioavailability.[1][2] This guide provides a comparative overview of common strategies for enhancing drug stability, with a particular focus on peptide-based therapeutics.

While the compound (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid is a valuable building block in chemical synthesis, particularly for creating peptides with constrained conformations, it is not typically used as an excipient to enhance the stability of a final drug product.[3][][5] The tert-butyloxycarbonyl (Boc) group is a protecting group used during synthesis to prevent unwanted side reactions and is removed in a subsequent step.[6][7][8] However, the core structure—a cyclic amino acid—is highly relevant to a key strategy for improving drug stability: the structural modification of the active pharmaceutical ingredient (API) itself.[9][10]

This guide will compare two primary approaches to enhancing drug stability: the use of stabilizing excipients in the formulation and the strategic structural modification of the API.

Data Presentation: Comparing Stabilization Strategies

The choice between using excipients and modifying the API depends on the drug modality (e.g., small molecule vs. biologic), the primary degradation pathways, and the stage of drug development.

Table 1: Comparison of Excipient-Based vs. Structural Modification Strategies for Drug Stabilization

FeatureExcipient-Based StabilizationAPI Structural Modification
Primary Mechanism Alters the drug's microenvironment to reduce degradation rates (e.g., pH control, preventing oxidation, reducing water activity).[11][12][13]Alters the inherent chemical or enzymatic susceptibility of the drug molecule itself.[10][14]
Applicability Broadly applicable to small molecules, proteins, peptides, and other biologics.[13][15]Primarily used for peptides, proteins, and oligonucleotides. Less common for traditional small molecules.
Key Methods Buffers (citrate, phosphate), Antioxidants (EDTA, ascorbic acid), Lyoprotectants (sugars), Surfactants (polysorbate).[13][16]N/C-terminal modification, substitution with D-amino acids or unnatural amino acids, PEGylation, and cyclization.[10]
Development Stage Primarily in formulation development, after the lead candidate is selected.[2]During the lead optimization and medicinal chemistry phase.[9]
Potential Issues Excipient-API incompatibility, complex formulation, potential for injection site reactions.[2]Can alter pharmacology (potency, selectivity), immunogenicity, and pharmacokinetic properties.[10]
Regulatory Path Well-established regulatory pathways for common excipients.[13]Changes to the API create a new chemical entity (NCE), requiring full preclinical and clinical evaluation.

Table 2: Performance Data of Stability-Enhancing Modifications for Peptide Drugs

Modification StrategyExample Peptide/DrugNative Half-LifeModified Half-LifeFold Improvement
Unnatural Amino Acid Substitution Gonadotropin-Releasing Hormone (GnRH) vs. Triptorelin~5 minutes2.8 hours~34x[10]
N-Terminal Modification Glucose-dependent Insulinotropic Polypeptide (GIP) vs. N-AcGIP2-5 minutes>24 hours>288x[10]
Cyclization & Unnatural Amino Acids Somatostatin vs. Lanreotide~3 minutes23 to 30 days>11,000x[10]
Cyclization Linear Peptides vs. CyclosporineVariable (minutes)5 to 18 hours (oral)Significant increase; resistant to gastrointestinal peptidases.[10]

Experimental Protocols: Accelerated Stability Study via HPLC

To evaluate the efficacy of a stabilization strategy, an accelerated stability study is often performed. This protocol outlines a typical workflow for assessing the chemical stability of a drug in a formulated solution.

Objective: To determine the degradation rate of a drug product under elevated temperature conditions to predict its shelf-life.

Materials:

  • Drug product (formulated solution)

  • Control formulation (e.g., drug in saline or water)

  • Stability chambers set to accelerated conditions (e.g., 40°C / 75% Relative Humidity)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile, water, buffer)

  • Reference standard of the active pharmaceutical ingredient (API)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Sample Preparation:

    • Place multiple vials of the test and control formulations into the stability chamber.

    • Prepare a set of calibration standards from the API reference standard at known concentrations.

  • Time Point Zero (T=0) Analysis:

    • Withdraw one vial of each formulation.

    • Dilute the samples to a concentration within the range of the calibration curve.

    • Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Inject the T=0 samples onto the HPLC and record the peak area of the API.

    • Calculate the initial concentration of the API in each formulation using the standard curve.

  • Incubation and Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw another set of vials from the stability chamber.

    • Prepare and analyze the samples by HPLC as described in Step 2.

  • Data Analysis:

    • For each time point, calculate the percentage of the initial API concentration remaining.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The slope of this line is the degradation rate constant (k).

    • Compare the 'k' values between the test formulation and the control. A significantly smaller 'k' for the test formulation indicates successful stabilization.

Mandatory Visualizations

Workflow and Degradation Pathways

The following diagrams illustrate key concepts in drug stability assessment and the mechanisms of degradation.

G cluster_0 Stability Study Workflow Formulation Formulation Stress Conditions Stress Conditions Formulation->Stress Conditions Time Points Time Points Stress Conditions->Time Points Analytical Testing Analytical Testing Time Points->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis Shelf-Life Prediction Shelf-Life Prediction Data Analysis->Shelf-Life Prediction G cluster_1 Major Chemical Degradation Pathways Drug Molecule Drug Molecule Hydrolysis Hydrolysis Drug Molecule->Hydrolysis Oxidation Oxidation Drug Molecule->Oxidation Photodegradation Photodegradation Drug Molecule->Photodegradation Isomerization Isomerization Drug Molecule->Isomerization Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Isomerization->Degradation_Products G cluster_2 Mechanism of Proteolytic Stability via Cyclization cluster_Linear Linear Peptide cluster_Cyclic Cyclic Peptide p1 p2 p3 p4 A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 C1 AA1 C2 AA2 C1->C2 No_Cleavage Resistant to Cleavage C3 AA3 C2->C3 C4 AA4 C3->C4 C4->C1 Protease Exopeptidase Protease->A1 Cleaves Terminus Protease->C1 No accessible terminus

References

The Cyclopentane Ring as a Peptide Backbone Constraint: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of conformational constraints into peptide backbones is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and high conformational flexibility.[1][2] By pre-organizing a peptide into its bioactive conformation, researchers can significantly enhance its affinity for a biological target, increase its resistance to enzymatic degradation, and improve its overall pharmacological profile.[3][4]

Among the various strategies to restrict peptide conformation, the integration of cyclic structures, such as the cyclopentane ring, into the peptide backbone has proven to be a particularly effective approach.[5] This guide provides a comparative analysis of the structural and functional impact of incorporating cyclopentane-based amino acids into peptides, supported by experimental data and detailed methodologies for key analytical techniques.

Performance Comparison: The Impact of Cycloalkane Constraints

Introducing a cyclopentane ring into a peptide backbone rigidly restricts the available conformational space. This can lead to a significant increase in receptor selectivity and binding affinity by reducing the entropic penalty upon binding. Furthermore, the constrained structure often provides steric hindrance against proteolytic enzymes, thereby enhancing the peptide's stability and prolonging its half-life.[1][3][6]

Case Study 1: Receptor Binding Affinity of Neuropeptide Y (NPY) Analogues

A compelling example of the impact of cyclopentane rings is seen in analogues of the C-terminal fragment of Neuropeptide Y (NPY), a neurotransmitter involved in various physiological processes. The introduction of cis-cyclopentane (βCpe) and cis-cyclobutane (βCbu) β-amino acids dramatically shifts the binding selectivity of NPY fragments towards the Y4 receptor (Y4R), a G-protein coupled receptor involved in appetite regulation.[5]

Peptide SequenceModificationTarget ReceptorBinding Affinity (Ki, nM)Selectivity vs. Y1RSelectivity vs. Y2R
NPY-(25-36) (Native Fragment)NoneY1R, Y2R, Y4R>1000 (for Y4R)--
[βCpe³⁴]-NPY-(25–36)Gln³⁴ replaced by cis-CyclopentaneY4R10 ± 2>100-fold>100-fold
[βCbu³⁴]-NPY-(25–36)Gln³⁴ replaced by cis-CyclobutaneY4R33 ± 5>30-fold>30-fold
[Y³², βCpe³⁴]-NPY(PP)-(32–36)Thr³²→Tyr, Gln³⁴→cis-CyclopentaneY4R39 ± 11>25-fold>25-fold

Data summarized from a study on Neuropeptide Y C-terminal fragments.

Case Study 2: Solution Stability of Linear vs. Cyclic Peptides
Peptide TypeDescriptionRelative Stability (at pH 7)
Linear RGDArg-Gly-Asp-Phe-OH1x
Cyclic RGDcyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂~30x greater than linear

Data from a comparative study on the solution stability of RGD peptides.[7]

Experimental Workflows and Methodologies

Evaluating the impact of cyclopentane incorporation requires a suite of biophysical and biochemical assays. The general workflow involves peptide synthesis, followed by structural characterization and functional analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_functional Functional Analysis cluster_data Data Analysis synthesis Peptide Synthesis (Linear & Modified) purification HPLC Purification synthesis->purification ms Mass Spectrometry (Verify Mass) purification->ms stability Proteolytic Stability (Half-life in Serum) purification->stability cd Circular Dichroism (Secondary Structure) ms->cd nmr NMR Spectroscopy (3D Structure) cd->nmr analysis Comparative Analysis: Modified vs. Unmodified nmr->analysis binding Receptor Binding (Affinity - Ki/Kd) stability->binding activity Cell-Based Assays (Activity - EC50) binding->activity activity->analysis

Caption: General workflow for comparing modified and unmodified peptides.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the evaluation of conformationally constrained peptides.

Protocol 1: Proteolytic Stability Assay

Objective: To determine the half-life (t½) of a peptide in the presence of proteolytic enzymes, typically in serum or plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL).

  • Human or animal serum/plasma.

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation: Thaw serum/plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove precipitates.

  • Incubation: Pre-warm the serum/plasma to 37°C. Initiate the reaction by adding the test peptide to the serum/plasma to a final concentration (e.g., 50 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop enzymatic activity.

  • Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Carefully collect the supernatant. Analyze the samples by reverse-phase HPLC or LC-MS to quantify the percentage of intact peptide remaining relative to the t=0 time point.

Data Analysis:

  • Plot the percentage of intact peptide remaining against time.

  • Calculate the half-life (t½), the time required for 50% of the peptide to be degraded, by fitting the data to a first-order decay model.

Protocol 2: Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test peptide for its receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide) with known affinity for the receptor.

  • Unlabeled test peptide at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the membranes/receptors and the bound ligand.

  • Washing: Quickly wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the measured radioactivity (counts per minute) against the logarithm of the competitor (test peptide) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure (α-helix, β-sheet, random coil) of a peptide in solution.

Materials:

  • Highly purified peptide sample (>95%).

  • CD-transparent solvent or buffer (e.g., 10 mM phosphate buffer, pH 7.4). Trifluoroethanol (TFE) is often used to promote secondary structure.

  • CD spectrometer.

  • Quartz cuvette with a short path length (e.g., 1 mm).

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen buffer to a known concentration (e.g., 0.1-0.2 mg/mL). The solution must be clear and free of aggregates.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Turn on the lamp and allow it to warm up.

  • Blank Spectrum: Record a baseline spectrum of the buffer alone in the cuvette.

  • Sample Spectrum: Record the CD spectrum of the peptide sample. Typically, scans are performed in the far-UV region (e.g., 190-250 nm).

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ].

Data Analysis:

  • The shape and magnitude of the CD spectrum are characteristic of different secondary structures:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[8]

    • β-sheet: A single negative band at ~218 nm and a positive band at ~195 nm.[8]

    • Random Coil: A strong negative band near 200 nm.

  • Use deconvolution algorithms (e.g., K2D3, CONTIN) to estimate the percentage of each secondary structure type.[8]

Protocol 4: NMR Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of a peptide in solution.

Materials:

  • Highly purified peptide sample (>95%), often isotopically labeled (¹³C, ¹⁵N).

  • NMR-compatible buffer in D₂O or a H₂O/D₂O mixture.

  • High-field NMR spectrometer with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a high concentration (typically >0.5 mM).

  • Data Acquisition: Acquire a series of 2D (and sometimes 3D) NMR experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, providing dihedral angle restraints.

  • Resonance Assignment: Assign all the proton, carbon, and nitrogen signals in the spectra to specific atoms in the peptide sequence.

  • Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics or simulated annealing software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the data.

Data Analysis:

  • The final output is an ensemble of low-energy structures.

  • Analyze the ensemble for common structural motifs, root-mean-square deviation (RMSD) to the mean structure, and overall quality using tools like PROCHECK-NMR.

Signaling Pathway Visualization

The NPY Y4 receptor, a target for the cyclopentane-modified peptides discussed, is a G-protein coupled receptor (GPCR). Its activation primarily leads to the inhibition of cAMP production via a Gi/o protein, with a potential secondary pathway involving Gq.

G cluster_gi Primary Pathway (Gi/o) cluster_gq Secondary Pathway (Gq) ligand NPY Analogue (e.g., [βCpe³⁴]-NPY) receptor Y4 Receptor (GPCR) ligand->receptor Binds & Activates gi Gi/o Protein receptor->gi Couples to gq Gq Protein receptor->gq Couples to ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ↓ ac->camp Reduces conversion of ATP pka PKA Activity ↓ camp->pka creb CREB Phosphorylation ↓ pka->creb response1 Cellular Response (e.g., Satiety Signal) creb->response1 plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ ↑ ip3->ca Releases from ER pkc PKC Activation dag->pkc Activates ca->pkc Activates response2 Cellular Response (e.g., Muscle Contraction) pkc->response2

Caption: Downstream signaling pathways of the Neuropeptide Y Y4 Receptor.

References

Comparative study of different protecting groups for 2-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for 2-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the amino functionality of 2-aminocyclopentanecarboxylic acid (ACPC) is a critical consideration in the synthesis of peptidomimetics and other specialized organic molecules. The stability of the protecting group under various reaction conditions and the ease of its removal are paramount to the success of a synthetic strategy. This guide provides a comparative analysis of three commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), with a focus on their application to 2-aminocyclopentanecarboxylic acid.

Performance Comparison

The choice of a protecting group is dictated by the overall synthetic plan, including the need for orthogonal protection strategies. The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups for 2-aminocyclopentanecarboxylic acid.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStabilityOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂O>95%Acidic (TFA, HCl)[1][2][3]>95%Base, HydrogenolysisCbz, Fmoc
Cbz Benzyl chloroformate (Cbz-Cl)>90%Catalytic Hydrogenolysis (H₂/Pd-C)[4][5] or Strong Acid[6]>95%Acid (mild), BaseBoc, Fmoc
Fmoc N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[7]>90%Basic (e.g., 20% Piperidine in DMF)[8][9]>95%Acid, HydrogenolysisBoc, Cbz

Note: Yields are typical and can vary based on the specific isomer of 2-aminocyclopentanecarboxylic acid and reaction conditions. A scalable synthesis for all four stereoisomers of Fmoc-protected ACPC has been reported, with an overall yield of 34% for the trans-isomer over six steps and 49% for the cis-isomer over five steps.[7] N-Cbz- and N-Boc-protected cis-ACPC have been utilized in resolution methods.[7][10]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-aminocyclopentanecarboxylic acid are provided below.

Boc Protection and Deprotection

Boc Protection Protocol:

  • Dissolution: Dissolve 2-aminocyclopentanecarboxylic acid (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine (2.0-2.5 equiv), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Boc Deprotection Protocol:

  • Dissolution: Dissolve the Boc-protected 2-aminocyclopentanecarboxylic acid in an organic solvent such as dichloromethane (DCM).[2]

  • Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.[2]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Work-up: Remove the solvent and excess acid under reduced pressure.

  • Isolation: The deprotected amino acid salt can be precipitated by the addition of a non-polar solvent like diethyl ether.[1]

Cbz Protection and Deprotection

Cbz Protection Protocol (Schotten-Baumann conditions): [4]

  • Dissolution: Dissolve 2-aminocyclopentanecarboxylic acid (1.0 equiv) in an aqueous solution of a base like sodium carbonate or sodium hydroxide (2.0-2.5 equiv) and cool in an ice bath.[4]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, maintaining a low temperature.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with a cold, dilute acid (e.g., HCl) to precipitate the product.[4]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Cbz Deprotection Protocol (Catalytic Hydrogenolysis): [4][5]

  • Dissolution: Dissolve the Cbz-protected 2-aminocyclopentanecarboxylic acid in a suitable solvent like methanol or ethanol.[4]

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).[4]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Fmoc Protection and Deprotection

Fmoc Protection Protocol:

  • Dissolution: Dissolve 2-aminocyclopentanecarboxylic acid (1.0 equiv) in a mixture of an organic solvent (e.g., acetonitrile or dioxane) and an aqueous solution of a mild base like sodium bicarbonate or potassium bicarbonate.[7][9]

  • Reagent Addition: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv) to the solution.[7][9]

  • Reaction: Stir the mixture at room temperature for several hours or overnight.[9]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with a dilute acid to precipitate the product.[9]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry.

Fmoc Deprotection Protocol:

  • Dissolution: Dissolve the Fmoc-protected 2-aminocyclopentanecarboxylic acid in N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of 20% piperidine in DMF.[8][9]

  • Reaction: Stir the mixture at room temperature for 10-30 minutes.

  • Work-up: Remove the solvent and piperidine under reduced pressure.

  • Isolation: The deprotected product can be precipitated or used directly in the next synthetic step after appropriate washing steps to remove the dibenzofulvene-piperidine adduct.[9]

Visualized Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 2-aminocyclopentanecarboxylic acid with Boc, Cbz, and Fmoc protecting groups.

Boc_Protection_Workflow start 2-Aminocyclopentanecarboxylic Acid reagents Add (Boc)₂O and Base start->reagents Dissolve in Solvent reaction Stir at Room Temperature reagents->reaction workup Acidic Work-up & Extraction reaction->workup product Boc-Protected ACPC workup->product Purification

Caption: Boc Protection Workflow

Boc_Deprotection_Workflow start Boc-Protected ACPC reagents Add Strong Acid (e.g., TFA) start->reagents Dissolve in DCM reaction Stir at Room Temperature reagents->reaction workup Evaporation & Precipitation reaction->workup product Deprotected ACPC (Salt form) workup->product Isolation

Caption: Boc Deprotection Workflow

Cbz_Protection_Workflow start 2-Aminocyclopentanecarboxylic Acid reagents Add Cbz-Cl (Schotten-Baumann) start->reagents Dissolve in Aqueous Base reaction Stir and Warm to Room Temp. reagents->reaction workup Acidification & Filtration reaction->workup product Cbz-Protected ACPC workup->product Purification

Caption: Cbz Protection Workflow

Cbz_Deprotection_Workflow start Cbz-Protected ACPC reagents Add Pd/C Catalyst & H₂ Source start->reagents Dissolve in MeOH/EtOH reaction Stir under H₂ Atmosphere reagents->reaction workup Filter Catalyst & Evaporate reaction->workup product Deprotected ACPC workup->product Isolation

Caption: Cbz Deprotection Workflow

Fmoc_Protection_Workflow start 2-Aminocyclopentanecarboxylic Acid reagents Add Fmoc-OSu and Mild Base start->reagents Dissolve in Aqueous/Organic reaction Stir at Room Temperature reagents->reaction workup Acidification & Filtration reaction->workup product Fmoc-Protected ACPC workup->product Purification

Caption: Fmoc Protection Workflow

Fmoc_Deprotection_Workflow start Fmoc-Protected ACPC reagents Add 20% Piperidine in DMF start->reagents Dissolve in DMF reaction Stir at Room Temperature reagents->reaction workup Evaporation or Direct Use reaction->workup product Deprotected ACPC workup->product Isolation

References

Safety Operating Guide

Proper Disposal of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid, a compound commonly used in drug development and chemical research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with care. While some safety data sheets (SDS) indicate no known hazards, others suggest it may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) should always be worn.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound[1][3][4].

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles[3][4].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling[1][5].

  • Spill Response: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the solid material and place it into a sealed, labeled container for disposal[4][5].

Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste. This ensures the safety of personnel and minimizes environmental impact. Do not dispose of this compound down the drain or in regular trash[1][6].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect waste this compound in a designated container for solid organic chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[4].

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," and any known hazard warnings[4].

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is ready for collection by your institution's EHS office or a licensed chemical waste disposal contractor[4][7].

  • Consult Local Regulations: It is the responsibility of the chemical waste generator to ensure that the disposal method complies with all federal, state, and local regulations[1]. Always consult your institution's EHS office for specific guidance[4].

Summary of Safety and Disposal Information

ParameterGuidelineSource(s)
Primary Hazard May cause skin, eye, and respiratory irritation.[1][2]
Handling Location Well-ventilated area or chemical fume hood.[3][4]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.[1][3][4]
Disposal Method Treat as solid organic chemical waste.[6]
Container Type Sealed, properly labeled waste container.[4][5]
Prohibited Disposal Do not dispose of in sinks or regular trash.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Procedure: 1. Avoid generating dust. 2. Gently sweep up material. 3. Place in a sealed container for disposal. spill_check->spill_procedure Yes waste_collection Collect waste in a designated solid organic waste container. spill_check->waste_collection No spill_procedure->waste_collection label_container Label container with: - Full Chemical Name - Hazard Information waste_collection->label_container seal_store Securely seal the container and store in a designated satellite accumulation area. label_container->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and final disposal. seal_store->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.